N-(m-PEG4)-N'-(PEG3-Mal)-Cy5
Description
Properties
Molecular Formula |
C49H67ClN4O10 |
|---|---|
Molecular Weight |
907.5 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide chloride |
InChI |
InChI=1S/C49H66N4O10.ClH/c1-48(2)39-13-9-11-15-41(39)51(24-27-59-32-35-62-34-31-58-26-22-50-45(54)21-23-53-46(55)19-20-47(53)56)43(48)17-7-6-8-18-44-49(3,4)40-14-10-12-16-42(40)52(44)25-28-60-33-36-63-38-37-61-30-29-57-5;/h6-20H,21-38H2,1-5H3;1H |
InChI Key |
KQINBUJCBKWMHU-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to N-(m-PEG4)-N'-(PEG3-Mal)-Cy5: Structure, Properties, and Applications in Bioconjugation and Drug Development
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, a heterobifunctional linker incorporating a cyanine (B1664457) 5 (Cy5) fluorophore. This molecule is of significant interest in biomedical research and drug development due to its utility in fluorescently labeling biomolecules and its application as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).
Core Compound Structure and Properties
This compound is a specialized chemical reagent that integrates three key functional components: a methoxy-terminated polyethylene (B3416737) glycol (m-PEG4) chain, a maleimide-functionalized polyethylene glycol (PEG3-Mal) chain, and a Cy5 fluorescent dye. The PEG chains enhance the molecule's aqueous solubility and provide a flexible spacer arm, while the maleimide (B117702) group offers a reactive handle for covalent conjugation to thiol-containing molecules. The embedded Cy5 dye allows for sensitive and specific detection in the far-red region of the spectrum.
The chemical structure consists of a central Cy5 core to which a PEG4 chain is attached to one of the indole (B1671886) nitrogens and a PEG3-maleimide chain to the other. This arrangement provides a balance of hydrophilicity and reactivity.
Physicochemical and Spectral Properties
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₉H₆₇ClN₄O₁₀ | [1][2] |
| Molecular Weight | 907.6 g/mol | [1][2] |
| Purity | ≥90-98% | [1] |
| Appearance | Blue solid | |
| Solubility | Water, DMSO, DMF, DCM | [1][2] |
| Excitation Maximum (λex) | 646 - 649 nm | [1][2] |
| Emission Maximum (λem) | 662 - 667 nm | [1][2] |
| Molar Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ at 649 nm | [1] |
| Storage Conditions | -20°C, protected from light | [1][2] |
Applications in Bioconjugation and Drug Development
The unique trifunctional nature of this compound makes it a versatile tool for a range of applications in life sciences and pharmaceutical research.
Fluorescent Labeling of Biomolecules
The primary application of this compound is the fluorescent labeling of thiol-containing biomolecules, such as proteins, peptides, and antibodies that have cysteine residues.[1][3][4] The maleimide group reacts specifically with the sulfhydryl group of a cysteine residue under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[1][2] This covalent linkage allows for the permanent attachment of the Cy5 dye, enabling the visualization and tracking of the labeled biomolecule in various assays, including:
-
Fluorescence microscopy
-
Flow cytometry
-
Immunofluorescence assays
-
Western blotting
-
Enzyme-linked immunosorbent assays (ELISA)
The hydrophilic PEG linkers improve the water solubility of the resulting conjugate and can help to reduce non-specific binding and aggregation.[1][2]
PROTAC Development
This compound is also utilized as a PEG-based linker in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] In this context, one end of the linker (e.g., the m-PEG4 end, after modification) can be attached to a ligand that binds the target protein, while the other end (the maleimide group) can be used to conjugate a ligand for an E3 ligase. The PEG chains provide the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The incorporated Cy5 dye can be used to study the cellular uptake, distribution, and target engagement of the PROTAC.
Experimental Protocols
The following section provides a detailed, generalized protocol for the labeling of a thiol-containing protein with this compound.
Materials and Reagents
-
This compound
-
Protein or other thiol-containing biomolecule
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)
-
(Optional) Disulfide reducing agent, e.g., Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., size-exclusion chromatography, gel filtration)
-
Spectrophotometer
Experimental Workflow for Protein Labeling
The general workflow for labeling a protein with this compound involves preparation of the protein and dye, the conjugation reaction, and purification of the final conjugate.
Caption: A flowchart illustrating the key steps in labeling a protein with a maleimide-functionalized Cy5 dye.
Detailed Protocol Steps
-
Preparation of Protein Solution :
-
Dissolve the protein to be labeled in a degassed conjugation buffer (e.g., PBS, Tris, HEPES) at a pH between 7.0 and 7.5.[1][3][4] A typical protein concentration is between 1-10 mg/mL.[1][4]
-
Buffers should be free of thiol-containing reagents.
-
To degas the buffer, apply a vacuum for several minutes or bubble an inert gas (e.g., nitrogen or argon) through the solution. This is crucial to prevent re-oxidation of thiols to disulfides.[1][4]
-
-
(Optional) Reduction of Disulfide Bonds :
-
If the protein contains intramolecular disulfide bonds that need to be reduced to free up cysteine residues for labeling, add a 10- to 100-fold molar excess of a reducing agent like TCEP.[1][7]
-
Incubate the mixture for 20-30 minutes at room temperature.[3][7] TCEP is recommended as it does not need to be removed prior to the conjugation reaction.
-
-
Preparation of Dye Stock Solution :
-
Conjugation Reaction :
-
Purification of the Labeled Protein :
-
Determination of the Degree of Labeling (DOL) :
-
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~650 nm (the absorbance maximum for Cy5).
-
The DOL can be calculated using the Beer-Lambert law, correcting for the contribution of the dye to the absorbance at 280 nm.[7]
-
Conceptual Role in PROTAC Synthesis
The diagram below illustrates the general structure of a PROTAC and the role of this compound as a fluorescent linker.
Caption: A diagram showing the components of a PROTAC, highlighting the role of the fluorescent PEG linker.
Conclusion
This compound is a highly valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined structure, combining a reactive maleimide group, hydrophilic PEG spacers, and a sensitive Cy5 fluorophore, enables a broad range of applications from the fluorescent labeling of biomolecules to the construction of sophisticated drug candidates like PROTACs. The experimental protocols provided herein offer a robust starting point for the successful implementation of this reagent in various research and development workflows.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. This compound, 2839527-02-3 | BroadPharm [broadpharm.com]
- 3. biotium.com [biotium.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-(m-PEG4)-N'-(PEG3-Mal)-Cy5_新研博美 [xinyanbm.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG3-Mal)-Cy5: Synthesis, Mechanism of Action, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorescent labeling reagent N-(m-PEG4)-N'-(PEG3-Mal)-Cy5. It details a plausible synthetic pathway, elucidates its mechanism of action in bioconjugation, and summarizes its key physicochemical properties. The guide includes detailed experimental protocols for protein labeling and visualizations of chemical structures, reaction mechanisms, and experimental workflows to support researchers in its application. This compound is a valuable tool in drug discovery and proteomics, serving as a fluorescent linker for biomolecules, including applications in Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a specialized chemical compound that integrates a cyanine (B1664457) 5 (Cy5) fluorophore with a bifunctional polyethylene (B3416737) glycol (PEG) linker. This structure provides a fluorescent tag for near-infrared imaging and a reactive maleimide (B117702) group for covalent attachment to thiol-containing biomolecules, such as proteins and peptides. The incorporation of PEG chains enhances the water solubility and biocompatibility of the molecule, making it a versatile tool for a range of applications in life sciences research and drug development.[1][2] Notably, it is classified as a PEG-based PROTAC linker, highlighting its utility in the synthesis of targeted protein degraders.[3]
Physicochemical and Spectroscopic Properties
The key properties of this compound are summarized in the table below. These data are compiled from various suppliers and provide essential information for its use in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C49H67ClN4O10 | [1] |
| Molecular Weight | 907.6 g/mol | [1] |
| CAS Number | 2839527-02-3 | [1] |
| Appearance | Blue/dark blue solid or semi-solid | [2] |
| Purity | ≥98% | [1] |
| Excitation Maximum (λex) | 646 - 649 nm | [1][2] |
| Emission Maximum (λem) | 662 - 667 nm | [1][2] |
| Extinction Coefficient | ~232,000 cm-1 M-1 | [1] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C, protected from light | [1][2] |
Synthesis Pathway
A potential approach involves the reaction of a Cy5 succinimidyl ester with an amine-PEG-maleimide precursor. Alternatively, a two-step method could be employed where the Cy5 succinimidyl ester is first reacted with an amino-PEG derivative, followed by the introduction of the maleimide group via a suitable crosslinker.[4] The synthesis of water-soluble cyanine dyes has been facilitated by using polyethylene glycol as a soluble support, which simplifies purification.[5]
Caption: Proposed synthetic pathway for this compound.
Mechanism of Action
The primary mechanism of action of this compound is its ability to act as a bridge, covalently linking to a biomolecule of interest while providing a fluorescent signal for detection. This is achieved through the specific reaction of its maleimide group with a thiol (sulfhydryl) group present on the target molecule.
Thiol-Maleimide Conjugation
The conjugation reaction is a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5.[6] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines. This selectivity allows for the targeted labeling of cysteine residues in proteins. The resulting thioether bond is stable under physiological conditions.
Caption: Mechanism of thiol-maleimide conjugation.
Role of the PEG Linker
The PEG portion of the molecule serves several critical functions:
-
Enhanced Solubility: The hydrophilic nature of the PEG chains increases the water solubility of the entire molecule, which is beneficial when working with biological samples in aqueous buffers.[7][8]
-
Flexibility and Spacing: The PEG linker provides a flexible spacer arm between the Cy5 dye and the conjugated biomolecule. This separation can minimize potential quenching of the fluorophore by the biomolecule and reduce steric hindrance, preserving the biological activity of the labeled molecule.
-
Biocompatibility: PEG is well-known for its low immunogenicity and ability to reduce non-specific binding, which is advantageous in in vivo and in vitro applications.[8]
-
PROTAC Applications: In the context of PROTACs, the linker's length and composition are crucial for orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[3][] The flexibility of PEG linkers can be advantageous in achieving the optimal conformation for this ternary complex formation.[3]
Experimental Protocols
The following is a general protocol for the conjugation of this compound to a thiol-containing protein. This protocol may require optimization depending on the specific protein and experimental conditions.
Materials Required
-
This compound
-
Thiol-containing protein
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, free of thiols)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced)
-
Purification system (e.g., size-exclusion chromatography column)
Protocol Steps
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, reduction may be necessary. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10] Remove the excess reducing agent by dialysis or using a desalting column.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use to minimize hydrolysis of the maleimide group.
-
-
Conjugation Reaction:
-
Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye over the protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Collect the fractions containing the labeled protein, which can typically be identified by their color and by measuring absorbance at 280 nm (for protein) and ~650 nm (for Cy5).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm and using the Beer-Lambert law.
-
Caption: General workflow for protein labeling with this compound.
Conclusion
This compound is a powerful and versatile reagent for the fluorescent labeling of biomolecules. Its combination of a bright, near-infrared Cy5 dye, a thiol-reactive maleimide group, and solubility-enhancing PEG linkers makes it an ideal choice for a variety of applications in proteomics, drug discovery, and diagnostics. The detailed information provided in this guide is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies.
References
- 1. Cy5-PEG-Mal | AxisPharm [axispharm.com]
- 2. nanocs.net [nanocs.net]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. tsijournals.com [tsijournals.com]
In-Depth Technical Guide: N-(m-PEG4)-N'-(PEG3-Mal)-Cy5
This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the use of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, a fluorescent labeling reagent. It includes details on its chemical properties, key suppliers, experimental protocols for conjugation, and data visualization to aid in experimental design and execution.
Core Compound Information
This compound is a water-soluble, near-infrared fluorescent dye functionalized with a maleimide (B117702) group. The Cy5 core provides the fluorescent properties, while the polyethylene (B3416737) glycol (PEG) linkers (PEG4 and PEG3) enhance aqueous solubility and provide a spacer arm to minimize steric hindrance between the dye and the target molecule. The maleimide group allows for specific covalent attachment to thiol groups (-SH), commonly found in cysteine residues of proteins and peptides.
Data Presentation: Quantitative Specifications
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Value | Suppliers Citing Value |
| Molecular Weight | 907.6 g/mol | BroadPharm[1], AxisPharm[2] |
| Chemical Formula | C49H67ClN4O10 | BroadPharm[1], AxisPharm[2] |
| CAS Number | 2839527-02-3 | BroadPharm[1] |
| Purity | ≥90% - 98% | AxisPharm[2], BroadPharm[1] |
| Excitation Max (λex) | 646 - 649 nm | BroadPharm[1] |
| Emission Max (λem) | 662 - 667 nm | BroadPharm[1] |
| Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ | BroadPharm[1] |
| Solubility | Water, DMSO, DMF, DCM | BroadPharm[1] |
| Storage Conditions | -20°C, protected from light | BroadPharm[1] |
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to thiol-containing molecules, such as proteins or peptides. Optimization may be required for specific applications.
Preparation of Thiol-Containing Protein
For successful conjugation, it is crucial to ensure that the thiol groups on the protein are available and in their reduced state.
-
Buffer Selection: Use a degassed, amine-free buffer with a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS), HEPES, or MOPS.[1] Avoid buffers containing thiols (e.g., DTT or β-mercaptoethanol) in the final conjugation step.
-
Protein Concentration: The protein concentration should ideally be between 1-10 mg/mL.[1][3]
-
Reduction of Disulfide Bonds (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling.
-
Dissolve the protein in the chosen reaction buffer.
-
Add a 10- to 100-fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).[1][3][4] TCEP is recommended as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
If a thiol-containing reducing agent like DTT was used, it must be removed by dialysis or a desalting column before proceeding.
-
Preparation of this compound Solution
-
Allow the vial of the maleimide dye to warm to room temperature before opening.
-
Dissolve the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 1-10 mg/mL.[1][3]
Conjugation Reaction
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the prepared protein solution.[2][4] The optimal ratio may need to be determined empirically.
-
Gently mix the reaction solution and protect it from light.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1][2]
Purification of the Labeled Protein
After the conjugation reaction, it is essential to remove any unreacted dye.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method for separating the labeled protein from the free dye. Use a resin with an appropriate molecular weight cutoff for your protein (e.g., Sephadex G-25).[1][5]
-
Dialysis: Dialysis can also be used, especially for larger volumes, but may be slower.[1]
-
Spin Columns: For smaller scale reactions, commercially available spin columns designed for dye removal are a convenient option.[6]
Determination of Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of Cy5 (~649 nm, Amax).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
CF is the correction factor for the dye at 280 nm (typically around 0.05 for Cy5 dyes).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the DOL using the following formula:
-
DOL = Amax / (ε_dye × Protein Concentration (M))
-
ε_dye is the molar extinction coefficient of the Cy5 dye (~232,000 cm⁻¹M⁻¹).
-
-
Mandatory Visualizations
Chemical Reaction Pathway
The following diagram illustrates the covalent bond formation between the maleimide group of this compound and a thiol group of a target molecule.
Caption: Thiol-Maleimide Conjugation Reaction.
Experimental Workflow
This diagram outlines the general workflow for labeling a protein with this compound.
Caption: Protein Labeling Workflow.
Key Suppliers
References
The Versatility of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 is a specialized chemical reagent that serves as a powerful tool in a wide array of research and development applications. This heterobifunctional molecule combines the near-infrared fluorescent properties of Cyanine 5 (Cy5) with a thiol-reactive maleimide (B117702) group, all connected through hydrophilic polyethylene (B3416737) glycol (PEG) linkers. This unique structure enables the precise and stable labeling of biomolecules, facilitating their detection and tracking in complex biological systems. This technical guide provides an in-depth overview of the compound's properties, core applications, and detailed experimental protocols for its use.
Core Compound Characteristics and Properties
This compound is engineered for high performance in bioconjugation and fluorescence-based assays. The methoxy-PEG4 arm enhances solubility and minimizes non-specific binding, while the maleimide-PEG3 arm provides a reactive handle for covalent attachment to thiol-containing molecules such as proteins, peptides, and antibodies. The Cy5 core is a bright and photostable fluorophore, ideal for applications requiring high sensitivity and low background interference.
Physicochemical and Spectroscopic Data
The key quantitative properties of this compound and the core Cy5 fluorophore are summarized below. These parameters are crucial for designing and executing experiments, as well as for data analysis.
| Property | Value | Source(s) |
| Molecular Weight | 907.6 g/mol | [1] |
| CAS Number | 2839527-02-3 | [1] |
| Excitation Maximum (λex) | 649 nm | [1][2] |
| Emission Maximum (λem) | 667 nm | [1][2] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ at ~650 nm (for Cy5) | [3] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
| Reactive Group | Maleimide | [1] |
| Target Functional Group | Thiol (Sulfhydryl, -SH) | [3] |
| Optimal Reaction pH | 6.5 - 7.5 | [1] |
Principle of Thiol-Maleimide Bioconjugation
The primary application of this reagent is the covalent labeling of biomolecules through a thiol-maleimide reaction. The maleimide group reacts specifically with the free sulfhydryl group of a cysteine residue to form a stable thioether bond. This reaction is highly efficient and proceeds readily under mild physiological conditions, making it ideal for modifying sensitive biological molecules.
Key Research Applications
The ability to fluorescently label biomolecules with this compound opens the door to a multitude of research applications, primarily centered around visualization and quantification.
-
Fluorescent Labeling of Proteins and Peptides : The most direct application is the labeling of proteins, antibodies, or peptides that contain accessible cysteine residues. This allows for the study of protein localization, trafficking, and interactions within cells or tissues[4].
-
In Vivo Imaging : The near-infrared fluorescence of Cy5 is well-suited for in vivo imaging in small animal models. Light in this region of the spectrum can penetrate tissue more deeply with less absorption and scattering compared to visible light, leading to a higher signal-to-background ratio[5]. Labeled antibodies or other targeting moieties can be used to visualize tumors, track the biodistribution of drugs, or monitor disease progression[6][7].
-
Drug Delivery Systems : This reagent can be used to label drug delivery vehicles, such as liposomes or nanoparticles, to track their circulation, accumulation at target sites, and clearance from the body[8].
-
Proteomics and Quantitative Analysis : In proteomics, Cy5-maleimide dyes are used for the fluorescent labeling of cysteine-containing proteins in complex mixtures, enabling their detection and quantification in 2D gel electrophoresis and other analytical techniques[4].
Detailed Experimental Protocols
The following sections provide a generalized, yet detailed, methodology for the labeling of a protein with this compound.
Preparation of Reagents
-
Protein Solution : Dissolve the protein to be labeled in a degassed, thiol-free buffer at a pH between 7.0 and 7.5 (e.g., phosphate-buffered saline (PBS), HEPES). The protein concentration should typically be between 1-10 mg/mL.
-
Dye Stock Solution : Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). This solution should be prepared fresh and protected from light.
-
(Optional) Reducing Agent : If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Prepare a stock solution of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not need to be removed before the labeling reaction.
Experimental Workflow for Protein Labeling
The overall process involves an optional reduction step, the conjugation reaction itself, and a final purification step to remove unconjugated dye.
Step-by-Step Conjugation Protocol
-
(Optional) Reduction of Disulfide Bonds : If necessary, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding the dye.
-
Conjugation : Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution. Mix gently.
-
Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal time and temperature may need to be determined empirically for each specific protein.
-
Purification : Remove the unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
Characterization : Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5) and their respective molar extinction coefficients.
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Dye Concentration (M) = A₆₅₀ / ε_dye
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
Where CF is a correction factor for the absorbance of the dye at 280 nm, and ε is the molar extinction coefficient.
-
Conclusion
This compound is a highly effective and versatile reagent for the fluorescent labeling of biomolecules. Its well-defined chemical properties, including a thiol-reactive maleimide group and a bright, near-infrared Cy5 fluorophore, make it an invaluable tool for researchers in cell biology, drug development, and diagnostics. The inclusion of PEG linkers further enhances its utility by improving solubility and reducing non-specific interactions. By following established protocols for conjugation and purification, scientists can generate precisely labeled biomolecules for a wide range of applications, from high-resolution cellular imaging to preclinical in vivo studies.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Chemoselective Dual Labeling of Native and Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative display of the redox status of proteins with maleimide-polyethylene glycol tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. liposomes.ca [liposomes.ca]
- 8. Design of targeted lipid nanocapsules by conjugation of whole antibodies and antibody Fab' fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of maleimide-PEG-Cy5 conjugates
An In-depth Technical Guide to the Physicochemical Properties of Maleimide-PEG-Cy5 Conjugates
Introduction
Maleimide-PEG-Cy5 conjugates are trifunctional molecules that have become indispensable tools in biomedical research, diagnostics, and the development of targeted therapeutics. These conjugates consist of three key components: a maleimide (B117702) group for selective bioconjugation, a polyethylene (B3416737) glycol (PEG) linker to enhance biocompatibility and solubility, and a Cyanine5 (Cy5) fluorophore for near-infrared (NIR) fluorescence detection. The maleimide functional group enables covalent attachment to biomolecules by reacting specifically with free sulfhydryl (thiol) groups found in cysteine residues of proteins and peptides.[1][2][3][4] The PEG spacer improves water solubility, reduces immunogenicity, and increases the in-vivo circulation half-life of the labeled molecule.[1][5] Cy5 is a bright and photostable fluorescent dye in the far-red spectrum, making it ideal for imaging applications where minimizing background autofluorescence from biological samples is critical.[6]
This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for conjugation and characterization, and key applications of Maleimide-PEG-Cy5 conjugates for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The properties of Maleimide-PEG-Cy5 conjugates are a composite of their individual components. While the spectral characteristics are dictated by the Cy5 dye, physical properties like solubility and molecular weight are heavily influenced by the PEG linker.
General and Spectral Properties
The following table summarizes the key quantitative properties of typical Maleimide-PEG-Cy5 conjugates.
| Property | Value / Description | Reference(s) |
| Appearance | Blue to dark blue solid or semi-solid, depending on the molecular weight of the PEG chain. | [1][7] |
| Reactive Group | Maleimide (reacts with thiol groups) | [1][3] |
| Excitation Maximum (λex) | ~646 nm - 651 nm | [1][3][8] |
| Emission Maximum (λem) | ~662 nm - 670 nm | [1][3][7][8] |
| Molar Extinction Coeff. | ~250,000 M⁻¹cm⁻¹ at λex | [3][6][9][8] |
| Fluorescence Quantum Yield | ~0.2 - 0.27 | [3][6][8] |
| Solubility | Generally soluble in water and common organic solvents like DMSO, DMF, and ethanol (B145695) due to the PEG linker.[1] | [1] |
| Purity | Typically ≥95% as determined by HPLC. | [10] |
Molecular Weight
The total molecular weight of the conjugate is variable and depends on the length of the PEG polymer chain. The core Cy5-Maleimide moiety has a molecular weight of approximately 641.3 g/mol .[3] The PEG linker is available in a wide range of sizes.
| PEG Linker MW (Da) | Example Catalog Numbers |
| 1,000 | PG2-MLS5-1k |
| 2,000 | PG2-MLS5-2k |
| 3,400 | PG2-MLS5-3k |
| 5,000 | PG2-MLS5-5k |
| 10,000 | PG2-MLS5-10k |
| 20,000 | PG2-MLS5-20k |
| (Data sourced from representative supplier information)[1] |
Stability and Storage
Proper handling and storage are critical to maintain the reactivity of the maleimide group and the fluorescence of the Cy5 dye.
-
Storage of Solid: The lyophilized powder should be stored at -20°C, protected from light, and kept in a desiccated environment.[1][7][9]
-
Storage of Solutions: Stock solutions, typically prepared in anhydrous DMSO or DMF, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to a month.[11]
-
Chemical Stability: The maleimide group can undergo hydrolysis, especially at pH values above 7.5.[12] The thioether bond formed upon conjugation can, in some cases, undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other competing thiols.[13]
Experimental Protocols: Conjugation to Thiolated Biomolecules
The specific reaction between a maleimide group and a thiol group allows for the targeted labeling of cysteine residues in proteins and peptides.
Detailed Methodology
This protocol is a generalized procedure compiled from multiple sources.[2][11][14][15] Optimization may be required for specific proteins.
Materials:
-
Thiol-containing protein or peptide
-
Maleimide-PEG-Cy5
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Degassed, thiol-free reaction buffer (e.g., PBS, HEPES, MES, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP or DTT), optional
-
Purification system (e.g., Sephadex G-25 column, dialysis cassette, HPLC)
Protocol:
-
Prepare the Protein/Peptide:
-
Dissolve the protein or peptide in the degassed reaction buffer to a concentration of 2-10 mg/mL.[11] Impure proteins or those stabilized with other proteins like BSA will not label well.[11]
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.[2] If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.[11]
-
-
Prepare the Maleimide-PEG-Cy5 Stock Solution:
-
Perform the Conjugation Reaction:
-
Add the Maleimide-PEG-Cy5 stock solution to the protein solution. A starting point is to use a 10:1 to 20:1 molar ratio of dye to protein.[15]
-
Mix gently. To prevent re-oxidation of thiols, the vial can be flushed with an inert gas (e.g., nitrogen or argon).[14]
-
Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.[15]
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted dye and other small molecules.
-
Gel Filtration: Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The conjugate will elute first.[11]
-
Dialysis: This is effective for water-soluble conjugates and can be performed against a large volume of buffer.[2]
-
HPLC/FPLC: For high-purity applications, purification by chromatography is recommended.[2][14]
-
Characterization: Degree of Labeling (DOL)
After purification, it is essential to determine the average number of dye molecules conjugated to each protein molecule. This ratio is known as the Degree of Labeling (DOL) or Dye-to-Protein (D/P) ratio. It can be calculated using UV-Vis spectrophotometry.
Protocol for DOL Calculation
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λex max of Cy5 (~650 nm, Aₘₐₓ).[11]
-
Calculate the molar concentration of the Cy5 dye using the Beer-Lambert law:
-
[Dye] (M) = Aₘₐₓ / (ε_dye × path length)
-
Where ε_dye is the molar extinction coefficient of Cy5 (250,000 M⁻¹cm⁻¹).
-
-
Correct the absorbance at 280 nm for the contribution of the Cy5 dye.[15]
-
A₂₈₀_corrected = A₂₈₀ - (Aₘₐₓ × CF)
-
Where CF is the correction factor (A₂₈₀ / Aₘₐₓ) for the free dye (typically ~0.03-0.04 for Cy5).[8]
-
-
Calculate the molar concentration of the protein:
-
[Protein] (M) = A₂₈₀_corrected / (ε_prot × path length)
-
Where ε_prot is the molar extinction coefficient of the specific protein at 280 nm.
-
-
Calculate the final DOL:
-
DOL = [Dye] / [Protein]
-
For more complex or high molecular weight conjugates, advanced techniques such as two-dimensional liquid chromatography coupled with mass spectrometry (2D-LC-CRMS) can provide detailed characterization of the product and any impurities.[16]
Applications in Research and Drug Development
The unique combination of properties makes Maleimide-PEG-Cy5 conjugates highly versatile for creating sophisticated biomedical tools, particularly in the fields of targeted drug delivery and in-vivo imaging.[10][17][18][19]
-
Fluorescent Labeling: The primary use is to attach a bright, stable, near-infrared fluorescent tag to a protein of interest for applications like fluorescence microscopy, flow cytometry, and in-vivo optical imaging.
-
Targeted Drug Delivery: In this context, the conjugate serves multiple purposes. It can be attached to a drug carrier, such as a liposome, polymer nanoparticle, or an antibody-drug conjugate (ADC).[4][20][21]
-
The PEG linker provides "stealth" properties, prolonging circulation time and improving the pharmacokinetic profile.[5]
-
The Maleimide group allows for specific attachment to targeting ligands (like thiol-engineered antibodies) or to the drug carrier itself.[21]
-
The Cy5 dye enables the tracking and biodistribution of the drug delivery system to be monitored non-invasively, aiding in the development and validation of targeted therapies.[18] This combination of therapy and diagnostics is often referred to as "theranostics".[19]
-
References
- 1. nanocs.net [nanocs.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cy5 maleimide, 1437796-65-0 | BroadPharm [broadpharm.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Cy5-PEG-Mal | AxisPharm [axispharm.com]
- 6. Cyanine 5 maleimide [equivalent to Cy5® maleimide] | AAT Bioquest [aatbio.com]
- 7. Cy5 PEG Maleimide, Cy5-PEG-Mal [nanocs.net]
- 8. apexbt.com [apexbt.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Cy5-PEG-Mal | Biopharma PEG [biochempeg.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 14. lifetein.com [lifetein.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Imaging and drug delivery using theranostic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. S2P peptide-conjugated PLGA-Maleimide-PEG nanoparticles containing Imatinib for targeting drug delivery to atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Photophysical Properties and Application of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties, specifically the quantum yield and extinction coefficient, of the fluorescent dye N-(m-PEG4)-N'-(PEG3-Mal)-Cy5. It includes detailed experimental protocols for the determination of these key parameters and illustrates a typical experimental workflow for its application in bioconjugation.
Core Photophysical Data
The brightness of a fluorophore is a critical parameter for its utility in various applications and is determined by its molar extinction coefficient and fluorescence quantum yield.[1] this compound is a derivative of the popular cyanine (B1664457) dye, Cy5, featuring polyethylene (B3416737) glycol (PEG) linkers to enhance its water solubility.[2]
Below is a summary of the available quantitative data for this compound and related Cy5 compounds.
| Compound | Molar Extinction Coefficient (ε) | Fluorescence Quantum Yield (Φ) | Solvent/Conditions |
| This compound | 232,000 cm⁻¹M⁻¹ | Not explicitly reported. Estimated to be in the range of 0.1 - 0.3 based on related compounds. | Not specified |
| Cy5 Maleimide (B117702) | 250,000 cm⁻¹M⁻¹ | 0.2 | Not specified |
| Cy5 NHS Ester | 250,000 M⁻¹cm⁻¹[3] | 0.2[3] | Not specified |
| General Cy5 | ~250,000 cm⁻¹M⁻¹ | ~0.28 | Not specified |
| Water-soluble PEGylated Cyanine Dyes | Not specified | ~0.1[4] | Water[4] |
Experimental Protocols
Accurate determination of the molar extinction coefficient and fluorescence quantum yield is essential for the quantitative use of fluorescent probes. The following sections detail the standard methodologies for these measurements.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a specific wavelength. Its determination is based on the Beer-Lambert law.[5][6]
Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[5][6]
Equation: A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (M⁻¹cm⁻¹)
-
c is the molar concentration of the substance (M)
-
l is the path length of the cuvette (typically 1 cm)
Methodology:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO)) to prepare a concentrated stock solution of known concentration.
-
Preparation of Serial Dilutions: Prepare a series of dilutions of the stock solution in the same solvent. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the absorption maximum (λmax) to ensure linearity.
-
Spectrophotometer Measurement:
-
Use a calibrated UV-Vis spectrophotometer.
-
Use the same solvent as used for the dilutions as a blank to zero the instrument.
-
Measure the absorbance of each dilution at the λmax of Cy5 (approximately 646-649 nm).
-
-
Data Analysis:
-
Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
-
Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin.
-
The molar extinction coefficient (ε) is the slope of the line, assuming a path length of 1 cm.[5]
-
Measurement of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. The most common method for its determination is the comparative method, which involves using a reference standard with a known quantum yield.[1][7][8]
Principle: If a solution of the test sample and a solution of a reference standard have the same absorbance at the same excitation wavelength and are measured under identical conditions, it is assumed that they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then proportional to the ratio of their quantum yields.[8]
Equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦX and ΦST are the fluorescence quantum yields of the test sample and the standard, respectively.
-
GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test sample and the standard.
-
ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively. If the same solvent is used, this term becomes 1.
Methodology:
-
Selection of a Reference Standard: Choose a suitable reference standard with a well-characterized quantum yield and spectral properties that overlap with the test sample. For Cy5, a common reference standard is Cresyl Violet in methanol (B129727) (Φ = 0.54).
-
Preparation of Solutions:
-
Absorbance and Fluorescence Measurements:
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.
-
-
Data Analysis:
-
Correct the recorded emission spectra for the wavelength-dependent sensitivity of the instrument.
-
Calculate the integrated fluorescence intensity (area under the emission curve) for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the reference standard.
-
Determine the slope (gradient) of the resulting straight lines for both the sample and the standard.
-
Calculate the quantum yield of the test sample using the equation above.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for determining the molar extinction coefficient.
Caption: Workflow for determining the fluorescence quantum yield.
Caption: Workflow for protein labeling and analysis.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Cyanine 5 maleimide [equivalent to Cy5® maleimide] | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
Navigating the Stability of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for the fluorescent labeling reagent N-(m-PEG4)-N'-(PEG3-Mal)-Cy5. Addressed to researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the chemical and physical properties influencing the shelf-life and performance of this molecule, supported by experimental methodologies and quantitative data.
Introduction to this compound
This compound is a heterobifunctional linker-dye conjugate widely utilized in bioconjugation for the fluorescent labeling of biomolecules. Its structure comprises three key components: a Cy5 fluorophore for detection, a maleimide (B117702) group for covalent attachment to thiol-containing molecules, and polyethylene (B3416737) glycol (PEG) linkers to enhance solubility and reduce steric hindrance. Understanding the inherent stability of each component is critical for its successful application in experimental and therapeutic contexts.
Core Stability Considerations
The overall stability of this compound is governed by the individual stabilities of the Cy5 dye and the maleimide functional group, as well as the integrity of the resulting maleimide-thiol conjugate.
Maleimide Group and Maleimide-Thiol Adduct Stability
The maleimide group provides a highly selective reactive handle for targeting cysteine residues in proteins and peptides. This reaction proceeds via a Michael addition to form a stable thioether bond. However, the stability of both the unreacted maleimide and the resulting conjugate can be influenced by several factors.
-
pH: The maleimide group is most reactive and stable at a pH range of 6.5-7.5.[1] At pH values above 7.5, the maleimide ring becomes susceptible to hydrolysis, rendering it inactive for conjugation.[2] The formed maleimide-thiol adduct can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866), leading to deconjugation.[3] However, subsequent hydrolysis of the succinimide (B58015) ring in the conjugate can stabilize the linkage, and this process is accelerated at a slightly basic pH.[4][5]
-
Presence of Thiols: High concentrations of free thiols can lead to an exchange reaction with the maleimide-thiol adduct, reducing the stability of the desired conjugate.[6]
Cyanine 5 (Cy5) Dye Stability
Cy5 is a bright and widely used far-red fluorescent dye. Its stability is primarily influenced by light exposure and the chemical environment.
-
Photostability: Like many organic fluorophores, Cy5 is susceptible to photobleaching upon prolonged exposure to excitation light.[7][8] The photobleaching lifetime of Cy5 has been reported to be in the range of seconds under continuous laser illumination.[7] The photostability can be influenced by the local environment and the molecule to which it is conjugated.[9]
-
Chemical Stability: The Cy5 core structure is generally chemically stable under typical biological conditions.[10] However, extreme pH or the presence of strong oxidizing or reducing agents can affect its fluorescence properties.
Quantitative Stability Data
The following tables summarize key quantitative data regarding the stability of the maleimide-thiol adduct and the photostability of the Cy5 dye. While specific data for this compound is not extensively published, the presented data for analogous systems provide a strong basis for experimental design.
Table 1: Stability of Maleimide-Thiol Adducts
| Parameter | Condition | Half-life (t½) | Key Findings | Reference(s) |
| Retro-Michael Reaction | Incubation with glutathione at physiological pH | 20 - 80 hours | The thioether bond can undergo reversal in the presence of competing thiols. | [6] |
| Ring-Opened Adduct | Post-hydrolysis of the succinimide ring | > 2 years | Hydrolysis of the succinimide ring significantly stabilizes the conjugate against thiol exchange. | [4][5] |
| Maleimide-PEG Conjugate | Incubation with 1 mM GSH at 37°C for 7 days | ~60% intact | Demonstrates susceptibility to deconjugation in the presence of physiological concentrations of thiols. | [11] |
Table 2: Photostability of Cy5 Dye
| Parameter | Condition | Value | Key Findings | Reference(s) |
| Photobleaching Lifetime (τ_bleach) | Aqueous PBS buffer (pH 7.4), 640 nm excitation | 5.6 ± 1.9 s | Provides a quantitative measure of photostability under specific illumination conditions. | [7] |
| Photobleaching Quantum Yield | Cuvette experiments, low excitation intensity | 5 x 10⁻⁶ | Indicates the efficiency of the photobleaching process. | [12] |
| Fluorescence Quantum Yield | In the absence of silver particles | 0.20 | Represents the efficiency of photon emission after absorption. | [13] |
Recommended Storage and Handling
To ensure the long-term stability and performance of this compound, the following storage and handling procedures are recommended:
Table 3: Recommended Storage and Handling Conditions
| Form | Storage Temperature | Light Conditions | Atmosphere | Recommended Solvent for Stock Solutions |
| Solid | -20°C[14] | Protect from light | Desiccate | Anhydrous DMSO or DMF[14] |
| In Solution | -20°C or -80°C for long-term | Protect from light | Anhydrous DMSO or DMF |
Handling Recommendations:
-
Allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or DMF.[14]
-
For aqueous buffers, use freshly prepared solutions and maintain the pH between 6.5 and 7.5 for conjugation reactions.
-
Minimize exposure of the dye and its conjugates to light to prevent photobleaching.
-
For critical applications, consider aliquoting stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound and its conjugates.
Protocol for Assessing Maleimide-Thiol Conjugate Stability via RP-HPLC
This protocol allows for the quantitative analysis of conjugate stability over time.
Materials:
-
This compound conjugated to a thiol-containing molecule (e.g., a peptide).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
L-Glutathione (GSH).
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
UV-Vis or fluorescence detector.
Procedure:
-
Prepare a solution of the conjugate in PBS at a known concentration.
-
To initiate the stability study, add GSH to a final concentration of 1-5 mM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Analyze the samples by RP-HPLC.
-
Monitor the elution profile at the absorbance maximum of Cy5 (~649 nm) or its fluorescence emission maximum (~667 nm).
-
Quantify the peak area of the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining relative to the t=0 time point.
Protocol for Assessing Photostability
This protocol provides a method to evaluate the photostability of the Cy5 fluorophore in the conjugate.
Materials:
-
This compound or its conjugate immobilized on a surface (e.g., a microscope slide).
-
Fluorescence microscope with a suitable laser line for Cy5 excitation (e.g., 633 nm or 640 nm) and an appropriate emission filter.
-
Sensitive camera for fluorescence imaging.
-
Image analysis software.
Procedure:
-
Prepare a sample of the fluorescently labeled molecule immobilized on a glass coverslip.
-
Mount the sample on the fluorescence microscope.
-
Focus on a field of view containing the fluorescent molecules.
-
Continuously illuminate the sample with the excitation laser at a constant power.
-
Acquire a time-lapse series of images at regular intervals.
-
Measure the mean fluorescence intensity of the molecules in each image over time.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an exponential function to determine the photobleaching lifetime (τ_bleach).
Visualizations
The following diagrams illustrate key concepts related to the stability and use of this compound.
Caption: Logical workflow for storage, handling, conjugation, and potential degradation of the Cy5-maleimide reagent.
Caption: Experimental workflow for assessing the stability of a maleimide-thiol conjugate using RP-HPLC.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. By understanding the individual stabilities of the maleimide group and the Cy5 dye, and by adhering to recommended storage and handling procedures, researchers can maximize the performance and reproducibility of their experiments. The provided experimental protocols offer a framework for the quantitative assessment of stability, enabling users to validate the integrity of the reagent and its conjugates within their specific applications.
References
- 1. nanocs.net [nanocs.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of PEG Linkers in Cy5 Conjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precision and efficacy of molecular labeling are paramount. The fluorescent dye Cyanine 5 (Cy5) is a workhorse for in vivo imaging, flow cytometry, and other applications demanding near-infrared (NIR) fluorescence. However, its full potential is often unlocked through the strategic use of Polyethylene Glycol (PEG) linkers. This technical guide delves into the core principles of Cy5 conjugation using PEG linkers, providing a comprehensive overview of the underlying chemistry, practical experimental protocols, and the profound impact of PEGylation on the performance of Cy5 bioconjugates.
The Multifaceted Role of PEG Linkers in Bioconjugation
Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer that offers a multitude of advantages when incorporated as a linker in bioconjugation. The process of covalently attaching PEG chains to a molecule, known as PEGylation, can dramatically alter its physicochemical properties.
Key Benefits of PEGylation in Cy5 Conjugation:
-
Enhanced Solubility: Cy5, being a relatively hydrophobic molecule, can be prone to aggregation in aqueous environments, leading to fluorescence quenching. The hydrophilic nature of PEG linkers significantly improves the water solubility of Cy5 conjugates, ensuring their stability and optimal performance in biological buffers.
-
Improved Pharmacokinetics and Biodistribution: In drug development and in vivo imaging, PEGylation increases the hydrodynamic radius of the conjugate. This increased size reduces renal clearance, prolonging the circulation half-life of the molecule and allowing for greater accumulation at the target site.
-
Reduced Immunogenicity: The flexible PEG chain can effectively shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response.
-
Steric Hindrance and Accessibility: The PEG linker acts as a flexible spacer arm, minimizing steric hindrance between the Cy5 dye and the biomolecule. This ensures that the biological activity of the protein or antibody is not compromised upon conjugation and that the fluorophore remains accessible for excitation and emission.
-
Controlled Drug Release: In the context of antibody-drug conjugates (ADCs), cleavable PEG linkers can be engineered to release a therapeutic payload under specific physiological conditions, such as the low pH environment of a tumor.
The Chemistry of Cy5-PEG Conjugation
The most common and robust method for conjugating Cy5-PEG moieties to proteins, antibodies, and other amine-containing biomolecules is through the use of N-hydroxysuccinimide (NHS) esters.
The fundamental reaction involves the nucleophilic attack of a primary amine (e.g., from the side chain of a lysine (B10760008) residue on a protein) on the NHS ester of the Cy5-PEG, forming a stable amide bond. This reaction is highly efficient and proceeds readily under mild conditions.
Factors Influencing Conjugation Efficiency:
-
pH: The reaction is pH-dependent. A slightly alkaline pH (typically 8.0-9.0) is optimal to ensure that the primary amines of the biomolecule are deprotonated and thus nucleophilic.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) or carbonate/bicarbonate buffers are commonly used.
-
Molar Ratio: The molar ratio of Cy5-PEG-NHS to the biomolecule is a critical parameter that determines the degree of labeling (DOL). A higher molar excess of the labeling reagent will generally result in a higher DOL. However, excessive labeling can lead to protein aggregation and loss of biological activity. Optimization is therefore crucial.
Quantitative Impact of PEGylation on Cy5 Properties
| Spectroscopic Property | Cy5-NHS Ester | N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 |
| Excitation Maximum (λex) | ~646 - 649 nm | 649 - 650 nm |
| Emission Maximum (λem) | ~662 - 671 nm | 667 - 691 nm |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~107,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.2 | 0.07 (for a similar PEGylated Cy5) |
| Aqueous Solubility | Limited | Enhanced |
Note: The molar extinction coefficient and quantum yield can be lower for PEGylated Cy5 derivatives. This is a trade-off for the significant gains in solubility and biocompatibility. For applications where absolute brightness is critical, this factor should be considered.
Experimental Protocols
This section provides a detailed, step-by-step guide for the conjugation of a Cy5-PEG-NHS ester to a model protein (e.g., an antibody), followed by purification and characterization.
Materials and Reagents
-
Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cy5-PEG-NHS ester (e.g., Cy5-PEG4-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Spectrophotometer (UV-Vis)
-
Mass Spectrometer (optional, for detailed characterization)
Experimental Workflow Diagram
An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Crucial Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step that leads to the ubiquitination and subsequent degradation of the target protein.[1]
The linker is far more than an inert spacer; its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy.[3] An optimized linker correctly orients the POI and E3 ligase to facilitate efficient ubiquitin transfer, while also influencing the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[1]
Core Concepts of PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves a catalytic cycle within the cell.
References
Methodological & Application
Protocol for Labeling Cysteine Residues with N-(m-PEG4)-N'-(PEG3-Mal)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of cysteine residues in proteins and other biomolecules using the thiol-reactive fluorescent dye, N-(m-PEG4)-N'-(PEG3-Mal)-Cy5. This cyanine5-based reagent features a maleimide (B117702) group that specifically reacts with the sulfhydryl group of cysteine residues, forming a stable thioether bond. The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances the hydrophilicity of the dye, which can improve the solubility of the labeled conjugate and minimize non-specific interactions.
The far-red fluorescence of Cy5 (excitation maximum ~649 nm, emission maximum ~667 nm) is advantageous for biological imaging due to reduced autofluorescence from cellular components, allowing for a higher signal-to-noise ratio.[1] This protocol covers the preparation of reagents, the labeling reaction, purification of the conjugate, and methods for characterizing the final product.
Data Presentation
The following tables summarize key quantitative data related to the labeling protocol and the properties of the this compound dye. These values are intended as a guide and may require optimization for specific experimental conditions and proteins.
Table 1: Spectroscopic and Physical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 649 nm | [2] |
| Emission Maximum (λem) | 667 nm | [2] |
| Molar Extinction Coefficient (ε) at λex | 232,000 M⁻¹cm⁻¹ | [2] |
| Molecular Weight (MW) | 907.6 g/mol | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Purity | ≥90% | [3] |
| Storage Condition | -20°C, protected from light | [2] |
Table 2: Recommended Reaction Conditions for Cysteine Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[4] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | This should be optimized for each protein to achieve the desired degree of labeling and avoid over-labeling which can lead to quenching.[5] |
| Reaction Buffer | PBS, HEPES, or Tris | pH 7.0 - 7.5. Buffers should be free of thiols (e.g., DTT, 2-mercaptoethanol).[] |
| Reducing Agent (optional) | 10-100 fold molar excess of TCEP | To reduce disulfide bonds and free up cysteine residues. TCEP does not need to be removed before adding the maleimide dye. |
| Reaction Temperature | Room temperature (20-25°C) or 4°C | Room temperature reactions are faster (1-2 hours). Reactions at 4°C can proceed overnight for sensitive proteins. |
| Reaction Time | 1 - 4 hours at room temperature; overnight at 4°C | The optimal time should be determined empirically. |
Table 3: Illustrative Labeling Efficiencies and Stability
| Protein | Dye:Protein Molar Ratio | Labeling Efficiency (%) | Conjugate Half-life (in serum) |
| Bovine Serum Albumin (BSA) | 10:1 | ~50-70% | > 48 hours |
| Monoclonal Antibody (mAb) | 15:1 | ~60-80% | > 7 days |
| Kinase X | 20:1 | ~40-60% | Not determined |
Note: The data in this table are representative values based on typical outcomes for Cy5-maleimide labeling and may vary depending on the specific protein, buffer conditions, and handling. The stability of the thioether bond can be influenced by factors such as pH and the presence of other thiols. Some studies suggest that hydrolysis of the succinimide (B58015) ring can further stabilize the conjugate, with half-lives extending to over two years.[7][8][9]
Experimental Protocols
This section provides detailed methodologies for the key steps in the labeling procedure.
Preparation of Reagents
a. Protein Solution:
-
Dissolve the protein containing accessible cysteine residues in a degassed, thiol-free reaction buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2) to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10- to 100-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.
-
Incubate the mixture for 30-60 minutes at room temperature. TCEP is recommended as it does not contain a thiol group and does not need to be removed before the addition of the maleimide dye. If using DTT, it must be removed after reduction (e.g., using a desalting column) as it will compete with the protein thiols for the maleimide.
b. This compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4]
-
Vortex the solution briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh for each labeling reaction. Unused portions can be stored at -20°C for up to one month, protected from light.
Labeling Reaction
-
Add the calculated volume of the 10 mM this compound stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (typically 10:1 to 20:1).
-
Mix the reaction gently by vortexing or inversion.
-
Incubate the reaction mixture in the dark for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically for each protein.
Purification of the Labeled Conjugate
It is crucial to remove the unreacted dye from the labeled protein to prevent non-specific signals in downstream applications.
a. Size-Exclusion Chromatography (Gel Filtration):
-
Equilibrate a size-exclusion chromatography column (e.g., a desalting column such as Sephadex G-25) with the desired storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the protein-dye conjugate with the storage buffer. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained by the resin and elute later.
-
Collect the fractions containing the colored, labeled protein.
b. Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) (e.g., 10 kDa for a ~50 kDa protein).
-
Dialyze against the desired storage buffer at 4°C with several buffer changes over 24-48 hours to ensure complete removal of the free dye.
Characterization of the Conjugate
a. Determination of the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the excitation maximum of Cy5 (~649 nm).
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A₆₄₉ × CF)] / ε_protein
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₆₄₉ is the absorbance of the conjugate at 649 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
Dye Concentration (M) = A₆₄₉ / ε_dye
Where:
-
ε_dye is the molar extinction coefficient of this compound at 649 nm (232,000 M⁻¹cm⁻¹).[2]
-
-
Calculate the Degree of Labeling (DOL):
DOL = Dye Concentration (M) / Protein Concentration (M)
Storage of the Labeled Conjugate
For optimal stability, store the purified protein-dye conjugate at 4°C in the dark and use within one week. For long-term storage, the conjugate can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The addition of a cryoprotectant such as glycerol (B35011) to a final concentration of 50% can help to preserve the integrity of the labeled protein during freezing.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the protocol for labeling cysteine residues with this compound.
Caption: Workflow for cysteine-specific protein labeling.
Signaling Pathway Example: Redox Regulation of a Protein Kinase
This diagram illustrates a simplified signaling pathway where the activity of a protein kinase is regulated by the oxidative modification of a cysteine residue. This type of regulation can be investigated using this compound to label the reduced, active form of the kinase.
Caption: Redox control of protein kinase signaling.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 2839527-02-3 | BroadPharm [broadpharm.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. researchgate.net [researchgate.net]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 is a fluorescent probe designed for the specific labeling of biomolecules containing free thiol groups. This reagent features a Cy5 fluorophore, a maleimide (B117702) functional group, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The Cy5 dye is a bright, far-red fluorescent dye with excitation and emission maxima around 646 nm and 662 nm, respectively, making it ideal for fluorescence microscopy applications where minimizing autofluorescence from biological samples is crucial. The maleimide group reacts specifically with sulfhydryl (thiol) groups of cysteine residues in proteins and peptides, forming a stable thioether bond. The inclusion of a PEG linker enhances the water solubility of the probe, reduces non-specific binding, and improves the biocompatibility of the labeled conjugate. These properties make this compound a valuable tool for visualizing and tracking proteins in various applications, including live-cell imaging and drug development.[1][2][3]
Product Specifications
A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₄₉H₆₇ClN₄O₁₀ | [1] |
| Molecular Weight | 907.6 g/mol | [1] |
| Excitation Maximum (λex) | ~646 nm | [3] |
| Emission Maximum (λem) | ~662 nm | [3] |
| Purity | ≥90% | [1] |
| Solubility | Water, DMSO, DMF | |
| Reactive Group | Maleimide | |
| Target Moiety | Thiol (Sulfhydryl) | |
| Storage | -20°C, protected from light |
Principle of Thiol-Maleimide Labeling
The core of this labeling technology is the highly specific and efficient reaction between a maleimide group and a thiol group. This reaction, known as a Michael addition, proceeds readily at neutral to slightly acidic pH (6.5-7.5) to form a stable, covalent thioether bond.[3] This specificity allows for the targeted labeling of cysteine residues in proteins, which are typically less abundant than amine-containing lysine (B10760008) residues, offering a greater degree of control over the labeling site.
References
Application Notes: N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 is a fluorescent labeling reagent designed for the covalent modification of biomolecules. This compound features a Cy5 fluorophore, a maleimide (B117702) group, and a polyethylene (B3416737) glycol (PEG) spacer. The Cy5 dye is a bright, far-red fluorescent dye that is well-suited for flow cytometry applications due to its excitation and emission properties, which minimize autofluorescence from cellular components.[1] The maleimide functional group allows for the specific and covalent attachment of the dye to free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.[2] The integrated PEG spacer enhances the solubility of the labeled molecule and can help to reduce non-specific binding and aggregation, improving staining specificity in complex biological samples.[3]
These characteristics make this compound an ideal candidate for labeling proteins, such as antibodies, for use in flow cytometry to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.
Key Applications in Flow Cytometry
-
Immunophenotyping: Labeling of monoclonal or polyclonal antibodies to identify and enumerate specific cell subsets in heterogeneous populations (e.g., lymphocytes, monocytes).
-
Receptor-Ligand Interaction Studies: Fluorescently tagging ligands to study their binding to cell surface receptors.
-
Cell Tracking and Viability: Covalently labeling cell surface proteins to track cell populations over time or assess membrane integrity.
-
PROTAC Development: The PEG linker and reactive maleimide group make this reagent suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which can be studied for their effects on specific cell populations via flow cytometry.[4]
Chemical and Spectral Properties
The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C49H67ClN4O10 | [5] |
| Molecular Weight | 907.6 g/mol | [5] |
| Reactive Group | Maleimide (reacts with thiols) | [2] |
| Fluorophore | Cyanine 5 (Cy5) | [5] |
| Excitation Maximum | ~650 nm | [6] |
| Emission Maximum | ~670 nm | [1] |
| Recommended Laser | 633 nm or 640 nm Red Diode Laser | |
| Recommended Filter | 660/20 BP or similar |
Experimental Protocols
Protocol 1: Labeling of Antibodies with this compound
This protocol describes the general procedure for conjugating this compound to an antibody. Optimization of the dye-to-protein ratio may be necessary for different antibodies.[6]
Materials:
-
Purified antibody (free of BSA and other stabilizing proteins)
-
This compound
-
Reducing agent (e.g., TCEP or DTT)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 100 mM MES, pH 6.0-6.5
-
Quenching Reagent: 2-Mercaptoethanol or N-acetylcysteine
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody does not have free thiols, it will need to be reduced. Prepare the antibody at a concentration of 2-10 mg/mL in Labeling Buffer.
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution. Incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column equilibrated with Labeling Buffer.
-
-
Dye Preparation:
-
Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the reduced antibody solution at a molar ratio of 10:1 (dye:antibody). This ratio may need to be optimized.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.
-
-
Quenching:
-
Add a quenching reagent (e.g., 2-Mercaptoethanol) to a final concentration of 10 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled antibody. The labeled antibody will be in the first colored peak to elute.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 650 nm.
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (if compatible with the intended application) and freeze at -20°C or -80°C.
-
DOT Diagram: Antibody Labeling Workflow
Caption: Workflow for labeling antibodies with this compound.
Protocol 2: Cell Surface Staining for Flow Cytometry
This protocol provides a general procedure for staining suspended cells with a Cy5-labeled antibody.
Materials:
-
Cells in suspension (up to 1 x 10^6 cells per sample)
-
Cy5-labeled antibody (prepared in Protocol 1)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each FACS tube.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
To prevent non-specific binding of the antibody to Fc receptors, add an Fc blocking reagent (e.g., purified IgG from the same species as the cells) and incubate for 10-15 minutes at 4°C.
-
-
Staining:
-
Add the predetermined optimal concentration of the Cy5-labeled antibody to the cells.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant the supernatant.
-
Repeat the wash step two more times.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with a 633 nm or 640 nm laser, collecting the Cy5 signal in the appropriate detector (e.g., APC-Cy7 or a similar channel).
-
DOT Diagram: Cell Staining Workflow
Caption: General workflow for cell surface staining using a Cy5-labeled antibody.
Data and Performance
The expected performance of an antibody labeled with this compound in flow cytometry will be comparable to other Cy5-conjugated antibodies. The following table provides an example of expected data from a titration experiment to determine the optimal antibody concentration.
| Antibody Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) of Positive Population | Staining Index |
| 0.1 | 500 | 5 |
| 0.5 | 2500 | 20 |
| 1.0 | 5000 | 35 |
| 2.0 | 6000 | 38 |
| 5.0 | 6200 | 35 |
Staining Index is calculated as: (MFI of positive population - MFI of negative population) / (2 x Standard Deviation of negative population)
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | - Low degree of labeling- Suboptimal antibody concentration- Low antigen expression | - Optimize the dye:protein ratio during conjugation- Perform an antibody titration experiment- Use an amplification step (e.g., secondary antibody) if possible |
| High Background | - Non-specific antibody binding- Inadequate washing- Dead cells present | - Use an Fc blocking step- Increase the number of wash steps- Include a viability dye to exclude dead cells from analysis |
| Cell Clumping | - High cell density- Presence of DNA from dead cells | - Reduce cell concentration- Add DNase to the staining buffer |
For research use only. Not for use in diagnostic procedures.
References
Application Notes and Protocols: N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is a critical component, influencing the PROTAC's solubility, permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]
This document provides detailed application notes and protocols for the use of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. This linker incorporates a Cy5 fluorescent dye for visualization and tracking, a maleimide (B117702) group for covalent linkage to thiol-containing moieties, and PEG chains to enhance aqueous solubility.[4]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C49H67ClN4O10 | [4] |
| Molecular Weight | 907.6 g/mol | [4] |
| Excitation Maximum | 649 nm | [4] |
| Emission Maximum | 667 nm | [4] |
| Solubility | Water, DMSO, DMF, DCM | [4] |
| Reactive Group | Maleimide (reacts with thiols) | [4] |
| Storage | -20°C | [4] |
Application Notes
The this compound linker is a versatile tool for the development of fluorescently labeled PROTACs. The key features of this linker enable a variety of applications in PROTAC research:
-
Visualization and Tracking: The covalently attached Cy5 dye allows for the direct visualization of the PROTAC in cells and tissues using fluorescence microscopy, enabling studies on cellular uptake, subcellular localization, and distribution.
-
Mechanism of Action Studies: Fluorescently labeled PROTACs can be used in biophysical and cellular assays to monitor the formation of the ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination events.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: The fluorescent tag can aid in in vivo imaging studies to assess the biodistribution and clearance of the PROTAC, providing valuable PK/PD data.
-
High-Throughput Screening: The fluorescent properties of the PROTAC can be leveraged to develop high-content imaging assays for screening PROTAC libraries and identifying potent degraders.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC Mechanism of Action.
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent PROTAC using this compound
This protocol describes the synthesis of a fluorescent PROTAC by conjugating a thiol-containing POI ligand to the maleimide group of the this compound linker, followed by coupling to an E3 ligase ligand.
Caption: Fluorescent PROTAC Synthesis Workflow.
Materials:
-
POI ligand with a free thiol (-SH) group
-
This compound
-
E3 ligase ligand with a suitable functional group (e.g., amine or alkyne)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.2)
-
Peptide coupling reagents (e.g., HATU, DIPEA) or Click chemistry reagents (e.g., CuSO4, sodium ascorbate)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Thiol-Maleimide Conjugation: a. Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in a mixture of reaction buffer and DMF. b. Stir the reaction mixture at room temperature for 1-4 hours, protecting it from light. c. Monitor the reaction progress by LC-MS. d. Upon completion, purify the POI-Linker-Cy5 intermediate by preparative HPLC.
-
Coupling to E3 Ligase Ligand:
-
For Amide Bond Formation (if E3 ligand has an amine): a. Dissolve the purified POI-Linker-Cy5 intermediate (which should have a free carboxylic acid from the linker) (1.0 eq) and the amine-containing E3 ligase ligand (1.2 eq) in anhydrous DMF. b. Add HATU (1.5 eq) and DIPEA (3.0 eq) to the mixture. c. Stir the reaction at room temperature overnight.
-
For Click Chemistry (if E3 ligand has an alkyne and the linker has an azide (B81097) - note: this specific linker does not, this is an alternative strategy): a. Dissolve the POI-Linker-Cy5 intermediate and the alkyne-functionalized E3 ligase ligand in a suitable solvent mixture. b. Add CuSO4 and sodium ascorbate (B8700270) to catalyze the reaction. c. Stir at room temperature until completion.
-
-
Purification and Characterization: a. Purify the final fluorescent PROTAC using preparative HPLC. b. Confirm the identity and purity of the final product by HRMS and NMR.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the fluorescent PROTAC.
Caption: Western Blot Workflow.
Materials:
-
Cell line expressing the target protein
-
Fluorescent PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat cells with a serial dilution of the fluorescent PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them with lysis buffer. b. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and add the chemiluminescent substrate. g. Capture the signal using an imaging system.
-
Data Analysis: a. Quantify the band intensities for the POI and a loading control (e.g., GAPDH or β-actin). b. Normalize the POI band intensity to the loading control. c. Calculate the percentage of remaining protein relative to the vehicle control. d. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[5]
Protocol 3: In-Cell Target Engagement using NanoBRET™ Assay
This protocol measures the binding of the fluorescent PROTAC to the target protein within live cells.[6][7]
Caption: NanoBRET Target Engagement Workflow.
Materials:
-
Cells transiently or stably expressing the POI fused to NanoLuc® luciferase
-
Fluorescent tracer that binds to the POI
-
Unlabeled PROTAC (as a competitor to the fluorescent tracer)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Cell Preparation: a. Transfect cells with a vector encoding the NanoLuc-POI fusion protein. b. Plate the transfected cells in a white, 96-well assay plate.
-
Assay: a. Prepare a serial dilution of the unlabeled PROTAC. b. To the cells, add the fluorescent tracer at its predetermined optimal concentration. c. Immediately add the PROTAC dilutions to the wells. d. Add the NanoBRET™ Nano-Glo® Substrate. e. Incubate for 2 hours at 37°C.
-
Measurement and Analysis: a. Measure the donor emission (luminescence) and acceptor emission (fluorescence) using a plate reader. b. Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. c. Plot the BRET ratio against the concentration of the unlabeled PROTAC to determine the IC50 value, which reflects the target engagement of the PROTAC.
Quantitative Data
| PROTAC (Illustrative Example) | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | BRD4 | VHL | HeLa | 15 | >90 |
| PROTAC B | KRAS G12C | CRBN | HCT116 | 50 | 85 |
| PROTAC C | ERα | VHL | MCF7 | 5 | >95 |
Note: The data presented above is for illustrative purposes only and is intended to provide a general understanding of the performance metrics of PROTACs. Actual values for a PROTAC synthesized with this compound will need to be determined experimentally.
Conclusion
This compound is a valuable chemical tool for the development of fluorescently labeled PROTACs. Its properties facilitate the synthesis of PROTACs that can be visualized and tracked, enabling a deeper understanding of their mechanism of action, cellular behavior, and therapeutic potential. The protocols provided herein offer a framework for the synthesis and evaluation of PROTACs incorporating this fluorescent linker.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. promega.com [promega.com]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. wechat.promega.com.cn [wechat.promega.com.cn]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 in Single-Molecule Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 for single-molecule imaging applications, particularly single-molecule Förster Resonance Energy Transfer (smFRET). The protocols cover protein labeling, sample preparation, and a generalized workflow for data acquisition and analysis using Total Internal Reflection Fluorescence (TIRF) microscopy.
Introduction to this compound
This compound is a fluorescent probe designed for the specific labeling of biomolecules. It features a Cy5 fluorophore, a maleimide (B117702) group for covalent attachment to thiol groups (e.g., cysteine residues in proteins), and polyethylene (B3416737) glycol (PEG) linkers. The PEG linkers enhance the water solubility of the dye and minimize non-specific interactions between the labeled molecule and surfaces, which is critical for single-molecule imaging.[1] The Cy5 dye is a bright, far-red fluorophore, making it an excellent acceptor for commonly used donor dyes like Cy3 in smFRET experiments.[2][3]
Key Features:
-
Specificity: The maleimide group selectively reacts with thiol groups in a pH range of 6.5-7.5, allowing for site-specific labeling of proteins and other biomolecules.[1]
-
Enhanced Solubility: The hydrophilic PEG chains increase the solubility of the probe in aqueous buffers.[1]
-
Reduced Non-specific Binding: The PEG linkers help to passivate the labeled molecule, reducing unwanted interactions with surfaces.
-
Ideal for smFRET: Cy5's photophysical properties make it a widely used acceptor in smFRET studies, often paired with a Cy3 donor.[2][3]
Quantitative Data
The following table summarizes the key quantitative properties of this compound and the Cy5 fluorophore.
| Property | Value | Reference |
| Chemical Formula | C49H67ClN4O10 | [1] |
| Molecular Weight | 907.6 g/mol | [1] |
| Excitation Maximum (λex) | ~646 - 649 nm | [1] |
| Emission Maximum (λem) | ~662 - 667 nm | [1] |
| Molar Extinction Coefficient | ~232,000 - 250,000 M⁻¹cm⁻¹ at ~646 nm | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Reactive Group | Maleimide (reacts with thiols) | [1] |
Experimental Protocols
Protein Labeling with this compound
This protocol describes the labeling of a protein with engineered cysteine residues.
Materials:
-
Protein of interest with accessible cysteine residue(s) in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5.
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: β-mercaptoethanol (BME) or L-cysteine
-
Purification column (e.g., size-exclusion chromatography or ion-exchange chromatography)
Protocol:
-
Protein Preparation:
-
Dissolve the protein in a degassed labeling buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.2). The protein concentration should ideally be in the range of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol groups, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMF or DMSO. For example, dissolve 1 mg of the dye (MW ~907.6) in approximately 110 µL of solvent.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as BME or L-cysteine to a final concentration of ~10-20 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column (e.g., a NAP-5 or PD-10 desalting column) or by using another suitable chromatography method like ion-exchange or affinity chromatography.
-
Collect the fractions containing the labeled protein.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at ~650 nm (for Cy5).
-
The concentration of the protein can be calculated using the Beer-Lambert law (A = εcl) with the protein's specific extinction coefficient at 280 nm. A correction factor for the dye's absorbance at 280 nm should be applied. The corrected protein absorbance (A_prot) is calculated as: A_prot = A₂₈₀ - (A₆₅₀ × CF₂₈₀), where CF₂₈₀ is the correction factor for Cy5 at 280 nm (typically around 0.05).
-
The concentration of the dye is calculated using its molar extinction coefficient at ~650 nm.
-
The degree of labeling (DOL) is the molar ratio of the dye to the protein.
-
Single-Molecule FRET Imaging Protocol
This protocol outlines a general workflow for an in vitro smFRET experiment using a TIRF microscope to study protein conformational dynamics. This example assumes the protein is labeled with a Cy3 donor and a Cy5 acceptor (this compound).
Materials:
-
Cy3- and Cy5-labeled protein
-
TIRF microscope with appropriate laser lines for Cy3 (~532 nm) and Cy5 (~640 nm) excitation and sensitive EMCCD camera.[4]
-
Microfluidic flow cells
-
Surface passivation reagents (e.g., m-PEG-SVA and biotin-PEG-SVA)
-
Streptavidin
-
Biotinylated anti-His antibody or other immobilization reagents
-
Imaging buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, and an oxygen scavenging system)
-
Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose, or protocatechuic acid (PCA) and protocatechuate-3,4-dioxygenase (PCD)) to improve fluorophore photostability.[5]
Protocol:
-
Surface Passivation:
-
Prepare glass coverslips by cleaning them thoroughly (e.g., with piranha solution or sonication in detergents and solvents).
-
Functionalize the clean glass surface with an amine-reactive silane (B1218182) (e.g., (3-aminopropyl)triethoxysilane).
-
Passivate the surface by incubating with a mixture of m-PEG-SVA and biotin-PEG-SVA to create a biocompatible surface that minimizes non-specific protein adsorption and allows for specific immobilization.[6]
-
-
Flow Cell Assembly:
-
Assemble the passivated coverslip into a microfluidic flow cell.
-
-
Surface Functionalization for Immobilization:
-
Incubate the flow cell with a solution of streptavidin to bind to the biotinylated PEG molecules on the surface.
-
For immobilizing His-tagged proteins, subsequently incubate with a biotinylated anti-His antibody.
-
-
Protein Immobilization:
-
Introduce a dilute solution (pM to nM range) of the dual-labeled protein into the flow cell to allow for immobilization on the surface at a density suitable for single-molecule imaging.
-
Wash out the unbound protein with imaging buffer.
-
-
Single-Molecule Imaging:
-
Mount the flow cell on the TIRF microscope.
-
Excite the Cy3 donor fluorophore using the 532 nm laser. The laser power should be optimized to achieve a good signal-to-noise ratio without causing rapid photobleaching.
-
Collect the fluorescence emission from both the Cy3 (donor) and Cy5 (acceptor) channels simultaneously using an EMCCD camera. The emission is typically split into two channels using a dichroic mirror.[4]
-
Record movies of the single molecules with a time resolution appropriate for the biological process being studied (typically in the range of milliseconds to seconds).
-
-
Data Analysis:
-
Identify the locations of single molecules in the recorded movies.
-
Extract the fluorescence intensity time traces for the donor (I_D) and acceptor (I_A) from each single molecule.
-
Correct for background noise.
-
Calculate the FRET efficiency (E_FRET) for each time point using the formula: E_FRET = I_A / (I_D + I_A).[7]
-
Generate FRET efficiency histograms to identify different conformational states of the protein.
-
Analyze the time traces to study the dynamics of transitions between different states.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for labeling a protein with this compound.
Caption: Experimental workflow for a single-molecule FRET (smFRET) experiment.
Caption: Principle of Förster Resonance Energy Transfer (FRET) between a donor and acceptor.
References
- 1. US20120231447A1 - Surface Passivation Methods for Single Molecule Imaging of Biochemical Reactions - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Single-Molecule Fluorescence Resonance Energy Transfer in Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haroldkimlab.gatech.edu [haroldkimlab.gatech.edu]
Application Notes and Protocols for N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 is a near-infrared (NIR) fluorescent probe designed for in vivo imaging applications. This molecule combines the excellent spectral properties of the Cy5 fluorophore with the benefits of polyethylene (B3416737) glycol (PEG) linkers and a maleimide (B117702) functional group. The Cy5 dye offers deep tissue penetration and minimal autofluorescence, making it ideal for small animal imaging.[1] The PEG chains enhance the probe's solubility and biocompatibility, potentially reducing immunogenicity and altering pharmacokinetic profiles for improved in vivo performance.[2] The maleimide group allows for the covalent conjugation of the probe to thiol-containing molecules such as peptides, antibodies, and other targeting ligands, enabling the development of targeted imaging agents.[3]
These application notes provide an overview of the properties of this compound, protocols for its conjugation and use in in vivo imaging, and representative data to guide researchers in their experimental design.
Physicochemical Properties and Spectral Data
A summary of the key characteristics of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 907.6 g/mol | [4][5] |
| Excitation Maximum (λex) | ~649 nm | [4] |
| Emission Maximum (λem) | ~667 nm | [4] |
| Solubility | Water, DMSO, DMF | [4] |
| Reactive Group | Maleimide | [4] |
| Purity | ≥90% | [5] |
| Storage Conditions | -20°C, protected from light | [4] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Molecule (e.g., a Cysteine-Containing Peptide)
This protocol outlines the steps for labeling a peptide or protein with a free thiol group with this compound.
Materials:
-
This compound
-
Thiol-containing peptide or protein
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed. Avoid buffers containing thiols.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds.
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Thiol-Containing Molecule:
-
Dissolve the peptide or protein in degassed conjugation buffer.
-
If the molecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
Prepare the Dye Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. This solution should be prepared fresh.[3]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Purify the labeled conjugate from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Collect the fractions containing the labeled molecule, which will be visibly colored and will elute first.
-
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein/peptide) and ~649 nm (for Cy5).
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.
-
Conjugation Workflow
Protocol 2: In Vivo Fluorescence Imaging of a Cy5-Labeled Targeting Probe in a Tumor-Bearing Mouse Model
This protocol provides a general guideline for performing in vivo imaging experiments. Specific parameters may need to be optimized based on the animal model, targeting probe, and imaging system.
Materials:
-
Cy5-labeled targeting probe (prepared as in Protocol 1)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Anesthesia (e.g., isoflurane)
-
Sterile saline or PBS for injection
-
In vivo fluorescence imaging system equipped with appropriate excitation and emission filters for Cy5.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse in the imaging chamber. Ensure the animal's body temperature is maintained.
-
-
Probe Administration:
-
Acquire a pre-injection (baseline) image of the mouse.
-
Administer the Cy5-labeled probe via an appropriate route (e.g., intravenous tail vein injection). The typical injection volume is 100-200 µL.[4] The concentration of the probe should be optimized, but a starting point could be in the range of 0.5 mg/kg.[4]
-
-
In Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 8h, 24h, 48h).[5][6]
-
Use an appropriate filter set for Cy5 (e.g., excitation ~640 nm, emission ~680 nm).
-
Maintain consistent imaging parameters (e.g., exposure time, binning, f-stop) throughout the study for accurate comparison.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a contralateral non-tumor-bearing area (e.g., muscle) to quantify the fluorescence signal.
-
Calculate the tumor-to-background ratio at each time point to assess targeting specificity.
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
At the final imaging time point, euthanize the mouse.
-
Dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart) and acquire fluorescence images of the excised tissues.
-
Quantify the fluorescence intensity in each organ to determine the biodistribution of the probe.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. A PD-L1-Targeted Probe Cy5.5-A11 for In Vivo Imaging of Multiple Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Site-Specific Protein Labeling via Thiol Groups Using Maleimide Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise covalent labeling of proteins is a cornerstone technique in biochemical research and drug development, enabling studies in proteomics, diagnostics, and the creation of therapeutics like antibody-drug conjugates (ADCs).[1] The reaction between a maleimide (B117702) functional group and the thiol (sulfhydryl) group of a cysteine residue is a widely used method for site-specific protein modification.[1][2] This conjugation chemistry proceeds via a Michael addition mechanism, forming a stable thioether bond.[1][3] The reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[1][4] This high selectivity allows for targeted labeling of cysteine residues, which are less abundant on protein surfaces compared to lysine (B10760008) residues, offering greater control over the site of conjugation. This application note provides a comprehensive guide and detailed protocols for the successful labeling of proteins using maleimide-activated dyes.
Chemical Principle
The labeling reaction involves the nucleophilic attack of a deprotonated thiol group (thiolate) from a cysteine residue on one of the carbon atoms of the maleimide's double bond. This forms a stable, covalent thioether linkage. The optimal pH for this reaction is a critical parameter; a range of 6.5-7.5 provides a balance between having a sufficient concentration of the reactive thiolate anion and minimizing the competing hydrolysis of the maleimide ring, which becomes more rapid at alkaline pH.[4][5]
Caption: Maleimide-thiol conjugation reaction mechanism.
Experimental Design and Optimization
Successful labeling depends on several factors that should be optimized for each specific protein and dye pair. Key parameters are summarized below.
Table 1: Key Parameters for Maleimide-Thiol Labeling
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability.[4][5] Buffers like PBS, HEPES, or Tris (10-100 mM) are suitable.[6] Avoid buffers containing thiols (e.g., DTT).[6] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 (starting point) | This ratio should be optimized.[7] For some proteins or peptides, lower ratios (e.g., 2:1 or 5:1) may be optimal.[8][9] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[2] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (1-2 hours).[6] Incubation at 4°C overnight is an option for sensitive proteins.[6] |
| Reaction Time | 1 - 2 hours at RT; Overnight at 4°C | Monitor reaction progress if possible. Protect from light, as many dyes are photosensitive.[6] |
| Reducing Agent (Optional) | 10-100x molar excess of TCEP | Use to reduce disulfide bonds to free up thiols. TCEP does not need to be removed before adding the maleimide.[4] If DTT is used, it must be removed prior to labeling. |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for labeling a protein with a maleimide-activated dye.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
Application Notes and Protocols for Thiol-Reactive Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-reactive fluorescent probes are indispensable tools for the specific labeling of proteins and other biomolecules.[1] Cysteine residues, with their unique sulfhydryl (-SH) group, provide a selective target for covalent modification, enabling a wide range of applications in biological research and drug development.[2][3][4] The relatively low abundance of cysteine compared to other reactive residues, such as lysine, allows for more specific, site-directed labeling.[4] This specificity is crucial for studying protein structure and function, dynamics, interactions, and localization within complex biological systems.
This document provides a comprehensive guide to the use of thiol-reactive fluorescent probes, covering the principles of different labeling chemistries, detailed experimental protocols, and quantitative data to aid in probe selection.
Principles of Thiol-Reactive Labeling Chemistries
The most common classes of thiol-reactive fluorescent probes are based on maleimides, haloacetamides (iodoacetamides and bromoacetamides), and vinyl sulfones. Additionally, specialized techniques like HaloTag® technology and thiol-ene "click" chemistry offer alternative strategies for specific and efficient protein labeling.
Maleimides: These are the most widely used thiol-reactive probes due to their high specificity for sulfhydryl groups at neutral pH (6.5-7.5).[5] The reaction proceeds via a Michael addition to form a stable thioether bond.[5]
Haloacetamides (Iodoacetamides and Bromoacetamides): These reagents react with thiols through a nucleophilic substitution (SN2) reaction, forming a stable thioether linkage.[5][6] Iodoacetamides are generally more reactive than bromoacetamides.[6] While highly effective, they can exhibit some off-target reactivity with other nucleophilic residues like histidine and methionine, particularly at higher pH.[5][6]
HaloTag® Technology: This system utilizes a genetically encoded protein tag, the HaloTag®, which is a modified haloalkane dehalogenase.[7][8] This tag forms a highly specific and irreversible covalent bond with synthetic ligands containing a chloroalkane linker attached to a fluorescent dye.[7][8] This technology is particularly well-suited for live-cell imaging.[9][10][11]
Thiol-Ene "Click" Chemistry: This approach involves the reaction of a thiol with an alkene in the presence of a photoinitiator or radical initiator. This "click" reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions, making it suitable for labeling complex biological molecules.
Quantitative Data of Common Thiol-Reactive Fluorescent Dyes
The selection of a fluorescent probe is critical and depends on factors such as the excitation and emission wavelengths required, the brightness of the dye (a product of its molar extinction coefficient and quantum yield), and its photostability. The following tables provide a comparative overview of the spectral properties of various commercially available thiol-reactive fluorescent dyes.
Table 1: Spectral Properties of Common Thiol-Reactive Fluorescent Dyes
| Dye Class | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| Coumarin-based | ||||||
| AF430 Maleimide (B117702) | Maleimide | 430 | 542 | 15,955 | 0.23 | 3,670 |
| CPM | Maleimide | 391 | 472 | - | - | - |
| Fluorescein-based | ||||||
| Fluorescein-5-Maleimide | Maleimide | 492 | 515 | 83,000 | - | - |
| Alexa Fluor™ 488 C5 Maleimide | Maleimide | 495 | 519 | 71,000 | 0.92 | 65,320 |
| Rhodamine-based | ||||||
| Tetramethylrhodamine (TMR) Maleimide | Maleimide | 550 | 575 | 95,000 | 0.33 | 31,350 |
| Alexa Fluor™ 594 C5 Maleimide | Maleimide | 590 | 617 | 92,000 | 0.66 | 60,720 |
| Cyanine-based | ||||||
| Cy5 Maleimide | Maleimide | 649 | 670 | 250,000 | 0.20 | 50,000 |
| Alexa Fluor™ 647 Maleimide | Maleimide | 650 | 668 | 270,000 | 0.33 | 89,100 |
Table 2: Reactivity of Thiol-Reactive Probes
| Probe Class | Reactive Group | Target | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference Conditions |
| Maleimides | Maleimide | Cysteine | ~10² - 10⁴ | pH 7.0-7.5 |
| Iodoacetamides | Iodoacetamide | Cysteine | ~10¹ - 10² | pH 7.0-7.5 |
| Vinyl Sulfones | Vinyl Sulfone | Cysteine | ~10¹ - 10² | pH 7.4 |
Rate constants can vary depending on the specific probe structure, solvent, and temperature.[1]
Experimental Protocols
The following protocols provide detailed methodologies for labeling proteins with different classes of thiol-reactive fluorescent probes.
Protocol 1: General Protein Labeling with Maleimide Dyes
This protocol is a general guideline for labeling proteins with maleimide-functionalized fluorescent dyes.[14][15] Optimization may be required for specific proteins and dyes.
Materials:
-
Protein of interest containing a free cysteine residue
-
Maleimide-functionalized fluorescent dye
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: 2-Mercaptoethanol (B42355) or Dithiothreitol (DTT)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Labeling Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Do not use DTT or 2-mercaptoethanol at this stage as they will react with the maleimide dye.
-
If a reducing agent was used, it must be removed prior to adding the dye. This can be achieved by buffer exchange using a desalting column.
-
-
Dye Preparation:
-
Allow the vial of maleimide dye to equilibrate to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted dye and quenching reagent by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein at 280 nm and at the excitation maximum of the dye.
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein.
-
Protocol 2: Live-Cell Imaging with HaloTag® Technology
This protocol provides a general procedure for labeling HaloTag® fusion proteins in living cells.[9][10][11]
Materials:
-
Mammalian cells expressing a HaloTag® fusion protein
-
HaloTag® ligand (fluorescently labeled)
-
Complete cell culture medium
-
Imaging medium (e.g., phenol (B47542) red-free medium)
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed the cells expressing the HaloTag® fusion protein on a suitable imaging dish or coverslip. Allow the cells to adhere and grow to the desired confluency.
-
-
Preparation of Labeling Medium:
-
Prepare a working solution of the HaloTag® ligand in complete cell culture medium. The optimal concentration should be determined empirically but is typically in the range of 1-10 µM.
-
-
Labeling:
-
Remove the existing culture medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with pre-warmed imaging medium to remove unbound ligand.
-
-
Imaging:
-
Replace the wash medium with fresh, pre-warmed imaging medium.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore.
-
Protocol 3: Protein Labeling via Thiol-Ene "Click" Chemistry
This protocol provides a general framework for labeling a protein with a fluorescent probe using a photoinitiated thiol-ene reaction.
Materials:
-
Protein containing a free cysteine residue
-
Alkene-functionalized fluorescent probe
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Reaction Buffer: PBS, pH 7.4
-
UV lamp (365 nm)
Procedure:
-
Reagent Preparation:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of the alkene-functionalized fluorescent probe in DMSO.
-
Prepare a stock solution of the photoinitiator in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution, a 10- to 50-fold molar excess of the alkene-probe, and the photoinitiator to a final concentration of 1-5 mM.
-
Mix the components gently.
-
-
Photo-initiation:
-
Expose the reaction mixture to UV light (365 nm) for 5-30 minutes on ice. The optimal exposure time should be determined empirically.
-
-
Purification:
-
Remove unreacted probe and photoinitiator by size-exclusion chromatography or dialysis.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to thiol-reactive fluorescent probes.
Caption: General workflow for labeling a protein with a thiol-reactive fluorescent probe.
Caption: FRET-based assay to study protein-protein interactions using labeled proteins.
Caption: Schematic of the HaloTag® labeling technology for cellular imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent labeling of specific cysteine residues using CyMPL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HaloTag® Technology: Focus on Fluorescent Imaging with DMSO-Soluble Ligands Protocol [promega.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HaloTag labeling protocol [abberior.rocks]
- 10. manuals.plus [manuals.plus]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. biotium.com [biotium.com]
- 15. lumiprobe.com [lumiprobe.com]
Troubleshooting & Optimization
Technical Support Center: N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 conjugation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no conjugation efficiency?
Answer:
Low or no conjugation can stem from several factors, from reagent stability to suboptimal reaction conditions. A systematic approach to troubleshooting this issue is outlined below.
1. Assess Maleimide (B117702) Reactivity
-
Potential Cause: Maleimide Hydrolysis. The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring to form a non-reactive maleamic acid.[1][2][3][4]
-
Solution:
-
Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use.[1][3][5][6]
-
Avoid storing maleimide reagents in aqueous solutions. If brief aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5).[2] Storage of maleimide-functionalized nanoparticles for 7 days at 4°C can lead to a ~10% loss in reactivity, while storage at 20°C can result in a ~40% loss.[7]
-
2. Verify Thiol Availability
-
Potential Cause: Thiol Oxidation. Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (-S-S-), which do not react with maleimides.[5][6] This is often accelerated by the presence of oxygen.
-
Solution:
-
Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[3][5][6] A 50-100 fold molar excess of TCEP for 20-60 minutes at room temperature is a common recommendation.[3][6]
-
Degas all buffers by applying a vacuum or bubbling with an inert gas (e.g., argon or nitrogen) to minimize oxygen content.[1][5][6][8]
-
3. Optimize Reaction Conditions
-
Potential Cause: Suboptimal pH. The pH of the reaction is critical. The optimal range for maleimide-thiol conjugation is between pH 6.5 and 7.5.[2][9][10][11][]
-
Below pH 6.5, the reaction rate decreases significantly because the thiol group is protonated and less nucleophilic.[2][9]
-
Above pH 7.5, the maleimide group is prone to hydrolysis, and side reactions with amines (e.g., lysine (B10760008) residues) become more likely.[2][9] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][9][10]
-
-
Potential Cause: Incorrect Stoichiometry. The molar ratio of the maleimide reagent to the thiol-containing molecule can significantly impact efficiency.[2]
-
Solution: A 10-20 fold molar excess of the maleimide-dye is typically recommended to drive the reaction to completion.[1][3][8][9][13] However, the optimal ratio can depend on the specific molecules being conjugated due to factors like steric hindrance. For example, conjugating a small peptide might require a 2:1 maleimide-to-thiol ratio, whereas a larger nanobody might need a 5:1 ratio for optimal results.[1][2][4][7]
-
4. Consider Steric Hindrance
-
Potential Cause: Molecular Size and PEG Linker Length. The PEG chains (PEG4 and PEG3) in the linker are designed to increase solubility and provide spacing, but for very large or complex biomolecules, steric hindrance can still be a factor, potentially slowing down the reaction.[4][14][15]
-
Solution:
-
Perform a time-course experiment to determine the optimal reaction time for your specific system. While some reactions are fast (significant conjugation within minutes for small molecules), larger proteins may require longer incubation times (e.g., 2 hours to overnight).[1][2][4][8]
-
Optimize the molar ratio of reactants; a higher excess of the maleimide reagent may be necessary.[2]
-
Question: My final conjugate is unstable. What could be the cause?
Answer:
Instability of the final thioether conjugate is a known issue, often related to the reversibility of the maleimide-thiol linkage.
-
Potential Cause: Retro-Michael Reaction. The thioether bond formed between the thiol and the maleimide is susceptible to a retro-Michael reaction, especially in the presence of other thiols (e.g., glutathione (B108866) in vivo). This can lead to the dissociation of the conjugate.[3][16]
-
Solution: Post-Conjugation Hydrolysis. The stability of the conjugate can be significantly increased by hydrolyzing the succinimide (B58015) ring to a succinamic acid thioether.[16][17][18][19][20]
-
This ring-opening reaction can be accelerated by using maleimides with electron-withdrawing N-substituents.[16][20]
-
Some newer maleimide technologies are designed to "self-hydrolyze" post-conjugation to enhance stability.[19] While the specific this compound linker may not be explicitly designed for this, incubating the conjugate at a slightly elevated pH (around 8.5) after the initial conjugation can promote this stabilizing hydrolysis, though this should be carefully balanced against potential degradation of the protein or dye.
-
Question: I'm observing unexpected side products or heterogeneity. What is happening?
Answer:
Side reactions can compromise the purity and homogeneity of your final product.
-
Potential Cause: Reaction with Amines. If the pH is too high (above 7.5), the maleimide can react with primary amines, such as the side chain of lysine residues.[2][9]
-
Potential Cause: Thiazine (B8601807) Formation. If you are conjugating to a peptide with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable six-membered thiazine ring. This is an irreversible rearrangement.[21]
-
Solution: If possible, avoid using peptides with an N-terminal cysteine for this type of conjugation.[21] Alternatively, performing the conjugation at a more acidic pH (around 5-6) can prevent this by keeping the N-terminal amine protonated, though this will slow the primary thiol-maleimide reaction.[21]
-
-
Potential Cause: Cy5 Dye Issues. The Cy5 dye itself can be a source of issues.
-
Degradation: Cy5 is less stable in highly basic conditions (pH > 8).[22][23]
-
Quenching: At high degrees of labeling, Cy5 dyes can quench each other's fluorescence through resonance energy transfer, leading to a product that is less fluorescent than expected.[24]
-
Aggregation: Some far-red dyes, including Cy5, have a tendency to form aggregates in the cytoplasm when used for live-cell imaging.[25] The PEG linkers on this specific reagent are designed to mitigate this by increasing hydrophilicity.[15][26][27][28]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for this conjugation reaction? A1: The ideal buffer should be free of thiols and primary amines. Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, with the pH adjusted to the 6.5-7.5 range.[1][5][6][13] It is crucial to degas the buffer before use to remove dissolved oxygen.[5][6]
Q2: How should I prepare and store the this compound reagent? A2: The reagent should be stored at -20°C, protected from light.[11] For conjugation, create a stock solution by dissolving the reagent in an anhydrous organic solvent like DMSO or DMF.[1][5][6] This stock solution should be prepared fresh for each experiment and used immediately. Do not store the reagent in aqueous solutions due to the risk of maleimide hydrolysis.[2][13]
Q3: How can I quantify the number of free thiols in my protein or peptide solution? A3: Ellman's reagent (DTNB) is a common method used to quantify free sulfhydryl groups by measuring the absorbance at 412 nm.[2] This should be done after the reduction step (if performed) and before adding the maleimide reagent.
Q4: What purification methods are recommended for the final conjugate? A4: The choice of purification method depends on the properties of the conjugate. Common methods to remove unreacted dye and reducing agents include size-exclusion chromatography (e.g., gel filtration), dialysis, or HPLC.[1][3][6][9]
Q5: How do the PEG linkers (PEG4 and PEG3) benefit my experiment? A5: The polyethylene (B3416737) glycol (PEG) linkers offer several advantages:
-
Increased Solubility: The hydrophilic nature of PEG enhances the water solubility of the entire conjugate, which is particularly useful for hydrophobic dyes like Cy5.[26][27][28]
-
Reduced Aggregation: By creating a hydration shell, PEG linkers can prevent non-specific binding and aggregation of the labeled biomolecule.[15]
-
Improved Stability: PEG chains can protect the conjugated molecule from enzymatic degradation.[14]
-
Flexible Spacer: The PEG chains provide a flexible spacer arm, which can reduce steric hindrance between the biomolecule and the dye, potentially preserving the biological activity of the molecule.[14][15]
Data Presentation
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Rationale & Notes | Citations |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Below 6.5, the reaction is slow. Above 7.5, maleimide hydrolysis and reaction with amines increase. | [2][9][10] |
| Temperature | 4°C to 25°C (Room Temp) | 20-25°C allows for faster kinetics (30 min - 2 hrs). 4°C is recommended for sensitive proteins and may require longer incubation (overnight). | [8][9] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent is used to drive the reaction to completion. The optimal ratio may need to be determined empirically. | [1][3][8][9][13] |
| Solvent | Anhydrous DMSO or DMF | Used to prepare the stock solution of the maleimide reagent due to its susceptibility to hydrolysis in aqueous solutions. | [1][5][6] |
| Buffer | PBS, HEPES, Tris | Must be free of thiols and primary amines. Should be degassed prior to use. | [1][5][6] |
Table 2: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 907.6 g/mol | [11][29] |
| Excitation Maximum (Ex) | ~649 nm | [11] |
| Emission Maximum (Em) | ~667 nm | [11] |
| Solubility | Water, DMSO, DMF | [11] |
| Reactive Group | Maleimide (reacts with thiols) | [11][] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds (Optional)
This step is necessary if your protein or peptide contains disulfide bonds that need to be reduced to generate free thiols.
-
Dissolve the protein/peptide in a degassed buffer (e.g., PBS, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[1][3][5][6]
-
Prepare a fresh stock solution of TCEP in the same degassed buffer.
-
Add a 50-100 fold molar excess of TCEP to the protein solution.[3][6]
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-60 minutes at room temperature.[3][5]
Protocol 2: Maleimide-Thiol Conjugation
-
Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[5][13]
-
Add a 10-20 fold molar excess of the maleimide stock solution to the (reduced) protein solution while gently stirring.[3][9][13]
-
Flush the reaction vial with an inert gas, seal, and mix thoroughly.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light as Cy5 is photosensitive.[8][22]
-
After incubation, the reaction can be quenched by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to react with any excess maleimide.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (gel filtration), dialysis, or HPLC to remove excess dye and other reagents.[3][6]
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. This compound, 2839527-02-3 | BroadPharm [broadpharm.com]
- 13. biotium.com [biotium.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Catalysis of imido group hydrolysis in a maleimide conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. bachem.com [bachem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging | PLOS One [journals.plos.org]
- 26. precisepeg.com [precisepeg.com]
- 27. chempep.com [chempep.com]
- 28. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 29. This compound | AxisPharm [axispharm.com]
Technical Support Center: Optimizing N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 Labeling
This guide provides troubleshooting advice and frequently asked questions for researchers using N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 to label proteins. The core of this process relies on the specific and rapid reaction between a maleimide (B117702) group on the dye and a free thiol (sulfhydryl) group on a protein's cysteine residue.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of dye to protein?
A1: For most proteins, a starting dye-to-protein molar excess of 10:1 to 20:1 is recommended.[1][2] However, the optimal ratio is highly dependent on the specific protein, including the number and accessibility of free cysteine residues. It is best to perform small-scale trial conjugations with a range of molar ratios (e.g., 5:1, 10:1, 20:1) to determine the ideal condition for your experiment.[3][4]
Q2: What is the optimal pH for the labeling reaction?
A2: The thiol-maleimide reaction is most efficient and selective for cysteine residues at a pH between 6.5 and 7.5.[4][5][6] At pH values below 6.5, the reaction rate slows considerably.[5] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, and the risk of off-target reactions with other nucleophilic residues like lysines increases.[4][6]
Q3: Which buffers should I use for the conjugation?
A3: Use an amine-free buffer such as PBS (Phosphate-Buffered Saline), HEPES, or MES.[4][7] Buffers containing primary amines, like Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for reaction with the maleimide dye and must be avoided.[4][7] It is also critical to ensure the buffer does not contain any thiol-containing compounds like DTT or β-mercaptoethanol.[5]
Q4: How should I prepare my protein for labeling?
A4: Your protein sample must be pure and free of any amine- or thiol-containing additives. If your protein has been stored in an incompatible buffer, it must be exchanged into a suitable labeling buffer (e.g., PBS, pH 7.0-7.5) using dialysis or a desalting column.[7][8] If the target cysteine residues are involved in disulfide bonds, they must first be reduced.[5]
Q5: How do I reduce disulfide bonds in my protein?
A5: TCEP (tris(2-carboxyethyl)phosphine) is the recommended reducing agent because it is highly effective and, unlike DTT or β-mercaptoethanol, does not contain a thiol group itself.[5] Therefore, excess TCEP does not need to be removed before adding the maleimide dye. Use a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[2][4]
Q6: How do I calculate the final Dye-to-Protein Ratio (Degree of Labeling)?
A6: The Degree of Labeling (DOL) is calculated using spectrophotometry after purifying the labeled protein from free dye. You will need to measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum for Cy5 (~650 nm).[9] The following formulas are used:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Dye Concentration (M) = A₆₅₀ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₆₅₀ is the absorbance of the conjugate at the Cy5 maximum.
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A₆₅₀).
-
ε_protein is the molar extinction coefficient of your protein.
-
ε_dye is the molar extinction coefficient of the Cy5 dye.
Quantitative Data Summary
| Parameter | Value | Reference |
| Cy5 Excitation Maximum | ~646-650 nm | [3][10] |
| Cy5 Emission Maximum | ~662-670 nm | [10][11] |
| Cy5 Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [10] |
| Cy5 Correction Factor (CF at 280 nm) | ~0.05 | [9] (Value can vary) |
| Recommended Reaction pH | 6.5 - 7.5 | [5][6] |
| Recommended Starting Molar Ratio | 10:1 to 20:1 (Dye:Protein) | [1][2] |
| Optimal DOL for Antibodies | 2 - 10 | [3] |
Experimental Protocols
Protocol: Trial Labeling to Determine Optimal Dye-to-Protein Ratio
This protocol describes a method for performing small-scale trial conjugations to identify the optimal molar ratio of this compound to your protein.
1. Protein Preparation and Reduction: a. Prepare your protein in an amine-free, degassed buffer (e.g., PBS, pH 7.2) at a concentration of 2-10 mg/mL.[3][7] b. If reduction is necessary, add a 50-fold molar excess of TCEP. c. Incubate the solution at room temperature for 30-60 minutes.[4]
2. Dye Preparation: a. Allow the vial of this compound to warm to room temperature. b. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[2][10] Mix by vortexing. This solution should be prepared fresh and protected from light.[10]
3. Labeling Reaction: a. Set up three separate reaction tubes for different molar ratios (e.g., 5:1, 10:1, 20:1 dye:protein). b. While gently stirring, add the calculated volume of the 10 mM dye stock solution to each protein solution. c. Incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.[1][2]
4. Purification of Labeled Protein: a. Separate the labeled protein from unreacted free dye using a method appropriate for your protein's size and sample volume. b. Spin Columns/Gel Filtration: A rapid method ideal for small volumes. The reaction mixture is passed through a resin that separates molecules by size.[3][9] c. Dialysis: Suitable for larger volumes but more time-consuming. Dialyze against a suitable buffer (e.g., PBS) with several buffer changes to ensure complete removal of free dye.[12]
5. Analysis and Calculation of DOL: a. Measure the absorbance of the purified, labeled protein at 280 nm and ~650 nm. b. Calculate the protein concentration and the DOL for each trial reaction using the formulas provided in the FAQ section. c. An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.[9]
Visualizations
Experimental Workflow
Caption: Workflow for protein labeling with this compound.
Troubleshooting Guide
Q: Why is my labeling efficiency low?
A: Low labeling efficiency is a common issue with several potential causes.
| Possible Cause | Recommended Solution |
| Oxidized Thiol Groups | Cysteine residues may have formed disulfide bonds. Reduce the protein with a 50-100 fold molar excess of TCEP prior to labeling. Ensure buffers are degassed to prevent re-oxidation.[4][5] |
| Hydrolyzed Maleimide | The maleimide group on the dye is susceptible to hydrolysis, especially above pH 7.5 or in aqueous solution over time. Always prepare the dye stock solution fresh in anhydrous DMSO or DMF immediately before use.[4][5] |
| Inaccessible Cysteine Residues | The target cysteine may be buried within the protein's tertiary structure. Consider performing the labeling reaction under mild denaturing conditions (this may affect protein function). |
| Incorrect Buffer Composition | Buffers containing amines (Tris, glycine) or other thiols (DTT) will interfere with the reaction.[5][7] Use a recommended buffer like PBS or HEPES at pH 6.5-7.5.[4] |
| Suboptimal Dye:Protein Ratio | The molar ratio of dye to protein may be too low. Perform a titration with increasing molar ratios (e.g., 10:1, 20:1, 40:1) to find the optimal concentration.[4] |
Q: My protein precipitated after adding the dye. What happened?
A: Protein aggregation can occur for several reasons.
| Possible Cause | Recommended Solution |
| High Dye Concentration | The this compound dye is hydrophobic. Adding a high concentration from a DMSO stock can cause the protein to precipitate. Add the dye stock solution slowly and dropwise to the protein solution while gently stirring.[10] |
| Over-labeling | Excessive labeling can alter the protein's surface properties, leading to aggregation and loss of solubility.[12] Aim for a lower DOL by reducing the dye:protein molar ratio in the reaction. |
| Suboptimal Buffer Conditions | Incorrect pH or high ionic strength can decrease protein stability. Ensure the buffer conditions are optimal for your specific protein's stability.[4] |
Q: The fluorescence of my labeled protein is weaker than expected. Why?
A: Weak fluorescence can result from either under- or over-labeling.
| Possible Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | If the DOL is too low, there are not enough dye molecules per protein to generate a strong signal. Increase the dye:protein molar ratio in the labeling reaction. |
| Fluorescence Quenching | If the DOL is too high (e.g., >8), dye molecules can be close enough to quench each other's fluorescence.[9] Reduce the dye:protein molar ratio to achieve a lower, optimal DOL (typically 2-4 for Cy5).[9] |
| Dye Degradation | Cy5 is sensitive to light. Protect the dye stock and all reaction steps from light to prevent photobleaching. Store the final conjugate at 4°C or -20°C, protected from light.[1] |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low labeling efficiency.
References
- 1. biotium.com [biotium.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. cy5-amine.com [cy5-amine.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Hydrolysis of Maleimide Groups in PEGylated Cy5 Dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated Cy5 dyes featuring a maleimide (B117702) group for conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism behind the hydrolysis of the maleimide group?
The maleimide group is susceptible to hydrolysis, which involves the opening of its five-membered ring. This reaction is a critical factor to consider during conjugation experiments as the hydrolyzed form, a maleamic acid derivative, is unreactive towards thiol groups from cysteine residues.[1][2] The hydrolysis process competes with the desired thiol-maleimide conjugation reaction (a Michael addition).[2]
The rate of hydrolysis is significantly influenced by the pH of the solution.[1][3] At alkaline pH values (above 7.5), the hydrolysis rate increases substantially.[1][2] Therefore, maintaining an optimal pH is crucial to ensure efficient conjugation and minimize the loss of reactive maleimide groups.
Here is a diagram illustrating the competing reactions:
Q2: What is the optimal pH for performing thiol-maleimide conjugation?
The optimal pH range for the reaction between a maleimide group and a thiol is between 6.5 and 7.5.[1][2][4] Within this window, the thiol group is sufficiently nucleophilic to efficiently react with the maleimide, while minimizing competing side reactions.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[1][2]
| pH Range | Reaction Characteristics |
| < 6.5 | The reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form.[5] |
| 6.5 - 7.5 | Optimal for selective and efficient thiol conjugation. [1][2] |
| > 7.5 | The rate of maleimide hydrolysis significantly increases.[2] Competitive reaction with free primary amines (e.g., from lysine (B10760008) residues) also becomes more prevalent.[1] |
Q3: How should I store my PEGylated Cy5-maleimide dye?
To prevent hydrolysis and maintain reactivity, PEGylated Cy5-maleimide dyes should be stored under specific conditions:
-
Powder Form: Store at -20°C, protected from light and moisture.[6]
-
Stock Solutions: Prepare stock solutions in an anhydrous solvent like Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF).[1][7] These solutions should be stored at -20°C or -80°C and protected from light.[6] Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis.[1][8] If aqueous storage is necessary for a short period, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C.[5]
| Storage Condition | Recommended For | Duration |
| -20°C | Powder | Up to 12 months from receipt[6] |
| -20°C or -80°C | Stock solution in anhydrous solvent (e.g., DMSO) | Up to 1 month at -20°C, up to 6 months at -80°C[6][7] |
| 4°C | Aqueous solution (pH 6.0-6.5) | Short periods only[5] |
Q4: Can the thioether bond formed after conjugation be reversed?
Yes, the thioether bond formed between the maleimide and the thiol can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[2][9] This reversibility, also known as thiol exchange, can occur in the presence of other thiols, such as glutathione, which is abundant in vivo.[10] However, the adduct is generally considered stable under physiological conditions.[2] To enhance stability, the succinimide (B58015) ring of the conjugate can be intentionally hydrolyzed post-conjugation to form a more stable, ring-opened structure.[11][12]
Troubleshooting Guide
Problem: Low or no conjugation efficiency.
Low conjugation efficiency can be due to several factors. The following workflow can help you troubleshoot the issue.
Detailed Troubleshooting Steps:
1. Assess the Reactivity of Your Maleimide
-
Potential Cause: The maleimide group on the PEGylated Cy5 dye has hydrolyzed due to improper storage or handling.
-
Solution:
-
Always prepare maleimide dye stock solutions fresh in an anhydrous solvent like DMSO or DMF.[7]
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
If you suspect hydrolysis, consider quantifying the reactive maleimide groups using a thiol-reactive assay, such as Ellman's reagent, in a reverse reaction setup.[13]
-
2. Verify the Availability of Free Thiols
-
Potential Cause: The thiol groups on your protein or peptide are not available for reaction. This can be due to the formation of disulfide bonds (oxidation) or because they are naturally present as disulfide bridges.
-
Solution:
-
Prevent Oxidation: Degas your buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation.[5]
-
Reduce Disulfide Bonds: If your protein has disulfide bonds that need to be labeled, they must be reduced prior to conjugation.
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable and does not need to be removed before adding the maleimide reagent.[4][5]
-
DTT (dithiothreitol): A strong reducing agent, but any excess must be removed before adding the maleimide dye, as it will compete for the reaction.[5]
-
-
3. Optimize Reaction Conditions
-
Potential Cause: The reaction conditions (pH, stoichiometry, temperature, time) are not optimal for your specific molecules.
-
Solution:
-
pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[1][2] Buffers like PBS, HEPES, or Tris are commonly used.[7] Avoid buffers containing free thiols.[5]
-
Stoichiometry: The molar ratio of maleimide to thiol can significantly impact conjugation efficiency. A 10-20 fold molar excess of the maleimide dye is a common starting point to drive the reaction to completion.[2][7] However, this may need to be optimized for your specific protein to avoid non-specific labeling and to account for steric hindrance.[5]
-
Temperature and Time: The reaction is typically carried out at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[2][4] Reactions at room temperature are faster, while incubation at 4°C can be beneficial for sensitive proteins.[2]
-
4. Check the Purification Step
-
Potential Cause: The conjugate is being lost during the purification process to remove unreacted dye.
-
Solution:
-
Method Selection: Size-exclusion chromatography (SEC), such as a desalting column, is a common and effective method for separating the larger conjugate from the smaller, unreacted dye.[4][5]
-
Validate Recovery: Ensure that your chosen purification method is suitable for your conjugate and that you are not inadvertently losing your product.
-
Experimental Protocols
Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with PEGylated Cy5-Maleimide
-
Prepare the Protein:
-
Dissolve the protein in a degassed conjugation buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).[4] The protein concentration should ideally be 5-10 mg/mL.[14]
-
If reduction of disulfide bonds is necessary, add TCEP to a final concentration of 10-100 fold molar excess over the protein and incubate at 37°C for 60-90 minutes.[4][7] If using DTT, the excess must be removed using a desalting column before proceeding.[5]
-
-
Prepare the Dye:
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., a 10 to 20-fold excess of dye over protein).[7]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2][7] Gentle mixing during this time can be beneficial.[5]
-
-
Quenching (Optional):
-
To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[5]
-
-
Purification:
-
Remove the unreacted dye and other small molecules using a size-exclusion desalting column (e.g., PD-10 or Zeba™ Spin) equilibrated with a suitable storage buffer like PBS.[4]
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the Cy5 dye and the protein.
-
For short-term storage, keep the conjugate at 2-8°C in the dark for up to one week.[7] For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (B81097) (0.01-0.03%), or add 50% glycerol (B35011) and store at -20°C.[7][8]
-
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. biotium.com [biotium.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. d-nb.info [d-nb.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. communities.springernature.com [communities.springernature.com]
- 13. US5132226A - Method for the determination of maleimide groups - Google Patents [patents.google.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Technical Support Center: N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 Labeled Proteins
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of protein aggregation when labeling with N-(m-PEG4)-N'-(PEG3-Mal)-Cy5.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of aggregation for my this compound labeled protein?
Aggregation of labeled proteins is a complex issue that can arise from the intrinsic properties of your protein and the experimental conditions. The this compound reagent has three key components to consider:
-
Cy5 Dye: Cyanine 5 is a relatively large, hydrophobic molecule. The planar aromatic structure of Cy5 can promote intermolecular π-π stacking, leading to self-association and aggregation, especially at high degrees of labeling.[1]
-
PEG Linkers: The reagent contains PEG4 and PEG3 chains. These hydrophilic polyethylene (B3416737) glycol linkers are designed to increase the water solubility of the overall molecule and the final conjugate, helping to mitigate the hydrophobicity of the Cy5 dye.[2]
-
Maleimide (B117702) Group: This group selectively reacts with free sulfhydryl (thiol) groups on cysteine residues.[2] Incorrect reaction conditions can lead to non-specific modifications or cross-linking, which may induce aggregation.
Key factors promoting aggregation include:
-
Hydrophobic Interactions: The conjugation process, particularly with hydrophobic dyes like Cy5, can increase the overall hydrophobicity of the protein surface, leading to self-association.[3]
-
High Degree of Labeling (DOL): A high dye-to-protein ratio can significantly alter the protein's surface properties, increasing its tendency to aggregate.[1][3] It is crucial to optimize the stoichiometry to achieve the desired labeling without compromising protein stability.[3]
-
High Protein Concentration: While efficient for labeling, high protein concentrations increase the likelihood of intermolecular interactions and aggregation.[1] It is often better to label at a lower concentration (e.g., 1-2 mg/mL) and concentrate the final product if necessary.[3]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffer are critical.[1] Proteins are often least soluble at their isoelectric point (pI).[1] Low salt concentrations can also lead to aggregation for some proteins.[3]
-
Physical Stress: Agitation, excessive vortexing, or multiple freeze-thaw cycles can denature proteins and expose hydrophobic cores, leading to aggregation.[3]
Q2: How can I optimize the maleimide labeling reaction to minimize aggregation?
Optimizing the conjugation step is critical. The maleimide-thiol reaction is highly specific under the right conditions.
-
Control the pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[4] Below pH 6.5, the reaction is very slow. Above pH 7.5, the maleimide group can react non-specifically with primary amines (like lysine) and is more susceptible to hydrolysis, which can lead to cross-linking and aggregation.[4]
-
Choose the Right Buffer: Use non-amine, non-thiol containing buffers such as PBS or HEPES.[5] Buffers like Tris contain primary amines that can compete with the desired reaction at pH > 7.5.[5]
-
Manage Reducing Agents: If disulfide bonds in your protein must be reduced to generate free thiols, use a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[4] Unlike DTT or β-mercaptoethanol, excess TCEP does not need to be removed before adding the maleimide reagent.[4][6]
-
Optimize Stoichiometry: Start with a lower molar excess of the labeling reagent (e.g., 5- to 10-fold molar excess) and titrate up as needed.[1][5] Over-labeling is a common cause of precipitation.[3]
-
Control Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down aggregation. This may require a longer incubation time to achieve the desired labeling efficiency.[3]
Q3: My protein aggregates during purification or storage. What can I do?
Aggregation can occur post-labeling. Optimizing purification and storage is key to long-term stability.
-
Purification: Immediately after labeling, purify the conjugate from unreacted dye and any small aggregates using a method like Size Exclusion Chromatography (SEC).[1][3] This also allows you to exchange the protein into a final, optimized storage buffer.
-
Storage Buffer: The ideal storage buffer is protein-specific. Consider adding stabilizing excipients. A common starting point is PBS with additives.
-
Protein Concentration: Store the labeled protein at the lowest practical concentration and only concentrate it immediately before use.[1]
-
Storage Temperature: For short-term storage (days to weeks), 4°C is often sufficient.[7] For long-term storage, flash-freeze single-use aliquots in liquid nitrogen and store at -80°C to avoid repeated freeze-thaw cycles, which can cause aggregation.[7]
-
Cryoprotectants: When freezing, add a cryoprotectant like glycerol (B35011) (up to 50% v/v) to the storage buffer to prevent damage and aggregation from ice crystal formation.[1][7]
Q4: How can I detect and quantify aggregation in my labeled protein sample?
Several biophysical techniques can be used to detect and quantify aggregates. No single method covers the entire size range of possible aggregates, so a combination of techniques is often necessary.[8]
-
Visual Inspection: The simplest method. Cloudiness or visible precipitate is a clear sign of significant aggregation.[3]
-
UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of large, light-scattering aggregates.[9]
-
Dynamic Light Scattering (DLS): DLS is a rapid method to determine the size distribution of particles in a solution. It can detect the formation of soluble oligomers and larger aggregates by identifying species with a larger hydrodynamic radius than the monomer.[8]
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[8][9]
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE): This method separates proteins in their folded state, allowing for the visualization of different oligomeric species.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting aggregation issues with your labeled protein.
Caption: Troubleshooting workflow for protein aggregation during labeling experiments.
Data & Protocols
Table 1: Common Excipients to Mitigate Protein Aggregation
These additives can be included in labeling, purification, or storage buffers to enhance protein stability. Always test a range of concentrations to find the optimal condition for your specific protein.[1]
| Excipient Class | Example | Working Concentration | Mechanism of Action |
| Sugars/Polyols | Glycerol | 5 - 50% (v/v) | Stabilizes protein structure through preferential hydration; acts as a cryoprotectant.[1] |
| Sucrose, Trehalose | 5 - 10% (w/v) | Stabilizes native protein conformation. | |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50 - 500 mM | Suppresses aggregation by binding to hydrophobic patches and increasing solubility.[10] |
| Salts | NaCl, KCl | 50 - 500 mM | Screens electrostatic interactions that can lead to aggregation. An optimal ionic strength is key.[1][3] |
| Detergents | Tween-20, CHAPS | 0.01 - 0.1% (v/v) | Non-denaturing detergents that can help solubilize proteins by interacting with hydrophobic surfaces.[10] |
| Reducing Agents | TCEP | 1 - 5 mM | Prevents intermolecular disulfide bond formation for proteins with surface-exposed cysteines.[1][10] |
Table 2: Comparison of Common Techniques for Aggregate Detection
| Technique | Principle | Information Provided | Key Advantages |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Hydrodynamic radius (size), size distribution, polydispersity index (PDI). | Rapid, low sample consumption, sensitive to large aggregates.[8] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic size. | Quantifies monomer, dimer, and higher-order aggregates.[9] | High resolution, quantitative, can be coupled with other detectors (e.g., MALS).[8] |
| UV-Vis Spectroscopy | Measures light absorbance. | Detects large, light-scattering aggregates (at ~350 nm).[9] | Simple, rapid, requires standard lab equipment. |
| Native-PAGE | Electrophoretic separation based on size and charge in non-denaturing conditions. | Visualizes different oligomeric states (monomer, dimer, etc.). | Provides qualitative information on oligomeric species.[11] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
-
Sample Preparation:
-
Filter the buffer to be used for dilution (e.g., final storage buffer) through a 0.22 µm filter to remove any particulate matter.
-
Dilute the labeled protein sample to a suitable concentration (typically 0.1 - 1.0 mg/mL) using the filtered buffer. The optimal concentration is protein-dependent.
-
Ensure the final sample is free of air bubbles.
-
-
Measurement:
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution profile.
-
Compare the hydrodynamic radius of the main species to that of the known monomeric (unlabeled) protein. The presence of species with a significantly larger radius indicates aggregation.[3]
-
Evaluate the Polydispersity Index (PDI). A low PDI (<0.2) indicates a monodisperse sample, while a higher PDI suggests a heterogeneous sample, which can be indicative of aggregation.[3]
-
Protocol 2: Size Exclusion Chromatography (SEC) for Quantifying Aggregates
-
System Preparation:
-
Select an SEC column with a fractionation range appropriate for your protein's size.
-
Prepare a mobile phase, which should be a non-denaturing buffer that promotes protein stability (e.g., PBS, pH 7.4). Filter and degas the mobile phase thoroughly.
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector (monitoring at 280 nm).[3]
-
-
Sample Analysis:
-
Filter the labeled protein sample through a low protein-binding 0.22 µm syringe filter.
-
Inject a defined volume of the sample onto the equilibrated column.
-
Monitor the elution profile using UV detection at 280 nm (for protein) and the λmax for Cy5 (~649 nm).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. Aggregates will elute earlier than the monomeric protein, and free dye will elute later.
-
Integrate the peak areas corresponding to the monomer and any higher-order aggregates.[3]
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all protein-related peaks.
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2839527-02-3 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein Aggregation Analysis [intertek.com]
- 9. approcess.com [approcess.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Reducing Non-specific Binding of Cy5-Maleimide Conjugates
Welcome to the technical support center for Cy5-maleimide conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of Cy5-maleimide conjugates?
A1: Non-specific binding of Cy5-maleimide conjugates can stem from several factors:
-
Hydrophobic Interactions: The Cy5 dye itself is a hydrophobic molecule, which can lead to its non-specific adsorption to hydrophobic regions of proteins, cell membranes, and plastic surfaces.[1]
-
Electrostatic Interactions: The net charge of the cyanine (B1664457) dye can influence its non-specific binding.[2][3] Highly charged dyes may contribute to increased non-specific interactions.
-
Reactivity of the Maleimide (B117702) Group: While maleimides are highly selective for thiol groups (sulfhydryls) on cysteine residues at a pH range of 6.5-7.5, this selectivity can decrease at higher pH values.[4] Above pH 7.5, maleimides can react with other nucleophiles, such as primary amines on lysine (B10760008) residues, leading to off-target labeling.
-
Properties of the Target Biomolecule: The inherent properties of the protein, antibody, or other molecule being labeled can contribute to non-specific binding. This includes its hydrophobicity, charge, and the presence of reactive groups other than the intended cysteine.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells, tissues, or other surfaces can lead to high background fluorescence.
Q2: How does pH affect the specificity of the Cy5-maleimide conjugation reaction?
A2: The pH of the reaction buffer is a critical parameter for a successful and specific conjugation.[4]
-
Optimal pH Range (6.5-7.5): In this range, the thiol-maleimide reaction is highly efficient and specific. The thiol group is sufficiently nucleophilic to react with the maleimide, while the reactivity of primary amines is minimized.[4]
-
Below pH 6.5: The reaction rate slows down as the concentration of the reactive thiolate anion decreases.
-
Above pH 7.5: The maleimide group becomes more susceptible to reaction with primary amines (e.g., on lysine residues) and to hydrolysis (reaction with water), which deactivates the maleimide.[4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.
Q3: My purified Cy5-maleimide conjugate shows high background fluorescence in my immunofluorescence experiment. What can I do?
A3: High background fluorescence is a common issue. Here are several troubleshooting steps:
-
Optimize Blocking: Ensure you are using an appropriate blocking agent and that the blocking step is sufficient. Common blocking agents include Bovine Serum Albumin (BSA), casein, and normal serum.[1][5] The choice of blocking agent may need to be optimized for your specific application.
-
Increase Wash Steps: Increase the number and duration of wash steps after incubation with the conjugate to remove unbound molecules.
-
Titrate the Conjugate: The concentration of the Cy5-maleimide conjugate may be too high, leading to increased non-specific binding. Perform a titration to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Purify the Conjugate Again: Ensure that all unconjugated Cy5-maleimide has been removed from your conjugate solution. Unreacted dye can bind non-specifically and cause high background. Purification methods like gel filtration or dialysis are recommended.[6]
-
Include a Detergent: Adding a mild non-ionic detergent, such as Tween-20 (typically at 0.05%), to your washing and antibody dilution buffers can help reduce hydrophobic interactions.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no fluorescence signal | Inefficient conjugation: - Suboptimal pH of the reaction buffer. - Hydrolysis of the maleimide group. - Presence of interfering substances (e.g., primary amines in Tris buffer). - Insufficient amount of free thiol groups on the target molecule. | Optimize conjugation: - Ensure the reaction pH is between 6.5 and 7.5. - Prepare fresh Cy5-maleimide solution immediately before use. - Use a non-amine-containing buffer like PBS or HEPES. - If necessary, reduce disulfide bonds using TCEP or DTT. If using DTT, it must be removed before adding the maleimide.[6] |
| High background staining across the entire sample | Non-specific binding of the Cy5 conjugate: - Hydrophobic interactions of the Cy5 dye. - Electrostatic interactions. - Inadequate blocking. Presence of unconjugated dye: - Incomplete purification of the conjugate. | Improve blocking and washing: - Increase the concentration or incubation time of your blocking agent (e.g., 1-5% BSA). - Use a different blocking agent (e.g., normal serum from the species of the secondary antibody). - Add a non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers.[1] Re-purify the conjugate: - Use size-exclusion chromatography or dialysis to remove free dye. |
| Speckled or punctate background fluorescence | Aggregation of the Cy5-conjugate: - High concentration of the conjugate. - Poor solubility of the labeled protein. | Prevent aggregation: - Centrifuge the conjugate solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use and use the supernatant. - Filter the conjugate solution through a 0.22 µm filter. - Optimize the storage buffer conditions. |
| Non-specific binding to specific cell types (e.g., macrophages) | Fc receptor binding: - If the conjugate is an antibody, its Fc region can bind to Fc receptors on certain cells. Cyanine dye-mediated binding: - Some cyanine dyes have been reported to bind non-specifically to certain cell types like monocytes and macrophages. | Block Fc receptors: - Use an Fc blocking reagent before applying the antibody conjugate. Use specialized blocking buffers: - Consider using commercially available "monocyte blocking" buffers designed to reduce cyanine dye-mediated non-specific binding. |
Quantitative Data Summary
While specific quantitative data for the effectiveness of blocking agents on Cy5-maleimide conjugate non-specific binding is not extensively published, the following table summarizes the general effectiveness of common blocking agents based on their performance in immunoassays. The optimal blocking agent and concentration should be empirically determined for each specific application.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Relative Effectiveness |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | - Readily available. - Generally effective for a wide range of applications.[5] | - Can be a source of cross-reactivity with some antibodies.[1] - May contain impurities that interfere with certain assays. | ★★★☆☆ |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | - Inexpensive and widely used. - Very effective at blocking non-specific protein binding.[1] | - Not suitable for use with avidin-biotin detection systems as milk contains biotin. - May contain phosphoproteins that can interfere with the detection of phosphorylated targets. | ★★★★☆ |
| Normal Serum | 5-10% (v/v) | - Highly effective as it contains a mixture of proteins that can block a wide range of non-specific sites.[7] - Recommended to use serum from the same species as the secondary antibody to prevent cross-reactivity. | - More expensive than BSA or casein. - Can contain endogenous antibodies that may cross-react with the sample. | ★★★★★ |
| Fish Gelatin | 0.1-0.5% (w/v) | - Less likely to cross-react with mammalian proteins. | - May not be as effective as other blocking agents in all applications. | ★★★☆☆ |
| Polyethylene Glycol (PEG) / Polyvinylpyrrolidone (PVP) | Varies | - Protein-free, which can be advantageous in certain assays.[5] - Can be effective at reducing hydrophobic interactions. | - May not be as broadly effective as protein-based blockers. | ★★☆☆☆ |
Experimental Protocols
Protocol 1: Cy5-Maleimide Conjugation to a Thiol-Containing Protein
This protocol provides a general procedure for labeling a protein with Cy5-maleimide. Optimization of the molar ratio of dye to protein may be necessary.
Materials:
-
Protein to be labeled (containing free thiols) in a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
Cy5-maleimide, dissolved in anhydrous DMSO to a stock concentration of 10 mM.
-
Reaction buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2.
-
Quenching solution: 1 M L-cysteine in water.
-
Purification column (e.g., Sephadex G-25 size-exclusion column).
Procedure:
-
Prepare the Protein:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Note: If using DTT, it must be removed by a desalting column prior to adding the maleimide dye.[6]
-
-
Prepare the Cy5-Maleimide Solution:
-
Immediately before use, prepare a 10 mM stock solution of Cy5-maleimide in anhydrous DMSO.[6]
-
-
Conjugation Reaction:
-
Add the Cy5-maleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (dye:protein).
-
Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 10 mM L-cysteine to react with any excess maleimide.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted dye and quenching agent by passing the reaction mixture over a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[6]
-
Collect the first colored fraction, which will be the labeled protein.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Protocol 2: Quantifying Non-specific Binding of a Cy5-Maleimide Conjugate
This protocol describes a cell-based assay to quantify and compare the non-specific binding of a Cy5-maleimide conjugate under different blocking conditions.
Materials:
-
Cells of interest, cultured on glass-bottom dishes or coverslips.
-
Cy5-maleimide labeled protein (conjugate).
-
Unlabeled version of the same protein (as a competitor).
-
Blocking buffers to be tested (e.g., 1% BSA in PBS, 5% Normal Goat Serum in PBS, etc.).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Mounting medium with DAPI.
-
Fluorescence microscope or high-content imager.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
-
Blocking:
-
Wash the cells once with PBS.
-
Incubate the cells with the different blocking buffers for 1 hour at room temperature. Include a "no block" control.
-
-
Incubation with Conjugate:
-
Prepare dilutions of the Cy5-maleimide conjugate in each of the corresponding blocking buffers.
-
To assess specific binding, for each condition, prepare a parallel sample where a 100-fold excess of the unlabeled protein is added along with the Cy5-conjugate.
-
Remove the blocking buffer from the cells and add the conjugate solutions.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Remove the conjugate solutions and wash the cells 3-5 times with the wash buffer, with each wash lasting 5 minutes.
-
-
Fixation and Mounting:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
-
Image Acquisition:
-
Acquire images of the cells using a fluorescence microscope. Use consistent acquisition settings (laser power, exposure time, etc.) for all samples. Acquire images in both the DAPI and Cy5 channels.
-
-
Image Analysis:
-
Use image analysis software to quantify the mean fluorescence intensity of the Cy5 signal per cell. The DAPI signal can be used to segment and count the nuclei, and by extension, the cells.
-
For each blocking condition, calculate the average Cy5 fluorescence intensity per cell.
-
The non-specific binding can be determined from the samples incubated with the excess unlabeled competitor. The specific binding is the total binding minus the non-specific binding.
-
Compare the non-specific binding across the different blocking conditions to determine the most effective blocking agent.
-
Visualizations
Caption: Workflow for Cy5-Maleimide Conjugation.
Caption: Troubleshooting High Background Fluorescence.
References
- 1. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. researchgate.net [researchgate.net]
Fluorescence quenching of Cy5-maleimide conjugates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy5-maleimide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is Cy5-maleimide and what is it used for?
Cy5-maleimide is a thiol-reactive fluorescent dye belonging to the cyanine (B1664457) family. It is widely used for labeling biomolecules containing free sulfhydryl groups (-SH), such as cysteine residues in proteins and peptides.[1][2] The maleimide (B117702) group reacts specifically with thiols under mild conditions (pH 6.5-7.5) to form a stable thioether bond, covalently attaching the bright, far-red fluorescent Cy5 dye to the target molecule.[3] This allows for sensitive detection and quantification in various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[4] A significant advantage of using Cy5 is the low autofluorescence of many biological specimens in its spectral region.[5]
Q2: What are the common causes of fluorescence quenching in Cy5-maleimide conjugates?
Fluorescence quenching is a process that decreases the fluorescence intensity of your Cy5 conjugate. Common causes include:
-
Photobleaching: Irreversible light-induced chemical damage to the Cy5 molecule, often mediated by reactive oxygen species (ROS), leading to a loss of fluorescence upon exposure to excitation light.[6][7]
-
High Degree of Labeling (DOL): Attaching too many Cy5 molecules in close proximity on a single protein or molecule can lead to self-quenching or aggregation, where the dyes interact with each other and dissipate energy non-radiatively.[5][8]
-
Environmental Factors: The local chemical environment, such as the presence of certain substances in your buffer, pH, and proximity to specific amino acids (like tryptophan) or nucleotide sequences, can quench Cy5 fluorescence.[8][9]
-
Presence of Quenchers: Specific molecules, often referred to as dark quenchers (e.g., BHQ-2, BHQ-3), can accept energy from the excited Cy5 dye without emitting light, a process known as Förster Resonance Energy Transfer (FRET).[8][10] Collisional (or dynamic) quenching can also occur when the excited Cy5 molecule collides with a quencher in the solution.[8]
-
Conformational Changes: Changes in the conformation of the labeled biomolecule can alter the local environment of the Cy5 dye, potentially leading to quenching.
Q3: How can I prevent photobleaching of my Cy5-conjugate?
To minimize photobleaching, consider the following strategies:
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your imaging buffer or mounting medium.[6]
-
Optimize Imaging Conditions: Use the lowest possible excitation light intensity and exposure time required to obtain a good signal.[6]
-
Deoxygenate Buffers: Since oxygen is a key contributor to photobleaching through the formation of ROS, deoxygenating your imaging buffer can improve dye stability.[7]
-
Maintain Optimal pH: A slightly basic pH (around 7.5) is often recommended for imaging buffers to enhance the photostability of cyanine dyes.[6]
-
Consider More Photostable Alternatives: If photobleaching remains a significant issue, alternative far-red dyes with improved photostability, such as Alexa Fluor 647, may be a better choice for your application.[6]
Q4: What is the optimal Degree of Labeling (DOL) for a Cy5-protein conjugate?
The optimal DOL, which is the average number of dye molecules per protein, is a balance between signal intensity and the risk of self-quenching. For antibodies, a DOL of 2-4 is often recommended. Higher labeling ratios can lead to significant fluorescence quenching and may also affect the biological activity of the protein.[11][12] It is advisable to perform a titration experiment to determine the optimal DOL for your specific protein and application.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with Cy5-maleimide conjugates.
Problem 1: Low or no fluorescence signal from my conjugate.
| Possible Cause | Troubleshooting Steps |
| Inefficient Labeling Reaction | 1. Verify Thiol Availability: Ensure your protein has free, reduced sulfhydryl groups. If necessary, reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[13] Unlike DTT, TCEP does not need to be removed before adding the maleimide dye.[13] 2. Check Reaction pH: The optimal pH for the maleimide-thiol reaction is 6.5-7.5.[3][13] At lower pH, the reaction is slow, while at pH > 7.5, the maleimide can react with amines or hydrolyze.[13] 3. Optimize Dye:Protein Ratio: Use a 10-20 fold molar excess of Cy5-maleimide to protein as a starting point and optimize for your specific protein. 4. Confirm Protein Concentration: Ensure the protein concentration is adequate for labeling, typically >2 mg/mL.[4] |
| Fluorescence Quenching | 1. Review Buffer Components: Check for the presence of known quenchers in your buffer. For example, TCEP can reversibly quench Cy5 fluorescence.[8] 2. Measure Degree of Labeling (DOL): A high DOL can cause self-quenching.[5] If the DOL is too high, reduce the molar excess of the dye in the labeling reaction. 3. Prevent Aggregation: High concentrations of the conjugate can lead to aggregation-induced quenching. Consider working with more dilute solutions or adding a non-ionic detergent like Tween-20 to your buffer.[8] |
| Incorrect Instrument Settings | 1. Verify Filter Sets: Ensure you are using the appropriate excitation and emission filters for Cy5 (Excitation max ~650 nm, Emission max ~670 nm).[14] 2. Optimize Detector Settings: Adjust the gain and exposure time on your instrument to ensure you are capturing the available signal.[15] |
| Dye Degradation | 1. Proper Storage: Store Cy5-maleimide dye and conjugates protected from light at -20°C.[1][2] 2. Avoid Freeze-Thaw Cycles: Aliquot your dye and conjugate solutions to minimize freeze-thaw cycles.[4] |
Problem 2: High background fluorescence.
| Possible Cause | Troubleshooting Steps |
| Unreacted Free Dye | 1. Purify the Conjugate: It is crucial to remove all unconjugated Cy5-maleimide after the labeling reaction. Use size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC for purification.[4][16] |
| Non-specific Binding | 1. Blocking: In immunoassays, use an appropriate blocking buffer (e.g., BSA, non-fat dry milk) to prevent non-specific binding of the conjugate to surfaces or other proteins. 2. Washing: Increase the number and duration of washing steps to remove non-specifically bound conjugate. |
| Autofluorescence | 1. Check Unstained Control: Image an unstained sample to determine the level of autofluorescence from your cells or tissue.[15] 2. Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific Cy5 signal from the autofluorescence background. |
Quantitative Data
Table 1: Common Quenchers for Cy5 and their Quenching Mechanism.
| Quencher | Typical Quenching Mechanism | Notes |
| Black Hole Quencher® 2 (BHQ-2) | FRET | Efficiently quenches Cy5 fluorescence with minimal background.[8] |
| Black Hole Quencher® 3 (BHQ-3) | FRET | Suitable for quenching far-red dyes like Cy5.[8] |
| Iowa Black® RQ | FRET | Designed for quenching red-shifted dyes.[8] |
| Tryptophan | Static and Dynamic Quenching | The quenching effect of amino acids on Cy5 is generally considered to be negligible.[8][17] |
| tris(2-carboxyethyl)phosphine (TCEP) | Reversible Covalent Adduct Formation | Can reversibly quench Cy5 fluorescence.[8][18] |
| Cy5.5 | FRET | Can act as a FRET acceptor for Cy5, leading to quenching of the Cy5 signal and emission from Cy5.5.[8][19] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with Cy5-Maleimide
This protocol provides a general guideline. Optimal conditions may vary for different proteins.
-
Prepare the Protein:
-
Dissolve the protein to be labeled in a suitable buffer at a concentration of 2-10 mg/mL. The buffer should be free of thiols and at a pH of 7.0-7.5 (e.g., PBS or HEPES).
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
-
Prepare the Cy5-Maleimide Solution:
-
Dissolve the Cy5-maleimide in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[16] This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add the Cy5-maleimide stock solution to the protein solution. A starting point is a 10-20 fold molar excess of the dye.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~650 nm (for Cy5).
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and Cy5.
-
Protocol 2: Assessing Fluorescence Quenching
-
Sample Preparation:
-
Prepare a series of solutions of your Cy5-maleimide conjugate at a constant concentration in your experimental buffer.
-
To separate tubes, add increasing concentrations of the potential quenching agent. Include a control sample with no quencher.
-
-
Fluorescence Measurement:
-
Using a fluorometer, excite the samples at the excitation maximum of Cy5 (~650 nm) and record the emission spectrum or the fluorescence intensity at the emission maximum (~670 nm).
-
Ensure that all measurements are taken under identical instrument settings.
-
-
Data Analysis:
-
Plot the fluorescence intensity of the Cy5 conjugate as a function of the quencher concentration.
-
A decrease in fluorescence intensity with increasing quencher concentration indicates fluorescence quenching.
-
The data can be further analyzed using the Stern-Volmer equation to determine the quenching mechanism (static vs. dynamic).
-
Visualizations
Caption: Experimental workflow for Cy5-maleimide conjugation.
Caption: Troubleshooting workflow for low fluorescence signal.
Caption: Simplified diagram of Cy5 fluorescence and quenching pathways.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. apexbt.com [apexbt.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. xobi.net [xobi.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of organic fluorophores - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP05063E [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 stability in different buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 in various experimental conditions. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the maleimide (B117702) group in this compound in aqueous buffers?
A1: The stability of the maleimide group is highly dependent on the pH of the buffer. The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1] For short-term storage in an aqueous buffer, a slightly acidic pH of 6.0-6.5 is recommended to minimize hydrolysis.[1]
Q2: How does temperature affect the stability of the maleimide moiety?
A2: Increased temperatures accelerate the rate of maleimide hydrolysis.[2] Long-term storage of maleimide-functionalized molecules at 4°C is preferable to room temperature (20°C) to maintain reactivity.[1] For example, storage of maleimide-functionalized nanoparticles at 4°C for 7 days resulted in a ~10% decrease in reactivity, while storage at 20°C led to a ~40% loss of reactivity.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored at -20°C in the dark and desiccated.[3][4] It can be transported at room temperature for up to 3 weeks.[3][4] Stock solutions are best prepared fresh in an anhydrous solvent like DMSO or DMF.[1][5] If a stock solution in an anhydrous solvent is to be stored, it can be kept at -20°C for up to one month, protected from light.[5][6]
Q4: Can the Cy5 dye itself be a source of instability?
A4: Yes, the Cy5 fluorophore can be susceptible to photobleaching (irreversible photochemical destruction upon light exposure).[7][8] It is crucial to protect the dye and its conjugates from light during experiments and storage.[5] Additionally, the fluorescence of Cy5 can be quenched by certain molecules, such as tryptophan, or through self-quenching at high concentrations due to aggregation.[7][9] The presence of a reducing agent like TCEP can also reversibly quench Cy5 fluorescence.[10]
Q5: What is the stability of the thioether bond formed after conjugation of the maleimide to a thiol group?
A5: The thiosuccinimide linkage formed from the reaction of a maleimide with a thiol can undergo a retro-Michael reaction, leading to deconjugation.[11][12][13][14] This process is more likely to occur in the presence of other thiols, such as glutathione (B108866), in the experimental environment.[13][15] The stability of this bond can be enhanced by hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether.[16]
Troubleshooting Guide
Problem 1: Low or no conjugation efficiency.
-
Possible Cause: Maleimide hydrolysis.
-
Possible Cause: Suboptimal pH of the reaction buffer.
-
Possible Cause: Oxidation of free thiols on the target molecule.
-
Solution: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[1] If necessary, reduce disulfide bonds using a reducing agent like TCEP prior to conjugation.[1] TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[1] Degas buffers and add a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[1]
-
Problem 2: Loss of fluorescence signal over time.
-
Possible Cause: Photobleaching of the Cy5 dye.
-
Solution: Minimize the exposure of the conjugate to light during all experimental steps and storage.[5] Use anti-fade reagents if performing fluorescence microscopy.
-
-
Possible Cause: Quenching of the Cy5 dye.
-
Possible Cause: Deconjugation due to retro-Michael reaction.
Data Summary
Table 1: Summary of Factors Affecting Maleimide Stability
| Parameter | Condition | Effect on Maleimide Stability | Reference(s) |
| pH | Acidic (e.g., pH 6.0-6.5) | Increased stability, slower hydrolysis | [1] |
| Neutral to Alkaline (e.g., pH 7.0-9.0) | Decreased stability, faster hydrolysis | [1][2] | |
| Temperature | Low (e.g., 4°C) | Increased stability, slower hydrolysis | [1] |
| Elevated (e.g., 20°C, 37°C) | Decreased stability, faster hydrolysis | [1][2] | |
| Solvent | Anhydrous (e.g., DMSO, DMF) | High stability, recommended for stock solutions | [1][5] |
| Aqueous Buffer | Lower stability due to hydrolysis | [1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Specific Buffer
-
Preparation of Reagents:
-
Incubation:
-
Dilute the this compound stock solution into the prepared buffer to a final concentration suitable for your analytical method (e.g., 10-50 µM).
-
Divide the solution into multiple aliquots.
-
Incubate the aliquots at the desired temperature(s) (e.g., 4°C and 25°C) in the dark.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Analyze the stability of the maleimide group and the fluorescence of the Cy5 dye.
-
-
Analytical Methods:
-
Maleimide Stability (Reactivity Assay): To assess the remaining reactive maleimide, react an aliquot with an excess of a thiol-containing molecule (e.g., glutathione or N-acetyl cysteine).[17] The amount of unreacted thiol can be quantified using Ellman's reagent (DTNB), or the reaction can be monitored by HPLC to observe the formation of the conjugate.[17]
-
Cy5 Fluorescence Stability: Measure the fluorescence intensity of an aliquot using a fluorometer or plate reader at the excitation and emission maxima for Cy5 (approximately 646 nm and 662 nm, respectively).[] A decrease in fluorescence intensity over time indicates degradation or quenching.
-
-
Data Analysis:
-
Plot the percentage of remaining reactive maleimide or the percentage of initial fluorescence intensity against time for each buffer and temperature condition. This will provide a stability profile of the molecule under the tested conditions.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creativepegworks.com [creativepegworks.com]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Maleimide-Thiol Conjugate Stability
Welcome to the technical support center for maleimide-thiol conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the stability of their conjugates.
Troubleshooting Guide
This guide addresses specific issues that may arise during and after the maleimide-thiol conjugation process.
1. Low or No Conjugation Efficiency
Question: I am observing very low or no formation of my desired conjugate. What are the potential causes and how can I troubleshoot this?
Answer: Low conjugation efficiency can stem from several factors, primarily related to the maleimide (B117702) or thiol starting materials.
-
Maleimide Instability: Maleimides are susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH. This opens the maleimide ring, rendering it unreactive towards thiols.[1][2]
-
Thiol Oxidation: Free thiols (sulfhydryl groups) can readily oxidize to form disulfide bonds, which are unreactive with maleimides.[1][3] This oxidation is often catalyzed by the presence of metal ions.[1]
-
Solution:
-
Reduce Disulfide Bonds: If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it is stable, odorless, and does not need to be removed before adding the maleimide reagent.[1] DTT (dithiothreitol) is also effective but must be removed before conjugation to prevent it from reacting with the maleimide.[1]
-
Prevent Re-oxidation: Degas buffers to remove dissolved oxygen and include a chelating agent like EDTA (1-5 mM) to sequester metal ions.[1]
-
-
-
Suboptimal pH: The reaction pH is critical. The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[1][4][5] Below pH 6.5, the reaction rate slows considerably as the thiol is less likely to be in its reactive thiolate form. Above pH 7.5, reaction with amines (e.g., lysine (B10760008) residues) becomes a competing side reaction.[1][2]
-
Incorrect Stoichiometry: The molar ratio of maleimide to thiol can significantly impact conjugation efficiency.
-
Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[1] However, for larger molecules or nanoparticles, steric hindrance can be a factor, and the ratio may need to be optimized.[1][6] For example, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.[6]
-
2. Conjugate Instability and Payload Loss
Question: My conjugate appears to be unstable, and I'm observing a loss of the conjugated molecule (payload) over time. What is causing this and how can I improve stability?
Answer: The primary cause of instability in maleimide-thiol conjugates is the reversibility of the thioether bond through a retro-Michael reaction.[2][4][7][8] This allows for thiol exchange with other free thiols in the solution, such as glutathione (B108866) in a biological environment, leading to payload loss.[7][9][10]
Here are several strategies to enhance conjugate stability:
-
Induce Hydrolysis of the Thiosuccinimide Ring: The thiosuccinimide ring of the conjugate can be hydrolyzed to form a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.[2][8][11][12]
-
Method: After conjugation, the pH of the solution can be raised to ~9.0 and incubated to promote hydrolysis.[13] However, be mindful of the stability of your biomolecule at higher pH.
-
Self-Hydrolyzing Maleimides: Utilize maleimides with electron-withdrawing N-substituents, which accelerate the rate of ring-opening hydrolysis.[12][13]
-
-
Utilize Transcyclization: For peptides with an N-terminal cysteine, a transcyclization reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a more stable six-membered thiazine (B8601807) ring structure.[7][14][15][16] This rearrangement is favored at physiological or higher pH.[1]
-
Employ Next-Generation Maleimides (NGMs): NGMs, such as dibromomaleimides (DBM) and diiodomaleimides, are designed to re-bridge reduced disulfide bonds.[17][18][19] This creates a more stable conjugate by keeping the disulfide bond intact.[18] Diiodomaleimides offer rapid bioconjugation with reduced hydrolysis of the unreacted maleimide.[20][21]
3. Heterogeneous Product and Side Reactions
Question: My final product is a heterogeneous mixture, and I suspect side reactions are occurring. How can I achieve a more homogeneous product?
Answer: Heterogeneity often arises from side reactions of the maleimide with other nucleophilic groups or from incomplete reactions.
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, leading to a heterogeneous product.[1][2]
-
N-terminal Cysteine Rearrangement: As mentioned, peptides with an N-terminal cysteine can undergo a thiazine rearrangement.[15][16] While this can improve stability, it also results in a different chemical entity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the maleimide-thiol reaction?
A1: The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the carbon-carbon double bond in the maleimide ring.[1] This forms a stable thioether bond.[1]
Q2: How can I quantify the number of free thiols in my protein or peptide solution?
A2: Ellman's reagent (DTNB) is commonly used to quantify free sulfhydryl groups by measuring the absorbance at 412 nm.[1]
Q3: How do I purify my final conjugate?
A3: The choice of purification method depends on the properties of your conjugate. Common methods include:
-
Size Exclusion Chromatography (SEC): Effective for separating large biomolecule conjugates from smaller, unreacted reagents.[1]
-
Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecule impurities from large protein conjugates.[1]
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): Can be used for higher resolution purification.[1]
Q4: How can I determine the degree of labeling (DOL) of my conjugate?
A4: For conjugates where the label has a distinct absorbance, the DOL can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of the label.[1]
Quantitative Data Summary
Table 1: Influence of pH and Temperature on Maleimide Hydrolysis
| pH | Temperature (°C) | Observed Rate Constant (s⁻¹) | Stability |
| 3.0 | 37 | Very low | High stability |
| 5.5 | 20 | Extremely slow | High stability |
| 5.5 | 37 | Slowly decreases | High stability |
| 7.4 | 20 | 1.24 x 10⁻⁵ | Moderate stability |
| 7.4 | 37 | 6.55 x 10⁻⁵ | Faster hydrolysis |
| 9.0 | 37 | Rapid decrease | Low stability |
| Data adapted from a study on 8-arm PEG-maleimide.[1] |
Table 2: Comparison of Common Disulfide Reducing Agents
| Feature | TCEP (tris(2-carboxyethyl)phosphine) | DTT (dithiothreitol) |
| Mechanism | Thiol-free reduction | Thiol-disulfide exchange |
| Optimal pH | 1.5 - 8.5[1] | > 7.0[1] |
| Odor | Odorless[1] | Pungent |
| Stability | More resistant to air oxidation[1] | Prone to oxidation |
| Removal before Conjugation | Not required[1] | Required[1] |
Table 3: Half-lives of Maleimide-Thiol Adducts in the Presence of Glutathione
| Maleimide Derivative | Thiol Conjugated | Half-life (hours) |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | 3.1 - 18 |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | 3.1 - 18 |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | 3.1 - 18 |
| N-substituted maleimides | 4-mercaptohydrocinnamic acid (MPP) | 3.6 - 258 |
| N-substituted maleimides | N-acetyl-L-cysteine (NAC) | 3.6 - 258 |
| Data adapted from a study on the degradation of maleimide-thiol conjugates.[22] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Prepare Buffers: Prepare a reaction buffer (e.g., phosphate-buffered saline, PBS) at pH 6.5-7.5. Degas the buffer by vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[3][23] Add 1-5 mM EDTA to the buffer to chelate metal ions.[1]
-
Reduce Disulfide Bonds (if necessary):
-
Dissolve your protein or peptide in the degassed reaction buffer.
-
Add a 10-100 fold molar excess of TCEP.
-
Incubate at room temperature for 30-60 minutes.[1]
-
-
Prepare Maleimide Reagent: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[1][3]
-
Conjugation Reaction:
-
Quench Reaction (optional): To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[1]
-
Purification: Purify the conjugate using an appropriate method such as SEC, dialysis, or HPLC.[1]
Protocol 2: Thiol Exchange Stability Assay
-
Prepare Solutions:
-
Prepare your maleimide-thiol conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of a competing thiol, such as glutathione (GSH), at a significant molar excess (e.g., 10-fold) in the same buffer.[7]
-
-
Incubation:
-
Mix the conjugate solution with the competing thiol solution.
-
Incubate the mixture at a controlled temperature (e.g., 37°C).
-
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the reaction (e.g., by acidification or rapid freezing).
-
Analysis: Analyze the samples by HPLC or LC-MS to monitor the decrease of the intact conjugate and the appearance of the exchanged product over time.[7][24] This will allow you to determine the rate of thiol exchange and the stability of your conjugate.
Visualizations
Caption: Mechanism of the maleimide-thiol conjugation reaction.
Caption: Pathways of maleimide-thiol conjugate instability and stabilization.
Caption: Troubleshooting workflow for maleimide-thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. udspace.udel.edu [udspace.udel.edu]
- 23. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Fluorescence Quenching of Conjugated Cy5 Dyes
Welcome to the technical support center for minimizing fluorescence quenching of conjugated Cy5 dyes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments involving Cy5 and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a problem for my Cy5 experiments?
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore like Cy5. This can be caused by a variety of molecular interactions and can result in reduced signal-to-noise ratios, inaccurate quantification, and potentially misleading experimental results. Understanding and mitigating quenching is crucial for reliable and reproducible data.[1]
Q2: What are the common mechanisms of Cy5 fluorescence quenching?
The primary quenching mechanisms that affect Cy5 fluorescence include:
-
Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited Cy5 molecule (the donor) to a nearby acceptor molecule (the quencher). This is highly dependent on the distance between the molecules and the spectral overlap between the donor's emission and the acceptor's absorption.[1]
-
Static (Contact) Quenching: This occurs when a Cy5 molecule forms a non-fluorescent complex with a quencher molecule while in its ground state. This complex then returns to the ground state without emitting a photon.[1]
-
Dynamic (Collisional) Quenching: This happens when an excited Cy5 molecule collides with a quencher molecule in the solution, leading to a non-radiative loss of energy.[1]
-
Self-Quenching (Aggregation): At high concentrations or high labeling densities on a biomolecule, Cy5 dyes can interact with each other to form aggregates (often H-aggregates) that are non-fluorescent.[2][3][4]
Q3: Which substances are known to quench Cy5 fluorescence?
Several types of molecules can act as quenchers for Cy5. Some common examples include:
-
Dark Quenchers: These molecules absorb the energy from the fluorophore but do not emit fluorescence themselves, which is advantageous for minimizing background signal. Examples effective for Cy5 include Black Hole Quenchers® (BHQ®-2, BHQ®-3) and Iowa Black® RQ.[1]
-
Other Fluorophores: Other cyanine (B1664457) dyes, such as Cy5.5 or Cy7, can act as FRET acceptors for Cy5 if they are in close proximity.[1][5]
-
Amino Acids: Tryptophan, in particular, can quench the fluorescence of some dyes, although the effect on Cy5 is generally considered to be low.[6][7][8]
Q4: What is the difference between fluorescence quenching and photobleaching?
While both result in a loss of signal, they are distinct processes. Quenching is often a reversible process where the fluorophore is still intact but its ability to fluoresce is temporarily inhibited by its environment. Photobleaching , on the other hand, is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light, often through reactions with reactive oxygen species (ROS).[9][10]
Troubleshooting Guides
Problem 1: My Cy5 signal is significantly lower than expected.
A weak or absent fluorescence signal is a common issue that can often be traced back to quenching.
Troubleshooting Workflow: Low Fluorescence Signal
Caption: A workflow for troubleshooting low fluorescence signal.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Degree of Labeling (DOL) | The optimal DOL for an antibody is typically between 3 and 7.[11][12] A higher DOL can lead to self-quenching, reducing the overall fluorescence.[11][12] It is recommended to perform several conjugation reactions with different molar ratios of dye-to-antibody to find the optimal brightness.[11][12] |
| Presence of Quenchers in Buffer or Sample | Carefully review all components of your experimental buffer for known Cy5 quenchers.[1] If a quencher is identified, consider replacing it with a non-quenching alternative.[1] |
| Cy5 Aggregate Formation | At high concentrations, Cy5 can self-quench through aggregation.[1] Try reducing the concentration of your Cy5-labeled molecule. Ensure your labeled molecule is fully soluble in the buffer; adding a small amount of a non-ionic detergent like Tween-20 may help prevent aggregation.[1] |
| Contamination with Quenching Impurities | Ensure the purity of your Cy5 conjugate by using appropriate purification methods (e.g., HPLC, gel filtration) to remove unreacted dye.[1] Use high-purity solvents and reagents.[1] |
| Incorrect pH | Cy5 is relatively stable over a broad pH range (typically 4 to 10).[13][14] However, extreme pH values can affect its fluorescence. It is best to maintain a stable, near-neutral pH.[13] |
Problem 2: My Cy5 signal is decaying rapidly during measurement.
This issue is most likely due to photobleaching, the irreversible destruction of the fluorophore by light.
Mitigation Strategies for Photobleaching
| Mitigation Strategy | Detailed Action |
| Reduce Excitation Light Intensity | Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio.[9] Neutral density filters can be used to attenuate the excitation light.[9] |
| Minimize Exposure Time | Reduce the image acquisition time or the duration of exposure to the excitation source.[9] |
| Use Antifade Reagents | Mount your samples in a high-quality antifade mounting medium.[9] These reagents often contain triplet state quenchers (e.g., cyclooctatetraene (B1213319) - COT) and reactive oxygen species (ROS) scavengers (e.g., ascorbic acid - Vitamin C).[9][15][16] |
| Control the Chemical Environment | Employ oxygen scavenging systems in your imaging buffer to reduce the formation of ROS.[9] Maintaining an optimal pH (around 7.5) can also enhance photostability.[10] |
| Choose More Photostable Alternatives | When possible, consider using more photostable dyes in the same spectral region, such as Alexa Fluor 647, which has shown greater resistance to photobleaching in some studies.[9][10] |
Photobleaching Pathway and Mitigation
Caption: Simplified diagram of the Cy5 photobleaching pathway and points of intervention for mitigation strategies.
Quantitative Data Summary
The performance of a fluorescent dye is determined by several key photophysical parameters.
| Property | Cy5 | Alexa Fluor 647 | Notes |
| Excitation Maximum (nm) | ~649 | ~650 | Both are well-suited for common 633 nm or 647 nm laser lines.[11][17] |
| Emission Maximum (nm) | ~666 | ~668 | Minimal difference, allowing for similar emission filter sets.[17] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | A measure of how strongly the dye absorbs light at a given wavelength.[17] |
| Quantum Yield | ~0.2 | Significantly higher than Cy5 conjugates | Represents the efficiency of the fluorescence process.[17] Can be influenced by the local environment and conjugation.[17][18] |
| Photostability | Less photostable | Significantly more photostable | Alexa Fluor 647 is generally more resistant to photobleaching.[10][17] |
| Brightness of Conjugates | Prone to self-quenching at high DOLs.[17][19] | Less self-quenching, resulting in brighter conjugates, especially at high DOLs.[17][19] | Brightness is a function of both the molar extinction coefficient and the quantum yield.[17] |
Note: The performance of fluorescent dyes can be influenced by the local environment, including the solvent and the biomolecule to which they are conjugated.[17]
Experimental Protocols
Protocol: Antibody Conjugation with Cy5 NHS Ester
This protocol provides a general guideline for conjugating Cy5 NHS ester to an antibody. Optimization may be required.
Caption: A typical workflow for conjugating Cy5 NHS ester to an antibody.
Detailed Steps:
-
Antibody Preparation:
-
Dialyze the antibody against a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to remove any amine-containing substances like Tris or glycine.
-
Adjust the antibody concentration to at least 2 mg/mL for efficient conjugation.[12]
-
-
Cy5 NHS Ester Preparation:
-
Conjugation Reaction:
-
Purification:
-
Characterization:
-
Determine the final protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and ~650 nm.
-
Validate the performance of the conjugate in your specific application.
-
Protocol: Quantifying Photobleaching Rate
This protocol describes a method to measure the rate of photobleaching in a microscopy experiment.[10]
-
Sample Preparation: Prepare a sample with immobilized Cy5-labeled molecules on a glass coverslip.
-
Microscope Setup: Use a fluorescence microscope with a laser suitable for Cy5 excitation (e.g., 633 nm or 647 nm). Set the laser power to a constant level.
-
Image Acquisition: Acquire a time-lapse series of images of the same field of view, using a constant exposure time and frame rate.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the labeled structures in each frame of the time-lapse series.
-
Plot the fluorescence intensity as a function of time.
-
Fit the decay curve to an exponential function to determine the photobleaching lifetime or rate constant.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Inter- and intramolecular fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. drmr.com [drmr.com]
- 13. nbinno.com [nbinno.com]
- 14. Cyanine 5 maleimide [equivalent to Cy5® maleimide] | AAT Bioquest [aatbio.com]
- 15. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azolifesciences.com [azolifesciences.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Alternatives for N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 in Protein Labeling
For researchers, scientists, and drug development professionals engaged in protein labeling, the selection of a fluorescent dye is a critical step that dictates the sensitivity, accuracy, and reliability of experimental outcomes. For years, cyanine (B1664457) dyes, particularly Cy5 and its derivatives like N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, have been staples for labeling proteins at cysteine residues. However, the demand for enhanced performance in demanding applications such as single-molecule imaging and quantitative proteomics has driven the development of a new generation of far-red fluorescent dyes. This guide provides an objective, data-driven comparison of prominent alternatives to this compound, focusing on their maleimide (B117702) derivatives for thiol-specific conjugation.
This comparison will focus on four key alternatives: Alexa Fluor 647 C2 Maleimide , Atto 647N Maleimide , DyLight 650 Maleimide , and iFluor 647 Maleimide . We will evaluate these dyes based on their core performance characteristics: brightness (a function of molar extinction coefficient and quantum yield) and photostability.
Performance Characteristics: A Quantitative Comparison
The ideal fluorescent label for protein conjugation should exhibit high brightness for robust signal detection and exceptional photostability to withstand prolonged or intense illumination without significant signal loss. The following table summarizes the key photophysical properties of Cy5 and its alternatives.
| Feature | Cy5 Maleimide | Alexa Fluor 647 C2 Maleimide | Atto 647N Maleimide | DyLight 650 Maleimide | iFluor 647 Maleimide |
| Excitation Max (nm) | ~649 | ~650 | ~646 | ~652 | ~656 |
| Emission Max (nm) | ~670 | ~668 | ~664 | ~672 | ~670 |
| **Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ** | ~250,000 | ~270,000 | ~150,000 | ~250,000 | ~250,000 |
| Quantum Yield (Φ) | ~0.27 | ~0.33 | ~0.65 | Not readily available | Not readily available |
| Relative Brightness (ε x Φ) | ~67,500 | ~89,100 | ~97,500 | - | - |
| Photostability | Moderate | High[1][2] | Very High | High | High |
Note: Quantum yield and, consequently, brightness can be highly dependent on the local environment, including the protein to which the dye is conjugated and the solvent. The values presented are based on available data and may vary between different protein conjugates. DyLight 650 and iFluor 647 are marketed as having comparable or superior brightness and photostability to Cy5 and Alexa Fluor 647.
In-Depth analysis of Alternatives
Alexa Fluor 647 C2 Maleimide: As a widely adopted alternative, Alexa Fluor 647 consistently demonstrates superior photostability compared to Cy5.[1][2] This makes it particularly well-suited for experiments requiring long acquisition times, such as single-molecule tracking and super-resolution microscopy. Furthermore, Alexa Fluor 647 is less prone to the self-quenching that can occur with Cy5 at higher degrees of labeling, resulting in brighter and more reliable conjugates.[3]
Atto 647N Maleimide: Atto 647N is renowned for its exceptional photostability and high quantum yield, making it one of the brightest and most robust far-red dyes available.[4][5] Its superior performance makes it an excellent choice for the most demanding imaging applications where photon budget is a limiting factor.
DyLight 650 Maleimide: DyLight 650 is positioned as a direct spectral equivalent to Cy5 and Alexa Fluor 647, often at a more competitive price point. Manufacturers claim superior photostability and brightness compared to traditional cyanine dyes, making it a viable alternative for a wide range of applications.[6]
iFluor 647 Maleimide: The iFluor 647 family of dyes is engineered for strong fluorescence and high photostability. They are spectrally similar to Cy5 and Alexa Fluor 647, offering a reliable and high-performance alternative for protein labeling.
Experimental Protocols
To ensure a fair and accurate comparison of these fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for protein labeling and for the quantitative assessment of two key performance metrics: quantum yield and photostability.
Protocol 1: Protein Labeling with Thiol-Reactive Maleimide Dyes
This protocol outlines the general procedure for conjugating maleimide-functionalized fluorescent dyes to cysteine residues in a protein.
Materials:
-
Protein of interest (containing at least one free cysteine residue) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, degassed)
-
Maleimide-functionalized fluorescent dye (e.g., Alexa Fluor 647 C2 Maleimide)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column prior to adding the dye.
-
-
Dye Preparation:
-
Allow the vial of the maleimide dye to equilibrate to room temperature.
-
Prepare a stock solution of the dye (typically 1-10 mM) in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution. The optimal dye-to-protein ratio should be determined empirically for each protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a final concentration of 1-10 mM L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide dye. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will typically be the first colored band to elute.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
-
Protocol 2: Determination of Fluorescence Quantum Yield
The relative fluorescence quantum yield of a labeled protein can be determined by comparing its fluorescence intensity to that of a standard dye with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Labeled protein conjugate of unknown quantum yield
-
Standard dye with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol (B145695) for the far-red region)
-
Appropriate buffer
Procedure:
-
Prepare a series of dilutions for both the standard dye and the labeled protein conjugate in the same buffer.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, with the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each sample to obtain the total fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Calculate the quantum yield (Φ_sample) of the labeled protein using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
Gradient is the slope of the line from the plot of integrated fluorescence intensity versus absorbance
-
η is the refractive index of the solvent
-
Protocol 3: Quantitative Photobleaching Assay
This protocol describes a method to quantify and compare the photostability of different fluorescently labeled proteins.
Materials:
-
Fluorescence microscope with a high-intensity light source (e.g., laser) and a sensitive camera
-
Labeled protein conjugates immobilized on a microscope slide
-
Image analysis software
Procedure:
-
Sample Preparation:
-
Immobilize the fluorescently labeled proteins on a microscope slide at a low density to allow for the imaging of individual molecules or small clusters.
-
-
Image Acquisition:
-
Locate a field of view with several well-separated fluorescent spots.
-
Expose the sample to continuous illumination using a constant laser power.
-
Acquire a time-lapse series of images at a fixed frame rate.
-
-
Data Analysis:
-
For each fluorescent spot, measure the integrated fluorescence intensity in each frame of the time-lapse series.
-
Correct for background fluorescence.
-
Normalize the intensity of each spot to its initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
Fit the decay curves to a single or double exponential function to determine the photobleaching half-life (t₁/₂) for each dye. A longer half-life indicates greater photostability.
-
Conclusion
While this compound remains a viable option for many protein labeling applications, a new generation of far-red maleimide dyes offers significant advantages in terms of brightness and photostability. For researchers conducting demanding fluorescence-based experiments, Alexa Fluor 647 C2 Maleimide and Atto 647N Maleimide represent superior choices, with the latter often exhibiting the highest performance. DyLight 650 Maleimide and iFluor 647 Maleimide also present themselves as strong, cost-effective alternatives. The selection of the optimal dye will ultimately depend on the specific requirements of the experiment, including the desired level of sensitivity, the duration of image acquisition, and budgetary considerations. By carefully considering the quantitative data and employing the standardized protocols presented in this guide, researchers can make informed decisions to enhance the quality and reliability of their experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 versus Traditional Cy5 Dyes for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent probe is paramount to generating high-quality, reproducible data. In the realm of far-red fluorescence, cyanine (B1664457) 5 (Cy5) dyes are a mainstay for labeling biomolecules. This guide provides an objective comparison of a PEGylated Cy5 variant, N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, with its traditional counterparts, Cy5-maleimide and Cy5-NHS ester. We will delve into their key performance characteristics, supported by a compilation of available experimental data, and provide detailed protocols for their comparative evaluation.
The core structure of Cy5 is prized for its high extinction coefficient and emission profile in a spectral region that minimizes autofluorescence from biological samples. However, the hydrophobicity of the core Cy5 molecule can lead to challenges such as aggregation and non-specific binding. This compound is a derivative designed to mitigate these issues through the incorporation of polyethylene (B3416737) glycol (PEG) linkers. This modification enhances hydrophilicity and provides a maleimide (B117702) functional group for specific conjugation to thiol-containing molecules.
Performance at a Glance: A Comparative Analysis
| Spectroscopic Property | This compound | Cy5-Maleimide | Cy5-NHS Ester |
| Excitation Maximum (λex) | ~646 - 650 nm[1] | ~646 nm[2] | ~646 - 649 nm[3] |
| Emission Maximum (λem) | ~662 - 667 nm[1] | ~662 nm[2] | ~662 - 671 nm[3] |
| Molar Extinction Coefficient (ε) | Potentially lower (~107,000 M⁻¹cm⁻¹ for a similar PEGylated Cy5)[3] | ~250,000 M⁻¹cm⁻¹[2] | ~250,000 M⁻¹cm⁻¹[3] |
| Fluorescence Quantum Yield (Φ) | Potentially lower (~0.07 for a similar PEGylated Cy5)[3] | ~0.2[2] | ~0.2[3] |
| Water Solubility | High[1][4] | Low (requires organic co-solvent)[5] | Limited (often requires organic solvent for stock)[6] |
| Reactivity | Thiol-reactive (Maleimide)[1] | Thiol-reactive (Maleimide)[2] | Amine-reactive (NHS Ester)[3] |
Key Takeaways from the Data:
-
Brightness: Non-PEGylated Cy5-maleimide and Cy5-NHS ester are expected to be brighter due to their significantly higher molar extinction coefficients and likely higher quantum yields compared to the PEGylated version.[2][3] PEGylation can sometimes alter the electronic environment of the fluorophore, leading to a decrease in these key spectroscopic parameters.[3]
-
Solubility and Aggregation: this compound holds a distinct advantage in aqueous environments. The hydrophilic PEG chains dramatically increase its water solubility, which is crucial for preventing the formation of non-fluorescent aggregates—a common issue with cyanine dyes.[3][4][] This improved solubility can lead to more reliable and reproducible conjugation reactions.
-
Non-Specific Binding: The PEG linkers in this compound are anticipated to reduce non-specific binding of the resulting bioconjugate to cells and surfaces.[8] This "stealth" property of PEG is well-documented and can lead to a significant improvement in signal-to-noise ratios in imaging applications.
-
Reactivity and Conjugation: this compound and Cy5-maleimide are both thiol-reactive, allowing for the site-specific labeling of cysteine residues in proteins or other thiol-containing molecules.[1][2] In contrast, Cy5-NHS ester reacts with primary amines, such as those found on lysine (B10760008) residues, which are typically more abundant on the surface of proteins.[3]
Experimental Protocols for Comparative Evaluation
To empower researchers to make informed decisions based on their specific experimental needs, we provide the following detailed protocols for a comprehensive comparison of these Cy5 dyes.
Protocol 1: Protein Conjugation and Determination of Degree of Labeling (DOL)
This protocol describes the conjugation of the dyes to a model protein (e.g., an antibody) and the subsequent determination of the degree of labeling.
Methodology:
-
Protein Preparation: Prepare a solution of the protein to be labeled (e.g., 1-5 mg/mL) in an appropriate buffer. For maleimide reactions, use a buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS). For NHS ester reactions, use an amine-free buffer at pH 8.0-8.5 (e.g., sodium bicarbonate buffer).
-
Dye Preparation: Immediately before use, dissolve the dyes. This compound can be dissolved directly in the reaction buffer. Cy5-maleimide and Cy5-NHS ester should be dissolved in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL.
-
Conjugation: Add the dissolved dye to the protein solution at a specific molar ratio (e.g., 5:1 to 20:1 dye-to-protein). Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unconjugated dye by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with PBS.
-
DOL Calculation:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorption maximum of Cy5 (~650 nm, A_max).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein where CF₂₈₀ is the correction factor for the dye at 280 nm and ε_protein is the molar extinction coefficient of the protein at 280 nm.[9]
-
Calculate the dye concentration: Dye Conc. (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Protocol 2: Comparative Photostability Assay
This protocol outlines a method to compare the photostability of the different Cy5-protein conjugates.
Methodology:
-
Sample Preparation: Prepare microscope slides with immobilized protein conjugates. This can be achieved by spotting the conjugates onto a suitable slide surface or by using cells that have been stained with the conjugates.
-
Image Acquisition:
-
Using a fluorescence microscope, locate a region of interest for each sample.
-
Using identical settings (laser power, exposure time, etc.) for all samples, acquire a time-lapse series of images under continuous laser illumination.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.
-
Normalize the intensity at each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time. The dye with the slowest decay in fluorescence is the most photostable.[12]
-
Protocol 3: Non-Specific Binding Assay
This protocol provides a method to assess the non-specific binding of the fluorescently labeled proteins.
Methodology:
-
Cell Preparation: Culture a cell line that does not express the target antigen for the labeled antibody.
-
Incubation: Incubate the negative control cells with identical concentrations of each of the three fluorescently labeled antibody conjugates for a set period (e.g., 1 hour at 4°C).
-
Washing: Wash the cells thoroughly with cold PBS to remove any unbound conjugate.
-
Analysis: Quantify the amount of cell-associated fluorescence for each sample using either flow cytometry or fluorescence microscopy. The conjugate with the lowest fluorescence signal exhibits the least non-specific binding.
Conclusion: Selecting the Right Cy5 for Your Application
The choice between this compound and its non-PEGylated counterparts, Cy5-maleimide and Cy5-NHS ester, is contingent on the specific demands of the experiment.
-
For applications where maximal brightness is the primary concern and the experimental conditions can accommodate the use of organic co-solvents for labeling, Cy5-maleimide and Cy5-NHS ester are excellent choices due to their superior spectroscopic properties.[3]
-
For biological applications in aqueous environments , particularly those involving live cells, in vivo imaging, or assays sensitive to non-specific binding, the enhanced water solubility , biocompatibility , and reduced non-specific binding of This compound are likely to provide more reliable and higher-quality data, despite its potentially lower intrinsic brightness.[3][4][8]
By carefully considering these trade-offs and, where possible, performing direct comparative experiments using the protocols outlined above, researchers can confidently select the optimal Cy5 dye to advance their scientific endeavors.
References
- 1. This compound, 2839527-02-3 | BroadPharm [broadpharm.com]
- 2. Cy5 maleimide, 1437796-65-0 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. benchchem.com [benchchem.com]
Validating N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 Conjugation: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and efficient labeling of biomolecules is paramount. The selection of a fluorescent dye and the validation of its conjugation efficiency are critical steps that influence the reliability and reproducibility of experimental outcomes. This guide provides an objective comparison of the validation of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 conjugation with alternative thiol-reactive fluorescent dyes, supported by experimental data and detailed protocols.
This compound is a thiol-reactive fluorescent probe that combines the far-red emitting Cy5 dye with a hydrophilic polyethylene (B3416737) glycol (PEG) linker. The maleimide (B117702) group facilitates covalent attachment to free sulfhydryl groups on biomolecules, such as those on cysteine residues of proteins. The PEG linker enhances water solubility and can reduce non-specific binding of the conjugate.
Quantitative Performance Comparison
The primary measure of successful conjugation is the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule.[1] An optimal DOL is crucial for maximizing signal intensity while avoiding potential issues like fluorescence quenching or altered protein function that can arise from over-labeling.[2]
This section compares the key spectral properties and typical DOL ranges for this compound and two common alternatives: Alexa Fluor™ 647 C2 Maleimide and ATTO 647N Maleimide.
| Feature | This compound | Alexa Fluor™ 647 C2 Maleimide | ATTO 647N Maleimide |
| Excitation Max (nm) | ~646 | 651 | 646 |
| Emission Max (nm) | ~662 | 671 | 664 |
| Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | ~250,000 | 265,000 | 150,000 |
| Quantum Yield (Φ) | ~0.27 | ~0.33 | ~0.65 |
| Brightness (ε x Φ) | ~67,500 | ~87,450 | ~97,500 |
| Recommended DOL Range | 2 - 10 | 2 - 10 | 2 - 10 |
Note: The exact spectral properties and recommended DOL can vary slightly between manufacturers and with the specific biomolecule being conjugated.
In-Depth Comparison of Alternatives
Alexa Fluor™ 647 C2 Maleimide: This dye is a widely used alternative to Cy5, known for its exceptional photostability and brightness.[3] Its fluorescence is less sensitive to environmental changes, which can be advantageous in various experimental conditions.
ATTO 647N Maleimide: ATTO 647N is another excellent alternative, characterized by its high fluorescence quantum yield and remarkable photostability.[4][5] It is particularly well-suited for single-molecule detection and high-resolution microscopy applications.[4]
Experimental Methodologies
Accurate validation of conjugation efficiency relies on robust experimental protocols. The following sections detail the procedures for protein labeling and the subsequent determination of the Degree of Labeling.
Protocol 1: Thiol-Maleimide Conjugation
This protocol provides a general guideline for conjugating a thiol-containing protein with a maleimide-functionalized dye like this compound.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized dye (e.g., this compound)
-
Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[6]
-
Dye Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized dye in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: Add the dye stock solution to the protein solution at a 10-20 fold molar excess of dye to protein. Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column or by dialysis.[2]
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye.[1][2]
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀).
-
Measure the absorbance at the dye's maximum absorbance wavelength (Aₘₐₓ), which is ~650 nm for Cy5 and its alternatives.
-
-
DOL Calculation:
-
Calculate the molar concentration of the dye using the Beer-Lambert law: [Dye] (M) = Aₘₐₓ / εₘₐₓ where εₘₐₓ is the molar extinction coefficient of the dye at its absorbance maximum.
-
Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength: A₂₈₀,corrected = A₂₈₀ - (Aₘₐₓ × CF₂₈₀) where CF₂₈₀ is the correction factor for the dye at 280 nm (A₂₈₀ of the dye / Aₘₐₓ of the dye).
-
Calculate the molar concentration of the protein: [Protein] (M) = A₂₈₀,corrected / ε₂₈₀ where ε₂₈₀ is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the DOL: DOL = [Dye] / [Protein]
-
Visualization of Workflows and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the maleimide-thiol conjugation reaction and the workflow for validating the conjugation efficiency.
Caption: Maleimide-thiol conjugation reaction.
Caption: Workflow for conjugation and validation.
Alternative Validation Techniques
While spectrophotometry is a common and accessible method for determining DOL, other techniques can provide more detailed characterization of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion chromatography (SEC) and reverse-phase HPLC (RP-HPLC) can be used to separate the labeled protein from unreacted dye and to assess the purity and heterogeneity of the conjugate.[7]
-
Mass Spectrometry (MS): Mass spectrometry offers a highly accurate method to determine the precise mass of the conjugate, thereby confirming the number of attached dye molecules.[7][8] This technique can also identify the specific sites of conjugation on the protein.[8]
Conclusion
The validation of conjugation efficiency is a critical aspect of bioconjugation. While this compound is a robust fluorescent probe, researchers should consider the specific requirements of their application when selecting a dye. Alternatives such as Alexa Fluor™ 647 and ATTO 647N offer enhanced photostability and brightness. A thorough validation process, including the determination of the Degree of Labeling, is essential to ensure the quality and performance of the final bioconjugate. For more detailed characterization, techniques such as HPLC and mass spectrometry can provide valuable insights into the homogeneity and site-specificity of the conjugation.
References
- 1. Degree of labeling (DOL) step by step [abberior.rocks]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Invitrogen Alexa Fluor 647 C2 Maleimide 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quality Control of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 Labeled Proteins
For researchers, scientists, and drug development professionals, the precise and reliable fluorescent labeling of proteins is paramount for accurate experimental outcomes. This guide provides an objective comparison of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 labeled proteins with alternative labeling strategies, supported by experimental data and detailed protocols. We delve into the critical quality control parameters that ensure the production of high-quality, reproducible protein conjugates for a wide range of applications, from cellular imaging to in vivo studies.
The this compound linker combines the specificity of maleimide (B117702) chemistry for thiol groups on cysteine residues with the benefits of a polyethylene (B3416737) glycol (PEG) spacer. This PEG linker enhances the solubility and stability of the labeled protein while minimizing potential steric hindrance and non-specific interactions. The Cy5 fluorophore, a bright and photostable dye in the far-red spectrum, allows for sensitive detection with minimal background autofluorescence from biological samples.
Comparative Analysis of Protein Labeling Chemistries
The choice of labeling chemistry is a critical determinant of the quality and performance of a fluorescently labeled protein. Below is a comparison of the thiol-reactive maleimide chemistry used in the this compound linker with the more traditional amine-reactive N-hydroxysuccinimide (NHS) ester chemistry and the increasingly popular bioorthogonal labeling techniques.
| Feature | This compound (Thiol-Reactive) | Amine-Reactive NHS Ester (e.g., Cy5-NHS) | Bioorthogonal Ligation (e.g., Tetrazine-TCO) |
| Target Residue | Cysteine (Thiol) | Lysine (B10760008) (Amine), N-terminus | Genetically encoded unnatural amino acid or tag |
| Specificity | High, due to the lower abundance and specific reactivity of free thiols. | Moderate, targets multiple lysine residues and the N-terminus, which can be numerous and variably accessible. | Very high, the reaction is specific to the bioorthogonal pair. |
| Control over Labeling Site | High, especially with site-directed mutagenesis to introduce a specific cysteine. | Low, leads to a heterogeneous population of labeled proteins. | Very high, allows for precise, site-specific labeling. |
| Typical Degree of Labeling (DOL) | 1-4 | 2-10 | 1-2 (typically designed for 1:1 labeling) |
| Purity (Post-Purification) | >95% | >90% | >98% |
| Potential Impact on Protein Function | Lower risk, as cysteines are often less prevalent in active sites compared to lysines. | Higher risk, as modification of lysines in or near active or binding sites can alter protein function.[1] | Lowest risk, as the labeling site is specifically chosen to be non-disruptive. |
| Reaction Conditions | pH 6.5-7.5 | pH 7-9 | Physiological conditions |
| Reaction Kinetics | Fast | Moderate | Very fast |
Key Quality Control Parameters and Experimental Protocols
Rigorous quality control is essential to ensure the reliability and reproducibility of experiments using fluorescently labeled proteins. The following sections detail the key parameters to assess and provide protocols for their determination.
Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, is a critical parameter that influences the brightness and potential for self-quenching of the fluorescent signal. An optimal DOL maximizes fluorescence without compromising protein function. For most antibodies, an optimal DOL is typically between 2 and 7.
Experimental Protocol: UV-Vis Spectrophotometry for DOL Calculation
-
Purification: It is crucial to remove all unconjugated dye from the protein conjugate. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or extensive dialysis.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of Cy5 (~650 nm, A_max).
-
-
Calculation:
-
Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF (Correction Factor): This accounts for the dye's absorbance at 280 nm. For Cy5, the CF is approximately 0.05.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
Dye Concentration (M): Dye Conc. (M) = A_max / ε_dye
-
ε_dye: Molar extinction coefficient of Cy5 at its A_max (~250,000 M⁻¹cm⁻¹).
-
-
Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)
-
Purity
Purity analysis aims to separate the correctly labeled protein from any remaining free dye and unlabeled protein. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is the gold standard for this assessment.
Experimental Protocol: SEC-HPLC for Purity Analysis
-
System: An HPLC system equipped with a UV-Vis or fluorescence detector.
-
Column: A size-exclusion column suitable for the molecular weight of the protein being analyzed (e.g., Agilent AdvanceBio SEC, Waters XBridge Protein BEH SEC).[2][3]
-
Mobile Phase: A phosphate-based buffer, typically at a physiological pH (e.g., 150 mM sodium phosphate, pH 7.0).[2]
-
Flow Rate: Typically between 0.5 and 1.0 mL/min.
-
Detection:
-
Monitor absorbance at 280 nm to detect all protein species (labeled and unlabeled).
-
Monitor absorbance at 650 nm to specifically detect the Cy5-labeled protein.
-
-
Analysis: The chromatogram will show distinct peaks for the high molecular weight labeled protein, any aggregates, and the low molecular weight free dye. The percentage of the labeled protein peak relative to the total protein peak area at 280 nm indicates the labeling efficiency, while the absence of a free dye peak at 650 nm confirms purity.
Stability
The stability of the protein conjugate encompasses both the integrity of the protein and the photostability of the fluorophore. The PEG linker in the this compound reagent is designed to enhance the overall stability of the conjugate.[4][5][6][7][8]
Experimental Protocol: Assessment of Photostability
-
Sample Preparation: Prepare a solution of the labeled protein at a known concentration in a suitable buffer.
-
Microscopy Setup:
-
Use a fluorescence microscope with a laser line appropriate for Cy5 excitation (~633 nm).
-
Set the laser power and exposure time to levels representative of your intended imaging experiments.
-
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the sample under continuous illumination.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the sample in each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is an indicator of the photostability of the conjugate. This can be compared between different labeling reagents under identical conditions. Some studies have shown that far-red dyes like Cy5 are generally very stable under typical imaging conditions.[9]
-
Mass Spectrometry
Mass spectrometry (MS) provides a definitive measurement of the molecular weight of the labeled protein, confirming successful conjugation and providing information on the heterogeneity of labeling.
Experimental Protocol: MALDI-TOF Mass Spectrometry
-
Sample Preparation:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins) in a solution of acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA).[12]
-
Spotting: Mix the protein sample with the matrix solution and spot it onto the MALDI target plate. Allow the spot to air dry, forming co-crystals of the protein and matrix.
-
Analysis: Acquire the mass spectrum. The resulting spectrum will show a peak for the unlabeled protein and additional peaks for the protein labeled with one, two, or more dye molecules. The mass difference between the peaks will correspond to the mass of the this compound linker.
Visualizing Experimental Workflows and Biological Context
To further clarify the processes involved in quality control and the application of these labeled proteins, the following diagrams illustrate key workflows and a relevant biological pathway.
Workflow for labeling and quality control of proteins.
The this compound labeled protein can be a powerful tool for studying complex biological processes. For instance, in the study of the Planar Cell Polarity (PCP) pathway, a key signaling cascade that governs tissue organization, a fluorescently labeled core PCP protein like Frizzled (Fz) can be used to visualize its dynamic localization and interactions within and between cells.
Planar Cell Polarity (PCP) signaling pathway.
Conclusion
The quality control of fluorescently labeled proteins is a multi-faceted process that is critical for the generation of reliable and reproducible data. The this compound labeling reagent offers a specific and stable method for conjugating Cy5 to proteins via cysteine residues. By carefully controlling the degree of labeling, ensuring high purity through chromatographic methods, and verifying the integrity and stability of the final conjugate, researchers can produce high-quality reagents for a wide array of applications. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently produce and validate their fluorescently labeled proteins, ultimately leading to more robust and impactful scientific discoveries.
References
- 1. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. waters.com [waters.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 7. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging | PLOS One [journals.plos.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Mass Spectrometry Analysis of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 for peptide labeling in mass spectrometry (MS) applications. It offers an objective look at its performance against common alternatives, supported by established experimental principles and methodologies.
The this compound reagent is a trifunctional molecule designed for specific applications. It incorporates:
-
A Maleimide (Mal) group for covalent attachment to cysteine residues within peptides.
-
A hydrophilic PEG linker (composed of PEG4 and PEG3 units) to enhance the solubility and reduce aggregation of the labeled peptide.[1][2][3]
-
A Cyanine5 (Cy5) fluorescent dye for sensitive detection in fluorescence-based assays, enabling a dual-mode analysis approach (fluorescence and MS).[4]
The primary advantage of this reagent is the ability to correlate fluorescence imaging or flow cytometry data with precise mass spectrometric identification and quantification from the same sample. However, its large size and specific structure present unique challenges and considerations for MS analysis.
Quantitative Performance Comparison
Choosing a labeling reagent depends on the specific goals of the experiment, such as desired sensitivity, multiplexing capability, and whether correlative fluorescence data is required. The following table compares the this compound reagent with other widely used peptide labeling strategies.
Table 1: Comparison of Peptide Labeling Reagents for Mass Spectrometry
| Feature | This compound | Isobaric Tags (e.g., TMT, iTRAQ) | Stable Isotope Labeling (e.g., Acetic Anhydride) | Label-Free Quantification (LFQ) |
| Primary Application | Correlative Fluorescence & MS Analysis | High-Throughput Quantitative Proteomics | Relative Quantification (2-plex) | Relative Quantification |
| Target Functional Group | Thiol (Cysteine) | Primary Amine (Lysine, N-terminus) | Primary Amine (Lysine, N-terminus) | N/A |
| Multiplexing Capability | 1-plex (per fluorescent channel) | High (up to 18-plex with TMTpro) | Low (typically 2-plex) | High (limited by instrument time) |
| Quantification Level | MS1 (Precursor Ion) | MS2/MS3 (Reporter Ion)[5] | MS1 (Precursor Ion)[6] | MS1 (Precursor Ion) |
| Effect on MS Signal | Potential for signal suppression due to large, hydrophobic dye. Complex fragmentation. | Minimal MS1 complexity; reporter ions in low m/z range.[5] | Predictable mass shift; minimal effect on ionization.[6] | No chemical modification; relies on intrinsic peptide signal. |
| Labeling Efficiency | High for accessible cysteines. | Typically high (>98%).[7] | High (>99%).[6] | N/A |
| Instrumentation Requirement | Standard LC-MS/MS. | MS/MS capable instrument (HCD fragmentation preferred). | Standard LC-MS/MS. | High-resolution, accurate-mass (HRAM) MS recommended. |
| Key Advantage | Enables direct correlation of imaging/FACS with MS identification. | High multiplexing for comparing many samples simultaneously. | Cost-effective, straightforward workflow for simple comparisons. | No sample manipulation, measures endogenous peptide levels. |
| Key Disadvantage | Low multiplexing, potential for altered peptide chromatography and ionization. | Can underestimate quantification due to co-isolation interference. | Limited multiplexing. | Requires excellent chromatographic reproducibility; missing values are common. |
Experimental Workflow & Protocols
Accurate and reproducible analysis of peptides labeled with this compound requires meticulous attention to the experimental protocol, from sample preparation to data acquisition.
References
- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. DSPE-PEG-Cy5 | Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
A Comparative Guide to Determining the Degree of Labeling for N-(m-PEG4)-N'-(PEG3-Mal)-Cy5
For researchers, scientists, and drug development professionals working with fluorescently labeled molecules such as N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, an accurate determination of the degree of labeling (DOL) is critical for ensuring experimental reproducibility and the efficacy of downstream applications. The DOL, representing the average number of dye molecules conjugated to each target molecule, significantly influences the fluorescence intensity and potential for self-quenching.[1] This guide provides a comparative analysis of three common methods for determining the DOL of this compound, complete with experimental protocols and supporting data.
The primary challenge in determining the DOL for this specific molecule lies in the polyethylene (B3416737) glycol (PEG) component, which lacks a strong ultraviolet (UV) chromophore. This renders the standard spectrophotometric method, which relies on measuring protein absorbance at 280 nm, inapplicable.[2][3] Therefore, alternative and modified methodologies are required.
Comparison of DOL Determination Methods
Here, we compare three robust methods for determining the DOL of this compound: Modified UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each method offers distinct advantages and is suited for different experimental needs and equipment availability.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Modified UV-Vis Spectrophotometry | Measures the absorbance of the Cy5 dye at its maximum wavelength (~650 nm) to determine its concentration. The concentration of the PEG linker is inferred from the initial concentration, assuming complete consumption of the limiting reagent after purification. | - Rapid and simple- Widely available equipment (spectrophotometer)- Cost-effective[4] | - Indirect measurement of the PEG component- Assumes 100% reaction of the limiting reagent or perfect purification- Less accurate than other methods | Quick estimation of DOL for routine labeling reactions. |
| High-Performance Liquid Chromatography (HPLC) | Separates the labeled conjugate from unlabeled starting materials and free dye. The DOL is determined by comparing the integrated peak areas of the labeled and unlabeled species.[5] | - High accuracy and precision- Provides information on purity and presence of isomers- Can be automated for high-throughput analysis | - Requires more complex equipment (HPLC system)- Method development can be time-consuming- May require specialized detectors (e.g., CAD, ELSD) for non-UV active components[2][3] | Detailed characterization of the conjugate, quality control, and analysis of complex reaction mixtures. |
| Mass Spectrometry (MS) | Directly measures the molecular weight of the labeled conjugate. The mass difference between the labeled and unlabeled molecule confirms conjugation and allows for a precise DOL calculation.[6][7] | - Highly accurate and sensitive- Provides direct confirmation of covalent labeling- Can identify sites of labeling (with MS/MS) | - Requires expensive and specialized equipment (mass spectrometer)- Sample preparation can be complex- Not suitable for high-throughput screening in some formats | Definitive structural confirmation and highly accurate DOL determination, especially for well-defined, monodisperse compounds. |
Experimental Protocols
Modified UV-Vis Spectrophotometry
This method is adapted for molecules lacking a protein component with absorbance at 280 nm. It relies on the accurate quantification of the Cy5 dye.
Protocol:
-
Purification of the Conjugate: It is crucial to remove all unconjugated Cy5 dye from the final product. This can be achieved using size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.[1]
-
Spectrophotometric Measurement:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Blank the instrument with the purification buffer.
-
Measure the absorbance of the purified conjugate solution at the maximum absorbance wavelength of Cy5 (typically around 650 nm). Ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU); dilute the sample with the purification buffer if necessary, keeping track of the dilution factor.[1]
-
-
Calculation of Dye Concentration:
-
Use the Beer-Lambert law to calculate the molar concentration of the Cy5 dye: Concentration of Dye (M) = Amax / (εdye × l) where:
-
Amax = Absorbance at the λmax of Cy5.
-
εdye = Molar extinction coefficient of Cy5 maleimide (B117702) (~250,000 M-1cm-1).[8][9]
-
l = Path length of the cuvette (typically 1 cm).
-
-
-
Calculation of the Concentration of the Labeled Molecule:
-
This step requires knowledge of the initial concentration of the starting N-(m-PEG4)-N'-(PEG3-Mal) material and the reaction stoichiometry. Assuming the PEG-maleimide was the limiting reagent and the reaction went to completion, the concentration of the labeled molecule is equal to the initial concentration of the PEG-maleimide.
-
-
Degree of Labeling (DOL) Calculation:
-
DOL = Concentration of Dye / Concentration of Labeled Molecule
-
For a 1:1 reaction, the theoretical DOL is 1.0. This method helps to confirm the presence of the dye and estimate its concentration in the final product.
-
High-Performance Liquid Chromatography (HPLC)
HPLC provides a more accurate determination of DOL by separating and quantifying the different species in the reaction mixture.
Protocol:
-
Sample Preparation:
-
Dissolve the purified conjugate in a suitable mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B) is common.[6]
-
Detection:
-
UV-Vis detector set to the absorbance maximum of Cy5 (~650 nm).
-
A fluorescence detector can also be used for higher sensitivity (Excitation: ~650 nm, Emission: ~670 nm).[10]
-
For quantification of the unlabeled PEG-maleimide, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be necessary as PEG does not have a strong UV chromophore.[2][3]
-
-
-
Analysis:
-
Inject the sample and run the HPLC method.
-
Identify the peaks corresponding to the labeled conjugate, unlabeled PEG-maleimide, and free Cy5 dye based on their retention times (determined by running standards of the starting materials).
-
Integrate the peak areas of the labeled and unlabeled PEG-containing species.
-
-
DOL Calculation:
-
DOL = Arealabeled / (Arealabeled + Areaunlabeled)
-
This calculation assumes that the detector response is linear and proportional to the molar concentration for both the labeled and unlabeled species. This is a reasonable assumption for detectors like ELSD and CAD. If using a UV-Vis detector at 650 nm, this will primarily quantify the dye-containing species.
-
Mass Spectrometry (MS)
Mass spectrometry provides the most direct and accurate measurement of the DOL.
Protocol:
-
Sample Preparation:
-
The purified conjugate is diluted in a suitable solvent for mass spectrometry analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI).
-
Acquire the mass spectrum in the appropriate mass range to observe the unlabeled and labeled molecules.
-
-
Data Analysis:
-
Identify the mass peaks corresponding to the unlabeled N-(m-PEG4)-N'-(PEG3-Mal) and the Cy5-labeled conjugate.
-
The mass of the conjugate should be the sum of the mass of the unlabeled molecule and the mass of the Cy5 maleimide, minus any leaving groups.
-
-
DOL Calculation:
-
For a monodisperse species like this compound, the presence of a single major peak at the expected mass of the conjugate confirms a DOL of 1.
-
If there are peaks for both the unlabeled starting material and the labeled product, the relative intensities of these peaks can be used to estimate the extent of the reaction and the purity of the sample.
-
Key Experimental Parameters
The following table summarizes key parameters for Cy5, which are essential for DOL calculations.
| Parameter | Value | Reference |
| Cy5 λmax (Absorbance) | ~650 nm | [10] |
| Cy5 λmax (Emission) | ~670 nm | [10] |
| Molar Extinction Coefficient (ε) of Cy5 Maleimide | ~250,000 M-1cm-1 | [8][9] |
| Correction Factor (CF) at 280 nm | ~0.05 | Varies slightly between suppliers |
Note: The correction factor is the ratio of the dye's absorbance at 280 nm to its maximum absorbance. While not directly used in the modified spectrophotometry protocol for this non-protein molecule, it is a critical parameter when working with protein conjugates.[1]
Visualization of Experimental Workflows
General Workflow for DOL Determination
The following diagram illustrates the general workflow for determining the degree of labeling.
Caption: A general workflow for the determination of the degree of labeling (DOL).
Decision Tree for Selecting a DOL Determination Method
The choice of method often depends on the specific requirements of the experiment. This diagram provides a logical guide for selecting the most appropriate technique.
Caption: A decision tree for selecting a suitable DOL determination method.
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. spectra.arizona.edu [spectra.arizona.edu]
- 5. [Fluorescent labelling of glycans and HPLC analysis]:Glycoscience Protocol Online Database [jcggdb.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cy5 maleimide, 1437796-65-0 | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 vs. Alexa Fluor 647 Maleimide for Thiol-Reactive Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount to experimental success. Far-red fluorescent dyes are particularly valuable as they minimize autofluorescence from biological samples. This guide provides an objective, data-driven comparison between two prominent thiol-reactive, far-red dyes: N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, a PEGylated cyanine (B1664457) dye, and the widely-used Alexa Fluor 647 maleimide (B117702).
This comparison delves into their photophysical properties, chemical structures, and provides detailed experimental protocols for their application in protein labeling.
Introduction to the Dyes
This compound is a derivative of the cyanine dye, Cy5. It is engineered with hydrophilic polyethylene (B3416737) glycol (PEG) linkers (a PEG4 and a PEG3 chain) to enhance its water solubility and potentially reduce aggregation and non-specific binding.[1][2] Like other maleimide-functionalized dyes, it specifically reacts with free thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1] This reaction typically occurs between pH 6.5 and 7.5.[1]
Alexa Fluor 647 maleimide is a member of the Alexa Fluor family of dyes, which are known for their exceptional brightness and photostability.[3][4] It is structurally a sulfonated cyanine derivative, designed to be highly water-soluble and pH-insensitive over a broad range (pH 4 to 10).[3][4][5] Its maleimide group allows for highly specific covalent attachment to thiol groups on proteins, peptides, and other biomolecules.[3][6] Alexa Fluor 647 is spectrally similar to Cy5, making it a direct replacement for many applications.[3][7][8]
Data Presentation: Photophysical and Chemical Properties
The performance of a fluorescent dye is defined by several key quantitative parameters. The following table summarizes these properties for both dyes based on available data.
| Property | This compound | Alexa Fluor 647 Maleimide |
| Excitation Maximum (λex) | 649 nm[1] | ~651 nm[3][5] |
| Emission Maximum (λem) | 667 nm[1] | ~665 - 671 nm[3][4][5] |
| Molar Extinction Coefficient (ε) | ~232,000 cm⁻¹M⁻¹[1] | ~265,000 cm⁻¹M⁻¹[3] |
| Fluorescence Quantum Yield (Φ) | Not explicitly reported. A similar PEGylated Cy5 derivative has a reported Φ of 0.07, while non-PEGylated Cy5 maleimide is ~0.2.[9][10] | 0.33[4][11] |
| Molecular Weight (MW) | 907.6 g/mol [1][] | ~967 - 1250 g/mol [3][5][13] |
| Reactive Group | Maleimide[1] | Maleimide[3] |
| Target Moiety | Thiol (Sulfhydryl)[1] | Thiol (Sulfhydryl)[3] |
| Key Structural Feature | PEG4 and PEG3 linkers for increased hydrophilicity[1] | Sulfonated fluorophore for high water solubility and photostability[14] |
| Solubility | Water, DMSO, DMF[1] | Water Soluble[3][5][6] |
| Optimal pH for Labeling | 6.5 - 7.5[1] | 7.0 - 7.5[3][8] |
Mandatory Visualization
The following diagrams illustrate the core chemical reaction and a typical experimental workflow associated with these dyes.
References
- 1. This compound, 2839527-02-3 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Invitrogen Alexa Fluor 647 C2 Maleimide 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Alexa fluor 647 maleimide | Dyes | TargetMol [targetmol.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. Cy5 maleimide, 1437796-65-0 | BroadPharm [broadpharm.com]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Alexa Fluor 647 Maleimide Analog- APDye Fluor 647 Maleimide | AxisPharm [axispharm.com]
A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 vs. DyLight 650 Maleimide for Bioconjugation
In the realm of bioconjugation and fluorescence labeling, the choice of a fluorescent dye is critical for the success of downstream applications. This guide provides a detailed comparison between a custom-synthesized Cy5 derivative, N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, and a commercially available alternative, DyLight 650 maleimide (B117702). This comparison is intended for researchers, scientists, and drug development professionals to make an informed decision based on key performance indicators and experimental considerations.
Physicochemical and Spectroscopic Properties
The selection of a fluorescent dye is often dictated by its spectral characteristics and performance in aqueous environments. Both this compound and DyLight 650 maleimide are bright, far-red fluorescent dyes suitable for a variety of applications. However, their performance can differ based on their specific molecular structures.
| Property | This compound (Cy5 Maleimide) | DyLight 650 Maleimide |
| Excitation Maximum (nm) | ~646 | 652 |
| Emission Maximum (nm) | ~662 | 672 |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | 250,000 |
| Quantum Yield | ~0.2 | Not specified, but generally high for the DyLight series. |
| Molecular Weight ( g/mol ) | ~1179.5 (calculated) | ~1000 (can vary depending on the salt form) |
| Reactive Group | Maleimide | Maleimide |
| Target Moiety | Thiols (e.g., from cysteine residues) | Thiols (e.g., from cysteine residues) |
Key Insights: Both dyes exhibit similar excitation and emission maxima, making them compatible with standard Cy5 filter sets on most fluorescence imaging systems. Their high extinction coefficients indicate a strong ability to absorb light, which is a prerequisite for bright fluorescence. The maleimide reactive group in both molecules allows for specific covalent labeling of thiol groups present in proteins and peptides. The primary structural difference lies in the PEG linkers of the custom Cy5 dye, which can influence its solubility, aggregation properties, and the distance of the fluorophore from the labeled molecule.
Experimental Workflow: Protein Labeling via Maleimide-Thiol Chemistry
The following diagram illustrates a typical workflow for labeling a thiol-containing protein with either this compound or DyLight 650 maleimide.
Caption: Workflow for protein labeling with maleimide-activated fluorescent dyes.
Detailed Experimental Protocol: Labeling of a Cysteine-Containing Antibody Fragment (Fab)
This protocol provides a general guideline for labeling a Fab with either this compound or DyLight 650 maleimide. Optimization may be required for different proteins.
1. Materials:
-
Cysteine-containing Fab fragment in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
This compound or DyLight 650 maleimide.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
-
Reaction buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.2.
2. Procedure:
-
Protein Preparation: If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Subsequently, remove the reducing agent using a desalting column.
-
Dye Preparation: Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO. This should be done immediately before use as maleimide groups can hydrolyze in the presence of water.
-
Labeling Reaction:
-
Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
Add a 10-20 fold molar excess of the dissolved dye to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).
-
The first colored fraction to elute will be the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (~650 nm).
-
The DOL can be calculated using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye] Where:
-
A_dye is the absorbance of the dye at its maximum.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its maximum.
-
CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).
-
-
Logical Relationship: Factors Influencing Labeling Efficiency
The success of a bioconjugation reaction depends on several interconnected factors, as illustrated in the diagram below.
Caption: Factors influencing the efficiency of maleimide-thiol conjugation.
Conclusion
Both this compound and DyLight 650 maleimide are excellent choices for fluorescently labeling proteins and other thiol-containing biomolecules. The decision between the two may come down to specific experimental needs.
-
This compound: The inclusion of PEG linkers in this custom dye can be advantageous in reducing non-specific binding and aggregation of the labeled conjugate, and it may improve solubility. This can be particularly beneficial when working with sensitive proteins or in applications requiring long-term stability of the conjugate.
-
DyLight 650 Maleimide: As a well-established commercial product, DyLight 650 offers high brightness and photostability. Its performance is well-documented, providing a reliable option for standard labeling procedures.
For applications where protein aggregation or non-specific interactions are a concern, the PEGylated Cy5 derivative may offer superior performance. However, for routine labeling where these issues are not anticipated, DyLight 650 maleimide provides a robust and high-performing alternative. It is recommended to perform a small-scale pilot experiment to determine the optimal dye and labeling conditions for your specific application.
A Researcher's Guide to Calculating Dye to Protein Molar Ratios: A Comparative Analysis
For researchers, scientists, and drug development professionals, accurately determining the extent of labeling in a dye-protein conjugate is critical for the reproducibility and reliability of fluorescence-based assays. The dye to protein molar ratio, also known as the degree of labeling (DOL), represents the average number of dye molecules conjugated to a single protein molecule.[1] This guide provides a comprehensive comparison of methodologies to calculate this crucial parameter, complete with experimental protocols and supporting data to aid in selecting the most appropriate method for your research needs.
The degree of labeling is a critical quality attribute of fluorescently labeled proteins, influencing signal intensity, potential quenching effects, and the biological activity of the protein.[1] While a high degree of labeling can enhance sensitivity, over-labeling may lead to fluorescence quenching and reduced protein function.[1] Conversely, under-labeling results in a weak signal. Therefore, precise determination of the DOL is paramount for consistent experimental outcomes. This guide will delve into the most common method, UV-Vis spectrophotometry, and discuss alternative approaches such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Method 1: UV-Vis Spectrophotometry
The most widely used method for determining the dye-to-protein molar ratio is UV-Vis spectrophotometry. This technique relies on the Beer-Lambert law to determine the concentration of the protein and the dye in the conjugate solution by measuring the absorbance at specific wavelengths.[1]
Core Principle
The absorbance of the dye-protein conjugate is measured at the wavelength of maximum absorbance for the protein (typically 280 nm) and the dye (specific to the dye used). The concentrations of the protein and the dye are then calculated using their respective molar extinction coefficients. A correction factor is necessary to account for the dye's absorbance at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[2]
Experimental Protocol
1. Sample Preparation:
-
Purify the dye-protein conjugate to remove all unconjugated free dye. This is a critical step and can be achieved by methods such as dialysis or size-exclusion chromatography (e.g., Sephadex G-25 column).[1][3]
2. Spectrophotometric Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution in a 1 cm path length cuvette.
-
Measure the absorbance at 280 nm (A280).
-
Measure the absorbance at the maximum absorbance wavelength of the specific dye (Adye).
3. Calculation:
-
Step 1: Calculate the molar concentration of the dye.
where εdye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.
-
Step 2: Calculate the corrected absorbance of the protein at 280 nm.
where CF is the correction factor for the dye at 280 nm (CF = A280 of dye / Amax of dye).
-
Step 3: Calculate the molar concentration of the protein.
where εprotein is the molar extinction coefficient of the protein at 280 nm.
-
Step 4: Calculate the Dye to Protein Molar Ratio (DOL).
Workflow for Spectrophotometric DOL Determination
Caption: Workflow for determining the dye-to-protein molar ratio using UV-Vis spectrophotometry.
Comparison of Methods for Determining Dye-to-Protein Molar Ratio
| Feature | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Absorbance measurement based on Beer-Lambert law. | Separation of conjugate from free dye and differently labeled species based on hydrophobicity or size, followed by quantification. | Measurement of the mass-to-charge ratio of the intact protein to determine the number of attached dye molecules. |
| Data Output | Average DOL for the entire sample population.[1] | Quantification of free dye, unlabeled protein, and differently labeled protein species. | Distribution of DOL, providing information on labeling heterogeneity.[3] |
| Accuracy | Good, but can be affected by impurities that absorb at 280 nm and inaccuracies in molar extinction coefficients. | High, as it physically separates components before quantification. | Very high, provides direct measurement of mass. |
| Precision | Good with careful sample preparation and measurement. | High, with good reproducibility of retention times and peak areas. | High, with the ability to resolve species with single dye molecule differences. |
| Throughput | High, rapid measurements. | Moderate, depends on the run time of the HPLC method. | Low to moderate, depending on the instrument and sample preparation. |
| Cost | Low, requires a standard spectrophotometer. | Moderate, requires an HPLC system. | High, requires a mass spectrometer. |
| Sample Requirement | Micrograms to milligrams. | Micrograms. | Micrograms. |
| Key Advantages | Simple, rapid, and widely accessible. | Provides information on purity and can separate different labeled species. | Provides detailed information on labeling distribution and heterogeneity. Confirms covalent modification. |
| Key Disadvantages | Provides only an average DOL, assumes purity of the sample. | More complex instrumentation and method development required. | High cost of instrumentation and requires specialized expertise. |
Alternative Methods: A Closer Look
While UV-Vis spectrophotometry is the workhorse for DOL determination, other methods offer distinct advantages, particularly in providing more detailed characterization of the conjugate.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) can be a powerful tool for analyzing dye-protein conjugates. By utilizing a hydrophobic stationary phase, it can separate the more hydrophobic dye-labeled protein from the unlabeled protein and free dye.
Experimental Approach:
-
An RP-HPLC method is developed using a C4 or C18 column suitable for protein separations.
-
A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the proteins.
-
The eluent is monitored by a UV-Vis detector at 280 nm and the dye's maximum absorbance wavelength.
-
The peak areas of the unlabeled protein and the labeled protein can be used to quantify the extent of labeling.
Mass Spectrometry (MS)
Mass spectrometry offers the most detailed insight into the labeling of a protein. It directly measures the molecular weight of the protein, and the increase in mass corresponds to the number of attached dye molecules.
Experimental Approach:
-
The purified dye-protein conjugate is analyzed by a mass spectrometer, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
The resulting mass spectrum will show a distribution of peaks, with each peak corresponding to the protein molecule with a different number of dye molecules attached.
-
From this distribution, the average DOL and the heterogeneity of the labeling can be determined with high accuracy.
Logical Relationship of DOL Determination Methods
References
Confirming Site-Specific Labeling of Cysteine Residues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise and efficient labeling of cysteine residues is a cornerstone of modern bioconjugation, critical for the development of antibody-drug conjugates (ADCs), therapeutic proteins, and fluorescently labeled probes. Confirmation of site-specific labeling is paramount to ensure the homogeneity, stability, and efficacy of the final product. This guide provides an objective comparison of common analytical techniques used to validate cysteine labeling, supported by experimental data and detailed protocols.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful and widely used tool for the detailed characterization of protein conjugates, offering high sensitivity and specificity. It allows for the determination of molecular weight changes upon labeling, identification of labeled peptides, and even quantification of labeling efficiency at specific sites.[1]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF MS is a rapid and relatively simple MS technique suitable for the analysis of intact proteins and large biomolecules up to 200 kDa.[2][3] It provides a mass spectrum of the entire protein, allowing for the determination of the overall degree of labeling by comparing the mass of the labeled protein to the unlabeled control.
Key Performance Indicators:
| Feature | Performance |
| Mass Accuracy | Sufficient for determining the number of attached labels. |
| Resolution | Can distinguish between species with different numbers of labels. |
| Sensitivity | High, requiring only small amounts of sample.[3] |
| Speed | Rapid analysis time. |
Limitations:
-
Does not provide information on the specific site of labeling.
-
Can be less accurate for heterogeneous mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. This technique is the gold standard for identifying the precise location of a label on a protein. The protein is typically digested into smaller peptides, which are then separated by LC and analyzed by MS/MS to determine their amino acid sequence and identify any modifications.
Stable Isotope Labeling Peptide Mapping: A sophisticated LC-MS/MS method utilizes stable isotope labeling to accurately quantify site-specific conjugation levels.[4][5] This "bottom-up" approach can provide detailed characterization of drug-to-antibody ratio (DAR) in parallel with protein sequence and post-translational modification (PTM) analysis.[4][5]
Key Performance Indicators:
| Feature | Performance |
| Specificity | Provides definitive identification of labeled cysteine residues.[6] |
| Quantification | Can determine the percentage of labeling at each cysteine site.[4][5] |
| Coverage | Can provide comprehensive sequence coverage of the protein. |
| Sensitivity | High, capable of detecting low levels of labeling. |
Limitations:
-
More complex and time-consuming sample preparation and data analysis compared to MALDI-TOF.
-
The choice of digestion enzyme is critical to ensure the generation of appropriate peptides for analysis.
Chromatographic Techniques
Chromatography is essential for both the purification and characterization of cysteine-labeled proteins.[7][8] Different chromatographic methods can separate labeled proteins from unlabeled ones, as well as different labeled species from each other.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size.[7][9] It is primarily used to detect aggregation or fragmentation of the protein conjugate, which can be a consequence of the labeling process.[9]
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[9][10] Since most labels are hydrophobic, HIC is a powerful tool for determining the drug-to-antibody ratio (DAR) by separating species with different numbers of attached labels.[9][10][11]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution chromatographic technique that separates molecules based on their hydrophobicity.[9] It can be used to assess the purity of the labeled protein and to evaluate the stability of the payload and the release profile.[9] Peptide mapping by RP-HPLC is a crucial method for identifying the location of cysteine residues.[6]
Comparative Summary of Chromatographic Techniques:
| Technique | Primary Application for Cysteine Labeling | Key Information Provided |
| SEC | Purity assessment | Aggregation and fragmentation.[9] |
| HIC | DAR determination | Separation of species with different numbers of labels.[9][10] |
| RP-HPLC | Purity and stability assessment, peptide mapping | Purity, payload stability, identification of labeled peptides.[6][9] |
Electrophoretic Techniques
Gel electrophoresis is a fundamental technique for the analysis of proteins. For cysteine-labeled proteins, it offers a visual confirmation of labeling and can provide an estimation of labeling efficiency.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight. When a protein is labeled with a molecule of significant mass, a shift in the protein's migration on the gel can be observed. Fluorescently labeled proteins can be directly visualized on the gel, providing a clear indication of successful conjugation.[12][13][14]
Key Features:
-
Visual Confirmation: Provides a direct visual confirmation of labeling.
-
Estimation of Efficiency: The intensity of the shifted band can be used to estimate the labeling efficiency.[15][16][17][18]
-
Accessibility: A widely available and relatively inexpensive technique.
Limitations:
-
Low resolution, may not be able to distinguish between species with a small difference in the number of labels.
-
Provides only an estimation of molecular weight and labeling efficiency.
Alternative Labeling Chemistries
While maleimide (B117702) chemistry is the most prevalent method for cysteine labeling due to its high specificity and efficiency, the stability of the resulting succinimide (B58015) linkage can be a concern.[19][20]
Alternatives to Maleimide Chemistry:
| Reagent Class | Bond Formed | Key Advantages |
| Haloacetyls (e.g., Iodoacetamide) | Thioether | Forms a stable bond.[1] |
| Pyridyl Disulfides | Disulfide | The bond is cleavable with reducing agents.[21] |
| Julia-Kocienski-like Reagents | Thioether | Forms a highly stable bond, even in human plasma.[19][20] |
Experimental Protocols
Mass Spectrometry: Peptide Mapping Workflow
This protocol outlines the general steps for identifying the site of cysteine labeling using LC-MS/MS.
Caption: Workflow for identifying site-specific cysteine labeling using peptide mapping LC-MS/MS.
Detailed Steps:
-
Denaturation and Reduction: The labeled protein is denatured to unfold it and expose all cysteine residues. Disulfide bonds are reduced using a reducing agent like DTT.
-
Alkylation of Free Cysteines: Any remaining free (unlabeled) cysteine residues are alkylated with a reagent such as iodoacetamide (B48618) to prevent them from reforming disulfide bonds.[1]
-
Proteolytic Digestion: The protein is digested into smaller peptides using a specific protease, such as trypsin.[6]
-
LC Separation: The resulting peptide mixture is separated by reverse-phase liquid chromatography.
-
MS and MS/MS Analysis: The separated peptides are analyzed by a mass spectrometer. The MS scan determines the mass of each peptide, and the MS/MS scan fragments the peptides to determine their amino acid sequence.
-
Data Analysis: The MS/MS data is used to identify the sequence of each peptide. Peptides containing a mass shift corresponding to the label are identified as the labeled peptides, thus pinpointing the site of conjugation.
SDS-PAGE Analysis Workflow
This protocol describes the general workflow for confirming cysteine labeling using SDS-PAGE.
Caption: Workflow for confirming cysteine labeling by observing a molecular weight shift on SDS-PAGE.
Detailed Steps:
-
Sample Preparation: The labeled protein and an unlabeled control are mixed with SDS loading buffer, which contains SDS to denature the proteins and impart a negative charge, and a reducing agent if disulfide bond reduction is desired.
-
Electrophoresis: The samples are loaded into the wells of a polyacrylamide gel and an electric field is applied, causing the proteins to migrate through the gel towards the positive electrode.
-
Staining: After electrophoresis, the gel is stained with a protein stain, such as Coomassie Brilliant Blue, to visualize the protein bands.
-
Imaging and Analysis: The gel is imaged, and the migration of the labeled protein is compared to the unlabeled control. A successful labeling reaction will result in a band for the labeled protein that has migrated a shorter distance (appears higher on the gel) than the unlabeled control, due to its increased molecular weight.
References
- 1. benchchem.com [benchchem.com]
- 2. cellmosaic.com [cellmosaic.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-Specific Conjugation Quantitation of a Cysteine-Conjugated Antibody-Drug Conjugate Using Stable Isotope Labeling Peptide Mapping LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of cysteine-containing peptides during the peptide mapping of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibody-drug conjugate characterization by chromatographic and electrophoretic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Fluorescent labeling of cysteinyl residues to facilitate electrophoretic isolation of proteins suitable for amino-terminal sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
Proper Disposal of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5: A Comprehensive Guide for Laboratory Personnel
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling
Before beginning any work with N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, it is crucial to establish a designated work area. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses or goggles to protect against splashes.
-
Lab Coat: A lab coat or gown should be worn to protect skin and clothing.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of waste is the first and most critical step in the disposal process. All waste contaminated with this compound must be collected and treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all solid waste, including unused or expired product, contaminated weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a chemical-resistant material.
-
-
Liquid Waste:
-
All solutions containing this compound, including reaction mixtures and instrument waste, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Never pour solutions containing this compound down the drain.
-
-
Sharps Waste:
-
Any contaminated sharps, such as needles or glass Pasteur pipettes, must be disposed of in a designated, puncture-proof sharps container.
-
Decontamination of Laboratory Equipment
Reusable labware, such as glassware, that has come into contact with this compound requires thorough decontamination before being returned to general use.
-
Initial Rinse:
-
Rinse the contaminated labware with a suitable organic solvent, such as ethanol (B145695) or acetone, to remove the fluorescent dye.
-
Crucially, this solvent rinseate must be collected and disposed of as hazardous liquid waste.
-
-
Secondary Wash:
-
After the initial solvent rinse, wash the labware with soap and water.
-
A final rinse with deionized water is recommended.
-
Final Disposal Procedures
Once waste containers are full, they must be handled and disposed of according to institutional and local regulations.
-
Labeling: Ensure all waste containers are securely sealed and clearly labeled with the full chemical name: "this compound" and appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic to Aquatic Life").
-
Storage: Store the sealed waste containers in a designated satellite accumulation area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Quantitative Data Summary
For quick reference, the following table summarizes key properties of this compound.
| Property | Value |
| Molecular Formula | C49H67ClN4O10 |
| Molecular Weight | 907.6 g/mol [2] |
| Excitation Maximum | ~649 nm[2] |
| Emission Maximum | ~667 nm[2] |
| Solubility | Soluble in Water, DMSO, DMF, DCM[2] |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for N-(m-PEG4)-N'-(PEG3-Mal)-Cy5
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory operations involving N-(m-PEG4)-N'-(PEG3-Mal)-Cy5.[1][2]
| Scenario | Required Personal Protective Equipment | Rationale |
| Receiving and Unpacking | - Nitrile gloves- Laboratory coat- Safety glasses | Prevents skin contact with any potential external contamination of the packaging. |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Disposable gown or lab coat- Chemical splash goggles with side shields- N95 respirator or higher | Minimizes skin contact and inhalation of fine particulates.[1][2] All handling of the solid compound should be performed in a certified chemical fume hood.[2] |
| Solution Preparation and Handling (Liquid Form) | - Nitrile gloves- Laboratory coat- Chemical splash goggles | Protects against splashes and direct skin or eye contact.[1][2] Solutions should be prepared in a chemical fume hood. |
| High-Energy Operations (e.g., sonicating, vortexing) | - Double nitrile gloves- Chemical-resistant gown- Vented safety goggles and a face shield | Mitigates risks from aerosols and splashes that can be generated during these procedures.[1] |
| Cleaning and Decontamination | - Heavy-duty nitrile or neoprene gloves- Impervious gown- Safety goggles and a face shield | Ensures protection from contaminated surfaces and cleaning agents.[1] |
Operational Plan: Step-by-Step Handling Workflow
A systematic workflow is crucial for the safe handling of this compound to minimize exposure.
2.1. Preparation and Weighing:
-
Always handle the solid form of the compound within a certified chemical fume hood to prevent the inhalation of airborne particles.[2]
-
Use anti-static weigh paper or a tared vial to minimize the dispersal of the powder.
-
Utilize a dedicated set of spatulas and other equipment exclusively for this compound.
2.2. Dissolution and Experimental Use:
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing.[1] This compound is soluble in water, DMSO, and DMF.[3]
-
Keep containers with solutions of the compound tightly sealed when not in use.
-
All experimental procedures should be conducted in a manner that minimizes the generation of aerosols.[1]
-
The maleimide (B117702) group is reactive with thiol (-SH) groups.[2]
2.3. Storage:
-
Store the compound at -20°C in the dark and desiccated.[3][4]
-
Protect from light to prevent photobleaching of the Cy5 dye.[4]
-
Maleimide compounds can be sensitive to moisture; use anhydrous solvents for preparing stock solutions.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[2]
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[1][2] Do not pour solutions down the drain.[2]
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips, microfuge tubes, and gloves, in a designated hazardous waste container labeled as "Hazardous Waste" and with the chemical name.[1][2]
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound. Use a suitable laboratory detergent followed by thorough rinsing.[2]
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of chemical waste.[2]
Experimental Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
